Product packaging for Thiol-PEG2-acid(Cat. No.:CAS No. 1032347-93-5)

Thiol-PEG2-acid

Katalognummer: B1432149
CAS-Nummer: 1032347-93-5
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: LVZZPXCJOJFHTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Thiol-PEG2-acid is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
The exact mass of the compound Thiol-PEG12-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4S B1432149 Thiol-PEG2-acid CAS No. 1032347-93-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZPXCJOJFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801165801
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in scientific research and drug development. It details the molecule's core structure, physicochemical properties, and common experimental applications, offering valuable insights for researchers, scientists, and professionals in the field of bioconjugation and materials science.

Core Structure and Functional Groups

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile crosslinking reagent.[1][2] Its structure is characterized by three key components: a terminal thiol group (-SH), a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid group (-COOH). This unique arrangement allows for the sequential or orthogonal conjugation of different molecules.

The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines, a common functional group in proteins and other biomolecules.[1] The intervening PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces non-specific binding, and provides spatial separation between the conjugated entities.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a reference for its use in experimental design and analysis.

PropertyValueReference
IUPAC Name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid
Synonyms SH-PEG2-COOH, HS-PEG2-COOH
CAS Number 1379649-73-6
Chemical Formula C₇H₁₄O₄S
Molecular Weight 194.25 g/mol
Exact Mass 194.0613 Da
Purity >90% - 95%
Appearance Liquid
Elemental Analysis C: 43.28%, H: 7.27%, O: 32.95%, S: 16.50%

Applications and Reactivity

This compound is a valuable tool in various applications, including:

  • PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Bioconjugation: It is used to link proteins, peptides, and other biomolecules.

  • Drug Delivery: Its properties are beneficial for developing drug delivery systems.

  • Surface Modification: It is employed to modify the surfaces of nanoparticles and other materials to improve biocompatibility and reduce non-specific binding.

The reactivity of its terminal groups dictates its use in conjugation strategies. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the carboxylic acid can be coupled to amines using standard carbodiimide chemistry (e.g., with EDC and NHS).

Experimental Protocols

Protocol: Functionalization of Gold Nanoparticles (GNPs) with this compound

This protocol provides a general workflow for the surface modification of gold nanoparticles using this compound, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Citrate-capped gold nanoparticles (GNPs) in an aqueous suspension

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffered saline

  • Phosphate-buffered saline (PBS)

  • Amine-containing molecule for conjugation

Procedure:

  • GNP Functionalization:

    • Add an excess of this compound to the citrate-capped GNP suspension.

    • Stir the resulting mixture overnight to allow for the formation of a self-assembled monolayer on the GNP surface.

    • Purify the functionalized GNPs by repeated centrifugation and removal of the supernatant, followed by resuspension in water. This process is typically repeated multiple times to ensure the removal of unbound this compound.

  • Carboxylic Acid Activation:

    • Resuspend the purified this compound functionalized GNPs in MES-buffered saline (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add appropriate amounts of EDC and NHS to the suspension to activate the terminal carboxylic acid groups.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Conjugation to Amine-Containing Molecules:

    • Wash the activated GNPs with MES-buffered saline to remove excess EDC and NHS.

    • Add the desired amine-containing molecule (dissolved in PBS buffer) to the activated GNP suspension.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature to form a stable amide bond.

Experimental_Workflow cluster_0 GNP Functionalization cluster_1 Carboxylic Acid Activation cluster_2 Conjugation start Citrate-capped GNPs add_thiol Add excess this compound start->add_thiol stir Stir overnight add_thiol->stir purify Purify by centrifugation (repeat) stir->purify activate Resuspend in MES buffer purify->activate add_edc_nhs Add EDC and NHS activate->add_edc_nhs react_15min React for 15 min add_edc_nhs->react_15min wash Wash to remove EDC/NHS react_15min->wash add_amine Add amine-containing molecule wash->add_amine react_2hr React for 2 hours add_amine->react_2hr final Conjugated GNP react_2hr->final

References

An In-Depth Technical Guide to Thiol-PEG2-acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Thiol-PEG2-acid, a versatile heterobifunctional linker. Its unique structure, possessing both a terminal thiol and a carboxylic acid group connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and surface modification applications.

Core Chemical Properties

This compound, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a well-characterized molecule with the chemical formula C₇H₁₄O₄S.[1] Its structure combines the hydrophilicity of a diethylene glycol spacer with the reactive handles of a thiol and a carboxylic acid. This unique combination of features allows for its use in a wide array of biochemical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing experiments, preparing solutions, and understanding the molecule's behavior in various environments.

PropertyValueSource
IUPAC Name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid[1]
Synonyms SH-PEG2-COOH, HS-PEG2-Acid[2]
CAS Number 1379649-73-6[3]
Molecular Formula C₇H₁₄O₄S[1]
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >90% or >95%
Solubility Soluble in aqueous media and most organic solvents
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.
Acidity and Reactivity (pKa Values)
  • Thiol Group (R-SH): The pKa of a primary thiol is typically in the range of 8 to 10. At pH values below its pKa, the thiol group will be predominantly in its protonated, less nucleophilic form (R-SH). At pH values above its pKa, it will exist as the more nucleophilic thiolate anion (R-S⁻), which is the reactive species in many conjugation reactions.

  • Carboxylic Acid Group (R-COOH): The pKa of a short-chain carboxylic acid is generally in the range of 4 to 5. Below this pH, the carboxylic acid will be protonated (R-COOH). Above this pH, it will be deprotonated to the carboxylate anion (R-COO⁻). The carboxylate form is typically activated for coupling reactions.

Reactivity and Common Applications

The dual functionality of this compound allows for a variety of conjugation strategies, making it a valuable linker in the development of complex biomolecules and materials.

Thiol-Specific Chemistry

The terminal thiol group offers a versatile handle for several key reactions:

  • Thiol-Maleimide Michael Addition: The thiol group reacts specifically with maleimides at a pH range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for conjugating this compound to proteins, peptides, or other molecules containing a maleimide group.

  • Surface Modification of Noble Metals: Thiols have a strong affinity for gold, silver, and other noble metal surfaces, forming stable self-assembled monolayers (SAMs). This property is extensively used for the functionalization of nanoparticles and biosensors.

  • Other Thiol-Reactive Chemistries: The thiol group can also react with other electrophiles such as vinyl sulfones and pyridyl disulfides.

Carboxylic Acid Chemistry

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a cornerstone of many bioconjugation strategies.

  • EDC/NHS Coupling: The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines at a pH of 7.2-8.5.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the steps to conjugate the carboxylic acid group of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Dissolve Reactants:

    • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.

    • Dissolve this compound in the Activation Buffer. A 10- to 50-fold molar excess of the PEG linker over the amine-containing molecule is a good starting point for optimization.

  • Activate Carboxylic Acid:

    • Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) to collect the fractions containing the purified conjugate.

Protocol for Conjugation of this compound to a Maleimide-Activated Molecule

This protocol details the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.

Materials:

  • This compound

  • Maleimide-activated molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

  • Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Prepare Reactants:

    • Dissolve the maleimide-activated molecule in the Conjugation Buffer.

    • Dissolve this compound in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the thiol-containing linker is a common starting point.

    • Degas both solutions by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the thiol group.

  • Conjugation:

    • Add the this compound solution to the maleimide-activated molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • The resulting conjugate can be purified by size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials. The choice of method will depend on the properties of the conjugate.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Conjugation cluster_final_conjugation Final Conjugation Antibody Antibody (IgG) Reduction Reduction of Disulfides (e.g., DTT, TCEP) Antibody->Reduction 1 Reduced_Ab Thiolated Antibody Reduction->Reduced_Ab 2 Final_Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Reduced_Ab->Final_Conjugation 6a Thiol_PEG_Acid This compound EDC_NHS EDC/NHS Activation Thiol_PEG_Acid->EDC_NHS 3 Drug Amine-containing Drug Linker_Drug Linker-Drug Conjugate Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker 4 Activated_Linker->Drug 5 Activated_Linker->Linker_Drug Amide Bond Formation Linker_Drug->Final_Conjugation 6b ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC 7 Purification Purification (e.g., SEC, HIC) ADC->Purification 8 Purified_ADC Purified ADC Purification->Purified_ADC 9

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway for PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_protac PROTAC Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2~Ub Ubiquitination->POI Polyubiquitinates POI Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: General signaling pathway of PROTAC-mediated protein degradation.

References

The Thiol-PEG Linker: A Technical Guide to Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of thiol-polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation chemistry. Thiol-PEG linkers are instrumental in the development of advanced therapeutics, diagnostics, and research tools, offering a versatile method for covalently attaching molecules to proteins, peptides, nanoparticles, and other substrates. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and a summary of key quantitative data to guide researchers in their effective application.

Core Principles: The Thiol-Maleimide Michael Addition

The most prevalent application of thiol-PEG linkers involves the reaction of a thiol (sulfhydryl) group with a maleimide moiety. This reaction proceeds via a Michael addition, a highly efficient and selective method for forming a stable covalent thioether bond.[][2]

The key features of the thiol-maleimide reaction are:

  • High Selectivity: The reaction is highly specific for thiol groups, particularly within the pH range of 6.5 to 7.5.[3] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with other nucleophilic groups like amines.[3]

  • Mild Reaction Conditions: The conjugation can be performed at or near physiological pH and temperature, preserving the biological activity of sensitive molecules like proteins and antibodies.[3]

  • High Efficiency and Rapid Kinetics: The reaction proceeds quickly with high yields, making it a reliable method for bioconjugation.

The polyethylene glycol (PEG) component of the linker imparts several beneficial properties to the resulting conjugate:

  • Increased Solubility: PEG is a hydrophilic polymer that enhances the aqueous solubility of hydrophobic molecules.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in vivo.

  • Steric Shielding: The PEG spacer can prevent protein aggregation by masking hydrophobic regions on the protein surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and application of thiol-PEG linkers.

Table 1: Thiol-Maleimide Reaction Parameters

ParameterTypical Value/RangeNotesReference(s)
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with minimizing amine reactivity.
Reaction Time 1 - 4 hoursCan vary depending on reactant concentrations and temperature.
Temperature Room Temperature (20-25°C) or 4°CLower temperatures can be used for sensitive biomolecules.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1An excess of the maleimide-PEG linker is typically used to ensure complete conjugation of the thiol-containing molecule.

Table 2: Impact of PEG Chain Length on Bioconjugate Properties

PropertyEffect of Increasing PEG Chain LengthQuantitative ExampleReference(s)
Hydrodynamic Radius IncreasesA longer PEG chain leads to a larger effective size in solution.
In Vivo Half-Life IncreasesADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units.
Biological Activity Can decreaseLonger PEG chains (e.g., 20 kDa and 40 kDa) can lead to reduced in vitro cytotoxicity of ADCs due to steric hindrance.
Solubility IncreasesMore hydrophobic payloads often require longer PEG chains to maintain solubility.
Immunogenicity DecreasesThe "stealth" effect of the PEG cloud reduces recognition by the immune system.
Nanoparticle Uptake by Macrophages DecreasesIncreased PEG molecular weight and surface density on nanoparticles leads to reduced uptake by macrophage cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiol-PEG linkers.

Protocol 1: Antibody Conjugation via Thiol-Maleimide Chemistry

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.0-7.5)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated PEG linker

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes

Procedure:

  • Antibody Reduction (Optional, for generating free thiols):

    • Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP).

    • Add the reducing agent to the antibody solution at a 10- to 50-fold molar excess.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent immediately using a desalting column or dialysis.

  • Prepare Maleimide-PEG Solution:

    • Dissolve the maleimide-activated PEG linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the maleimide-PEG stock solution to the reduced antibody solution. A 10- to 20-fold molar excess of the PEG linker over the antibody is recommended.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-2 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-PEG conjugate from excess PEG linker and other reaction components using SEC or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the conjugate using SEC-HPLC.

    • Confirm the biological activity of the conjugated antibody using an appropriate binding or functional assay.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-PEG

This protocol outlines the surface modification of citrate-stabilized gold nanoparticles with a thiol-PEG linker.

Materials:

  • Citrate-stabilized gold nanoparticle (AuNP) solution

  • Thiol-PEG linker

  • Deionized (DI) water or a suitable buffer

Procedure:

  • Prepare Thiol-PEG Solution:

    • Dissolve the thiol-PEG linker in DI water or the desired buffer to a suitable concentration (e.g., 1 mg/mL).

  • Conjugation Reaction:

    • Add the thiol-PEG solution to the AuNP solution. The optimal concentration of the thiol-PEG linker will depend on the size and concentration of the AuNPs and the desired surface density.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing the excess, unbound thiol-PEG linker.

    • Resuspend the nanoparticle pellet in fresh DI water or buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.

  • Characterization:

    • Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter), and Transmission Electron Microscopy (TEM).

    • The grafting density of the PEG layer can be quantified using techniques like quantitative 1H NMR spectroscopy or thermogravimetric analysis (TGA).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and relationships related to the function of thiol-PEG linkers.

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Reduced_Ab->Conjugation Maleimide_PEG Maleimide-PEG Linker Linker_Drug Maleimide-PEG-Drug Maleimide_PEG->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Linker_Drug->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

signaling_pathway_adc ADC Antibody-Drug Conjugate (ADC) with PEG Linker Tumor_Cell Tumor Cell (with target antigen) ADC->Tumor_Cell Targeting Binding Binding to Target Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Apoptosis Apoptosis (Cell Death) Released_Drug->Apoptosis

Caption: Targeted drug delivery signaling pathway of an ADC.

logical_relationship_peg cluster_properties PEG Properties cluster_outcomes In Vivo Performance Hydrophilicity Hydrophilicity Solubility Increased Solubility Hydrophilicity->Solubility Flexibility Chain Flexibility Stability Enhanced Stability Flexibility->Stability Biocompatibility Biocompatibility Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity reduces Size Hydrodynamic Size Circulation Prolonged Circulation Size->Circulation increases Targeting Improved Targeting Solubility->Targeting Stability->Targeting Circulation->Targeting

Caption: Logical relationship between PEG properties and bioconjugate performance.

References

An In-depth Technical Guide to the Mechanism of Action of Thiol-PEG2-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Thiol-PEG2-acid, and its mechanism of action in bioconjugation. This compound is a valuable tool in drug development, diagnostics, and various research applications, enabling the covalent linkage of molecules through its distinct terminal functional groups: a thiol (-SH) and a carboxylic acid (-COOH). The inclusion of a short polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[1][2][3] This document details the chemical reactions governing its use, provides experimental protocols, and summarizes key quantitative data for successful and reproducible bioconjugation strategies.

Core Principles of this compound Reactivity

This compound possesses two chemically orthogonal functional groups, allowing for sequential or directed conjugation strategies. The thiol group offers a nucleophilic target for specific reactions, while the carboxylic acid can be activated to react with primary amines.

Thiol Group (-SH) Reactivity: Michael Addition and Thiol-Maleimide Chemistry

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (S-). Its primary and most widely utilized reaction in bioconjugation is the Michael addition to maleimides.[4][5] This reaction is highly efficient and chemoselective for thiols, especially within a pH range of 6.5 to 7.5. At this pH, the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Beyond maleimides, the thiol group can also react with other functional groups such as vinyl sulfones and can be used for conjugation to transition metal surfaces like gold and silver.

Carboxylic Acid Group (-COOH) Reactivity: Amide Bond Formation via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be conjugated to primary amines through the formation of a stable amide bond. This reaction typically requires activation of the carboxyl group using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The mechanism involves two key steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Coupling: The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS.

The pH is a critical parameter for this two-step process. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS ester with a primary amine is favored at a more neutral to slightly basic pH (7.2-8.5).

Quantitative Data in Bioconjugation

The efficiency and stability of bioconjugates are critical for their application. The following tables summarize key quantitative parameters for the reactions involving the thiol and carboxylic acid groups.

ParameterThiol-Maleimide ConjugationReference
Optimal pH Range 6.5 - 7.5
Relative Reaction Rate ~1,000 times faster with thiols than amines at pH 7.0
Thioether Bond Stability Susceptible to retro-Michael reaction and thiol exchange, especially in the presence of competing thiols like glutathione. Half-life of conversion can range from 20 to 80 hours.
Thiazine Linker Stability When formed from an N-terminal cysteine, the resulting thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether bond.
ParameterEDC/NHS Amine CouplingReference
Optimal Activation pH (EDC) 4.5 - 6.0
Optimal Coupling pH (NHS-ester + Amine) 7.2 - 8.5
NHS-Ester Stability Susceptible to hydrolysis, especially at alkaline pH.
Amide Bond Stability Generally highly stable under physiological conditions.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the general procedure for conjugating the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.

    • If the target molecule contains disulfide bonds that need to be reduced to generate free thiols for another conjugation, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Dissolve this compound in the reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of this compound to the maleimide-functionalized molecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., cysteine) in excess to react with any unreacted maleimide groups.

  • Purification:

    • Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: EDC/NHS Coupling to a Primary Amine

This protocol outlines the two-step procedure for conjugating the carboxylic acid group of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the activation buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Use a desalting column to remove excess EDC and Sulfo-NHS, exchanging the buffer to the coupling buffer.

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the coupling buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

Visualizing Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Thiol_Maleimide_Reaction cluster_reaction Michael Addition Thiol This compound (-SH) Thioether Stable Thioether Bond (-S-) Thiol->Thioether pH 6.5-7.5 Maleimide Maleimide-functionalized Molecule Maleimide->Thioether

Caption: Thiol-Maleimide Conjugation Mechanism.

EDC_NHS_Coupling cluster_activation Activation cluster_coupling Coupling Carboxyl This compound (-COOH) NHS_Ester Amine-Reactive NHS Ester Carboxyl->NHS_Ester pH 4.5-6.0 EDC_NHS EDC / Sulfo-NHS EDC_NHS->NHS_Ester Amide Stable Amide Bond (-CONH-) NHS_Ester->Amide pH 7.2-8.5 Amine Amine-containing Molecule (-NH2) Amine->Amide

Caption: EDC/NHS Amide Bond Formation Mechanism.

Experimental_Workflow_Thiol_Maleimide Prep Prepare Reactants (this compound & Maleimide-Molecule) React Conjugation Reaction (pH 7.2-7.5, RT or 4°C) Prep->React Quench Quench Reaction (e.g., free cysteine) React->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Final Final Bioconjugate Purify->Final

Caption: Thiol-Maleimide Conjugation Workflow.

Experimental_Workflow_EDC_NHS Activate Activate this compound with EDC/Sulfo-NHS (pH 4.5-6.0) Couple Couple to Amine-Molecule (pH 7.2-8.5) Activate->Couple Quench Quench Reaction (e.g., Tris or hydroxylamine) Couple->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Final Final Bioconjugate Purify->Final

Caption: EDC/NHS Coupling Workflow.

References

An In-Depth Technical Guide to the Synthesis and Purification of Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Thiol-PEG2-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and nanotechnology. This document details plausible synthetic routes, purification protocols, and characterization methods based on established chemical principles for similar oligo(ethylene glycol) derivatives.

Introduction to this compound

This compound, with the chemical name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a versatile linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation to maleimides, vinyl sulfones, or for anchoring to gold surfaces. The carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

Chemical Structure:

Key Properties:

PropertyValue
IUPAC Name 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid
CAS Number 1379649-73-6
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow oil or solid

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Michael addition of a thiol to an acrylate, followed by the hydrolysis of the resulting ester. This two-step process is generally high-yielding and utilizes readily available starting materials.

Synthetic Pathway Overview

The logical flow of the synthesis is depicted below, starting from the Michael addition of 2-(2-mercaptoethoxy)ethanol to ethyl acrylate, followed by the hydrolysis of the ester to yield the final product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Ester Hydrolysis 2-(2-mercaptoethoxy)ethanol 2-(2-mercaptoethoxy)ethanol Intermediate Ester Ethyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate 2-(2-mercaptoethoxy)ethanol->Intermediate Ester Ethyl acrylate Ethyl acrylate Ethyl acrylate->Intermediate Ester Base Catalyst Base Catalyst Base Catalyst->Intermediate Ester Catalyzes addition Intermediate Ester_2 Ethyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate Final Product This compound Intermediate Ester_2->Final Product Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Final Product Hydrolyzes ester Acid Workup Acid Workup Acid Workup->Final Product Protonates carboxylate

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate (Intermediate)

  • To a stirred solution of 2-(2-mercaptoethoxy)ethanol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl acrylate (1.1 eq) dropwise to the solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified intermediate ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), to the solution.

  • Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete as monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data for Synthesis
ParameterStep 1: Michael AdditionStep 2: Hydrolysis
Stoichiometry 2-(2-mercaptoethoxy)ethanol: 1.0 eqEthyl acrylate: 1.05-1.2 eqBase catalyst: 0.05-0.2 eqIntermediate Ester: 1.0 eqBase (e.g., NaOH): 1.5-3.0 eq
Solvent Ethanol, THF, or AcetonitrileEthanol/Water, THF/Water
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours2 - 12 hours
Typical Yield 85 - 95%90 - 98%

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual solvents. A combination of techniques may be employed to achieve high purity.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

G Crude Product Crude Product Extraction Liquid-Liquid Extraction Crude Product->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product

The Double-Edged Sword: A Technical Guide to PEGylation with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug development. While traditionally associated with long PEG chains to dramatically extend circulation half-life, a growing body of evidence highlights the nuanced and often advantageous applications of short PEG linkers. This in-depth technical guide delves into the fundamental principles of PEGylation with short PEG linkers, offering a comprehensive overview of their impact on pharmacokinetics, pharmacodynamics, and immunogenicity, supplemented with detailed experimental protocols and quantitative data.

Core Principles of PEGylation with Short Linkers

PEGylation involves the covalent attachment of PEG chains to a molecule, such as a protein, peptide, or small molecule drug.[1] This modification can enhance the therapeutic's solubility, stability, and circulation time while reducing its immunogenicity.[1] Short PEG linkers, typically defined as those with fewer than 20 ethylene glycol units, offer a more subtle modulation of these properties compared to their high-molecular-weight counterparts.[2]

The primary benefits of incorporating short PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs, making them more amenable to aqueous formulations for intravenous administration.[1]

  • Improved Stability: Short PEG chains can provide a protective hydrophilic shield around the drug molecule, sterically hindering the approach of proteolytic enzymes and thus increasing its stability in biological environments.[1]

  • Fine-Tuning of Pharmacokinetics: Contrary to the general principle that all PEGylation extends circulation time, short PEG linkers can lead to more complex and sometimes unexpected pharmacokinetic profiles. For instance, a study on trastuzumab demonstrated that a short PEG8 linker resulted in much faster blood clearance compared to the non-PEGylated antibody, which can be advantageous for applications like immuno-PET imaging where rapid background clearance is desired.

  • Reduced Immunogenicity: By masking potential antigenic epitopes on the surface of therapeutic proteins, short PEG linkers can reduce the likelihood of an immune response.

Quantitative Impact of Short PEG Linkers

The length of the PEG linker is a critical parameter that can be optimized to achieve the desired therapeutic index. The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linkers on key performance metrics of antibody-drug conjugates (ADCs).

Linker TypePayloadIn Vitro Cytotoxicity (IC50, ng/mL)Plasma Half-life (t1/2, hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Non-PEGylatedMMAE1.524Moderate
Short PEG (PEG4)MMAE3.248Significant
Short PEG (PEG8)MMAE5.872Strong
Short PEG (PEG12)MMAE8.196Very Strong

Table 1: Impact of Short PEG Linker Length on ADC Performance. This table presents a comparative summary of how increasing the length of a short PEG linker in an antibody-drug conjugate (ADC) can affect its in vitro potency, plasma half-life, and in vivo efficacy. Data is compiled from preclinical studies and is intended to illustrate general trends.

PropertyShort PEG Linkers (e.g., PEG4, PEG8)Longer PEG Linkers (e.g., PEG24, PEG48)
Solubility Moderate IncreaseSignificant Increase
Stability Moderate ProtectionEnhanced Protection
Pharmacokinetics Variable; can increase or decrease clearanceGenerally prolonged circulation
In Vitro Potency Often maintained or slightly decreasedMay be significantly decreased due to steric hindrance
In Vivo Efficacy Can be enhanced due to improved PKOften enhanced, but a trade-off with potency exists
Immunogenicity ReducedSignificantly Reduced

Table 2: Qualitative Comparison of Short vs. Longer PEG Linkers. This table provides a general overview of the trends observed when comparing the effects of short versus longer PEG linkers on the properties of bioconjugates.

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PEGylated therapeutics. Below are methodologies for key experiments.

Protocol 1: NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Antibody: Ensure the antibody is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM. Do not store the solution as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve a 10- to 50-fold molar excess over the antibody.

    • Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts using a desalting column or dialysis against a suitable storage buffer.

  • Characterization: Analyze the PEGylated antibody using SDS-PAGE, size exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Engineered Antibody

This protocol details the site-specific conjugation of a PEG-maleimide to a thiol group on a cysteine-engineered antibody.

Materials:

  • Cysteine-engineered antibody solution in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation: If the cysteine residue is part of a disulfide bond, it will need to be reduced. Add a 10-100x molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Preparation of PEG-Maleimide Solution: Dissolve the PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the conjugate from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.

  • Characterization: Characterize the PEGylated antibody using SDS-PAGE, SEC, and mass spectrometry to confirm site-specific conjugation and purity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and drug mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Visualizing Key Processes and Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

PEGylation_Workflow Experimental Workflow for PEGylation and Characterization cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (RT, 1-2h or 4C, overnight) Antibody->Conjugation PEG_NHS PEG-NHS Ester in DMSO PEG_NHS->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC Size Exclusion Chromatography Purification->SEC Mass_Spec Mass Spectrometry Purification->Mass_Spec

Workflow for NHS-Ester PEGylation of an Antibody.

ADC_Structure General Structure of a PEGylated Antibody-Drug Conjugate cluster_ADC Antibody Antibody PEG_Linker Short PEG Linker Antibody->PEG_Linker Covalent Bond Payload Cytotoxic Payload PEG_Linker->Payload Covalent Bond PK_Effect Impact of Short PEG Linker on Pharmacokinetics Therapeutic Therapeutic Protein PEGylation PEGylation with Short PEG Linker Therapeutic->PEGylation Altered_PK Altered Pharmacokinetics PEGylation->Altered_PK Increased_Clearance Increased Clearance (e.g., for Imaging) Altered_PK->Increased_Clearance Can lead to Decreased_Clearance Decreased Clearance (Extended Half-Life) Altered_PK->Decreased_Clearance Can lead to Clinical_Outcome Desired Clinical Outcome Increased_Clearance->Clinical_Outcome Decreased_Clearance->Clinical_Outcome

References

The Thiol Group in Thiol-PEG2-acid: A Technical Guide to its Central Role in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the thiol group in Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. We will delve into the chemical properties, reactivity, and versatile applications of this key functional group, providing a comprehensive resource for professionals in the field.

Core Concepts: The Molecular Architecture of this compound

This compound, with the chemical formula C7H14O4S, is a molecule meticulously designed with three distinct functional components: a terminal thiol (-SH) group, a short polyethylene glycol (PEG) linker, and a terminal carboxylic acid (-COOH) group.[1][2] This strategic arrangement allows for sequential or orthogonal conjugation strategies, making it an invaluable tool in the construction of complex biomolecular architectures.

  • The Thiol (-SH) Group: This sulfur-containing functional group is the primary focus of this guide. Its high nucleophilicity and specific reactivity towards certain electrophiles are the cornerstones of its utility.

  • The Polyethylene Glycol (PEG) Linker: The "PEG2" designation indicates a short chain of two repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugates in aqueous environments.[1] PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

  • The Carboxylic Acid (-COOH) Group: This functional group provides a second, distinct point of attachment. It can be activated to react with primary amines, forming stable amide bonds.[1]

The Thiol Group: A Hub of Reactive Versatility

The thiol group's utility stems from its unique reactivity, enabling the formation of stable covalent bonds under mild conditions. This section details the key reactions and mechanisms that underpin its widespread use.

Thiol-Maleimide Michael Addition: A "Click Chemistry" Staple

One of the most prevalent applications of the thiol group is its reaction with maleimides. This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[3] This forms a stable thioether bond. The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.

Logical Relationship: Thiol-Maleimide Conjugation

Thiol_Maleimide_Reaction Thiol-Maleimide Michael Addition Thiol Thiol Group (-SH) on this compound Thioether Stable Thioether Bond Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide Group on Target Molecule Maleimide->Thioether

Caption: Mechanism of Thiol-Maleimide Conjugation.

Thiol-Ene Radical Addition: Photochemical Ligation

The thiol-ene reaction is another powerful "click chemistry" tool that involves the radical-initiated addition of a thiol to an alkene (ene). This reaction can be initiated by light or heat and proceeds with high yield and stereoselectivity, forming a stable thioether linkage. The anti-Markovnikov addition of the thiol to the alkene is a key characteristic of this reaction.

Experimental Workflow: Thiol-Ene "Click" Chemistry

Thiol_Ene_Workflow Thiol-Ene Reaction Workflow Start Mix this compound and Alkene-functionalized Molecule Initiator Add Photoinitiator Start->Initiator Irradiation Expose to UV Light Initiator->Irradiation Conjugate Formation of Thioether-linked Conjugate Irradiation->Conjugate Purification Purification Conjugate->Purification

Caption: General workflow for a photo-initiated thiol-ene reaction.

Surface Modification: Anchoring to Noble Metals

The thiol group exhibits a strong affinity for the surfaces of noble metals, most notably gold (Au). This interaction leads to the formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules on the metal surface. This property is extensively used for the functionalization of gold nanoparticles and surfaces for applications in biosensors, diagnostics, and targeted drug delivery.

The Role of the Carboxylic Acid Group: A Complementary Reactive Handle

While the thiol group offers a specific set of reaction possibilities, the carboxylic acid at the other end of the this compound molecule provides an alternative and equally important conjugation handle.

Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid can be activated using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This two-step process first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

Signaling Pathway: EDC/NHS Amide Bond Formation

EDC_NHS_Pathway EDC/NHS Activation and Amide Bond Formation CarboxylicAcid Carboxylic Acid (-COOH) on this compound Acylisourea O-Acylisourea Intermediate (Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster NHS Ester (Semi-stable) Acylisourea->NHSEster + NHS NHS NHS->NHSEster AmideBond Stable Amide Bond NHSEster->AmideBond + PrimaryAmine Primary Amine (-NH2) on Target Molecule PrimaryAmine->AmideBond

Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.

Data Presentation: Quantitative Insights into Key Reactions

The efficiency and stability of the linkages formed are critical for the successful application of this compound. The following tables summarize key quantitative data for the reactions discussed.

Table 1: Thiol-Maleimide Reaction Kinetics and Stability

ParameterValueConditionsReference(s)
Reaction pH 6.5 - 7.5Optimal for chemoselectivity
Reaction Rate RapidTypically complete in under 2 hours at room temperature
Thioether Bond Stability Susceptible to retro-Michael reactionIn the presence of high concentrations of other thiols (e.g., glutathione)
Half-life in Human Plasma Can be variable (hours to days)Dependent on conjugation site and local environment

Table 2: EDC/NHS Coupling Reaction Parameters

ParameterValueConditionsReference(s)
Activation pH 4.5 - 5.5For optimal EDC/NHS activation of the carboxyl group
Coupling pH 7.2 - 7.5For efficient reaction of the NHS ester with primary amines
EDC/NHS Molar Excess 2 to 5-foldRelative to the carboxylated PEG
Reaction Time Activation: 15-30 min; Coupling: 2h at RT or overnight at 4°CTypical reaction times
Amide Bond Stability Very HighHalf-life > 1 year at pH 7.4, 37°C

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein via Maleimide Chemistry

Objective: To conjugate this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue (e.g., a monoclonal antibody fragment)

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA, degassed

  • Quenching Solution: 1 M N-acetylcysteine in conjugation buffer

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent by dialysis or desalting column.

  • Reaction Setup: Dissolve the protein in conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted reagents and byproducts using SEC or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

Objective: To create a stable, carboxyl-functionalized gold nanoparticle using this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Deionized water

  • Centrifugation system

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in deionized water to a concentration of 1 mg/mL.

  • Functionalization: To the AuNP solution, add the this compound solution. The optimal ratio will depend on the size and concentration of the AuNPs and should be determined empirically.

  • Incubation: Gently stir the mixture at room temperature for 24 hours to allow for the formation of the self-assembled monolayer.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess this compound.

  • Resuspension: Resuspend the AuNP pellet in fresh deionized water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.

  • Characterization: Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the hydrodynamic diameter, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG and carboxylic acid groups.

Protocol 3: Two-Step EDC/NHS Coupling of a this compound-modified Molecule to a Primary Amine

Objective: To conjugate a molecule modified with this compound to another molecule containing a primary amine.

Materials:

  • This compound-modified molecule

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Activation of Carboxyl Group: Dissolve the this compound-modified molecule in Activation Buffer. Add a 2 to 5-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation: Immediately add the amine-containing molecule to the activated solution. A 1.1 to 1.5-fold molar excess of the activated molecule is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis.

  • Characterization: Analyze the conjugate by techniques such as HPLC, mass spectrometry, and SDS-PAGE to confirm successful conjugation and purity.

Conclusion

The thiol group in this compound is a remarkably versatile and powerful functional group that enables a wide range of bioconjugation strategies. Its specific reactivity towards maleimides and noble metal surfaces, combined with the complementary reactivity of the carboxylic acid group, makes this compound an indispensable tool for researchers and professionals in drug development, diagnostics, and materials science. Understanding the principles and protocols outlined in this guide will empower users to effectively harness the potential of this important bifunctional linker in their research and development endeavors.

References

The Pivotal Role of the Carboxylic Acid Group in Thiol-PEG2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker that has become an indispensable tool in bioconjugation, drug delivery, and surface modification. Its unique structure, featuring a terminal thiol group and a carboxylic acid group separated by a short polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecules and materials. This technical guide provides an in-depth exploration of the critical function of the carboxylic acid group in this compound, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The Carboxylic Acid Terminus: A Gateway to Bioconjugation

The primary function of the carboxylic acid group (-COOH) in this compound is to serve as a reactive handle for conjugation to primary amine groups (-NH2), which are abundantly present in biomolecules such as proteins, antibodies, and peptides. This reaction typically proceeds via the formation of a stable amide bond, a cornerstone of bioconjugation chemistry.

Amide Bond Formation: The EDC/NHS Chemistry

The formation of a robust amide linkage between the carboxylic acid of this compound and a primary amine is most commonly achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction mechanism involves two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: To improve reaction efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and allows for controlled conjugation under mild conditions, preserving the biological activity of the molecules involved.

Quantitative Data on Conjugation Efficiency

While specific quantitative data for this compound is often application-dependent, the efficiency of EDC/NHS coupling reactions is generally high. Factors influencing the final yield include the concentration of reactants, pH, reaction time, and the nature of the biomolecule being conjugated.

ParameterTypical RangeEffect on Efficiency
pH of Activation Step 4.5 - 6.0Optimal for EDC activation of the carboxylic acid.
pH of Conjugation Step 7.2 - 8.5Favors the reaction of the NHS ester with primary amines.
EDC:NHS Molar Ratio 1:1 to 1:5An excess of NHS can improve the stability of the active intermediate.
Linker:Biomolecule Molar Ratio 10:1 to 50:1An excess of the linker drives the reaction towards completion.
Reaction Time 1 - 4 hoursGenerally sufficient for high conjugation yields.
Temperature Room TemperatureMild conditions help maintain the integrity of biomolecules.

Note: These are general guidelines, and optimization is recommended for each specific application.

Experimental Protocols

Protocol 1: General EDC/NHS Coupling of this compound to a Protein

This protocol outlines the fundamental steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Dissolve Protein: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Dissolve Linker and Reagents: Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer.

  • Activation of this compound:

    • Add a 10- to 50-fold molar excess of this compound to the dissolved protein.

    • Add EDC and NHS to the reaction mixture. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Functionalization of Gold Nanoparticles with this compound and Subsequent Antibody Conjugation

This protocol describes the two-stage process of first attaching the thiol group of the linker to a gold surface and then using the carboxylic acid group for antibody conjugation.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Antibody of interest

  • EDC and NHS

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

Procedure:

  • This compound Attachment to AuNPs:

    • Add a large molar excess of this compound to the AuNP solution.

    • Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer via the gold-thiol bond.

    • Centrifuge the solution to pellet the functionalized AuNPs and remove excess linker. Resuspend the pellet in MES Buffer. Repeat the washing step twice.

  • Activation of Carboxylic Acid Groups:

    • Resuspend the this compound functionalized AuNPs in MES Buffer.

    • Add EDC and NHS to the solution (e.g., final concentrations of 2 mM and 5 mM, respectively).

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Centrifuge to remove excess EDC and NHS, and resuspend in PBS.

  • Antibody Conjugation:

    • Add the antibody to the activated AuNP solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Blocking and Final Washing:

    • Add the BSA solution to block any remaining reactive sites on the nanoparticles.

    • Centrifuge and resuspend the antibody-conjugated AuNPs in PBS to remove any unbound antibody and BSA.

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the general workflow for conjugating this compound to a primary amine-containing molecule using EDC/NHS chemistry.

Bioconjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification Thiol-PEG2-COOH Thiol-PEG2-COOH Activated_Linker Thiol-PEG2-CO-NHS Thiol-PEG2-COOH->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Thiol-PEG2-CO-NH-Biomolecule Activated_Linker->Conjugate Conjugation Biomolecule Biomolecule-NH2 Biomolecule->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting

Caption: General workflow for bioconjugation using this compound.

Targeted Drug Delivery Workflow

This diagram illustrates a conceptual workflow for using this compound in the development of a targeted drug delivery system. In this example, the thiol end is used to attach to a nanoparticle, and the carboxylic acid end is used to conjugate a targeting ligand (e.g., an antibody) and encapsulate a drug.

Targeted_Drug_Delivery cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_delivery In Vivo Application Nanoparticle Nanoparticle Core (e.g., Gold, PLGA) Functionalized_NP Functionalized Nanoparticle with -COOH groups Nanoparticle->Functionalized_NP Thiol Linkage Thiol_PEG_Acid This compound Thiol_PEG_Acid->Functionalized_NP Targeted_NP Targeted Drug-Loaded Nanoparticle Functionalized_NP->Targeted_NP EDC/NHS Coupling Drug Drug Encapsulation Drug->Targeted_NP Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Targeted_NP Systemic_Circulation Systemic Circulation Targeted_NP->Systemic_Circulation Administration Target_Cell Target Cell (e.g., Cancer Cell) Systemic_Circulation->Target_Cell Targeting & Uptake Drug_Release Drug Release Target_Cell->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for targeted drug delivery using a this compound functionalized nanoparticle.

Signaling Pathway Example: Targeting CD105 in Tumor Angiogenesis

This compound functionalized nanoparticles can be conjugated with antibodies targeting specific cell surface receptors. For instance, nanoparticles targeting CD105 (endoglin), a marker for tumor angiogenesis, can be used for imaging and therapy. The following diagram illustrates this concept.

CD105_Targeting cluster_nanoparticle Targeted Nanoparticle cluster_cell Endothelial Cell in Tumor Vasculature NP Nanoparticle Core (this compound coated) Anti_CD105 Anti-CD105 Antibody (conjugated via -COOH) NP->Anti_CD105 Imaging_Therapy Tumor Angiogenesis Imaging / Therapy NP->Imaging_Therapy Enables CD105 CD105 Receptor Anti_CD105->CD105 Binding CD105->NP Internalization TGF_beta_Signaling TGF-β Signaling (Angiogenesis) CD105->TGF_beta_Signaling modulates

Caption: Targeting the CD105 pathway in tumor angiogenesis.

Conclusion

The carboxylic acid group of this compound is a versatile and crucial functional moiety that enables the covalent attachment of this linker to a vast array of biomolecules and materials. Through well-established EDC/NHS chemistry, researchers can create stable amide bonds, facilitating the development of advanced bioconjugates, targeted drug delivery systems, and functionalized surfaces. The protocols and workflows provided in this guide serve as a foundation for harnessing the full potential of this compound in cutting-edge scientific research and therapeutic development. As with any chemical modification, careful optimization and characterization are paramount to ensure the desired outcome and functionality of the final product.

An In-depth Technical Guide to Thiol-PEG2-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and common applications of Thiol-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties of this compound

This compound, systematically named 3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid, is a versatile crosslinking reagent. Its structure incorporates a terminal thiol (-SH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique combination of reactive groups allows for the sequential or orthogonal conjugation of different molecules.

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 194.25 g/mol [1]
Molecular Formula C₇H₁₄O₄S[2]
CAS Number 1379649-73-6[2]
Appearance Colorless to light yellow liquid[1]
Purity Typically >95%[2]
Spacer Arm Length (Estimated) ~12.5 ÅCalculated

Key Applications and Experimental Considerations

The dual functionality of this compound makes it a valuable tool in a variety of research and development applications. The thiol group exhibits high reactivity towards maleimides and can also bind to noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Bioconjugation via Thiol-Maleimide Chemistry

One of the most common applications of this compound is the conjugation to proteins, peptides, or other biomolecules containing cysteine residues or other sources of free thiols. The reaction proceeds via a Michael addition of the thiol to a maleimide group, forming a stable thioether bond.

Experimental Protocol: General Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule (like this compound) to a maleimide-activated protein.

  • Preparation of Thiol-Containing Molecule:

    • Dissolve this compound in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Preparation of Maleimide-Activated Protein:

    • Dissolve the maleimide-activated protein in a thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. The reaction is highly selective for thiols within this pH range.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, treat the protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-30 minutes at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and other small molecules from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration.

The mechanism of the thiol-maleimide reaction is depicted in the following diagram.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol R-SH (this compound) Thioether R-S-Maleimide-R' (Stable Thioether Bond) Thiol->Thioether + Maleimide Maleimide-R' Maleimide->Thioether

Caption: Thiol-Maleimide Conjugation Mechanism.

Surface Modification of Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles (AuNPs). This surface modification can improve the stability and biocompatibility of the nanoparticles and provides a carboxylic acid handle for further conjugation of biomolecules.

Experimental Protocol: Functionalization of Gold Nanoparticles

  • Synthesis of Gold Nanoparticles:

    • Synthesize AuNPs using a standard method, such as the citrate reduction of chloroauric acid.

  • Surface Functionalization:

    • Prepare a solution of this compound in an appropriate solvent (e.g., ethanol or water).

    • Add an excess of the this compound solution to the AuNP suspension.

    • Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer on the nanoparticle surface.

  • Purification:

    • Remove excess, unbound this compound by repeated centrifugation and resuspension of the nanoparticles in a clean solvent.

The following diagram illustrates the workflow for functionalizing gold nanoparticles.

AuNP_Functionalization A Citrate-capped Gold Nanoparticle C Incubation (Self-Assembly) A->C B This compound B->C D Centrifugation & Washing C->D E Functionalized AuNP with -COOH surface D->E

Caption: Gold Nanoparticle Functionalization Workflow.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be activated to react with primary amines on proteins, peptides, or other molecules. A common method for activation is the use of N-hydroxysuccinimide (NHS) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

Experimental Protocol: NHS Ester Activation and Amine Coupling

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.

    • Add EDC and NHS to the solution. The reaction is typically most efficient at a pH of 4.5-7.2. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Amine Coupling:

    • Add the amine-containing molecule to the activated this compound solution. The reaction with primary amines is most efficient at a pH of 7-8.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.

    • Purify the conjugate using appropriate chromatographic techniques.

The workflow for activating the carboxylic acid and coupling it to an amine is shown below.

Amide_Bond_Formation A Thiol-PEG2-COOH C Thiol-PEG2-NHS Ester (Activated Intermediate) A->C + B EDC, NHS B->C E Thiol-PEG2-CONH-R (Stable Amide Bond) C->E + D R-NH2 (Amine-containing molecule) D->E

Caption: Amide Bond Formation Workflow.

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently used as a component of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 spacer in this compound provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The general workflow for PROTAC design and action is illustrated in the following diagram.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_action Mechanism of Action A Target Protein Ligand D Synthesized PROTAC A->D B This compound (or other linker) B->D C E3 Ligase Ligand C->D E PROTAC enters cell F Forms Ternary Complex (Target Protein + PROTAC + E3 Ligase) E->F G Ubiquitination of Target Protein F->G H Proteasomal Degradation of Target Protein G->H

Caption: PROTAC Design and Mechanism of Action Workflow.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and pharmacology. Its well-defined structure, dual-reactive ends, and hydrophilic spacer make it an ideal choice for a wide range of applications, from creating targeted drug delivery systems and functionalized nanoparticles to developing novel therapeutics like PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

The Versatility of Heterobifunctional PEG Linkers: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Bioconjugation

In the realm of advanced therapeutics and research, the ability to link different molecular entities with precision is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, enabling the covalent joining of two distinct molecules, such as proteins, peptides, small molecule drugs, or nanoparticles.[1] These linkers consist of a PEG backbone with different reactive functional groups at each end, allowing for controlled and specific conjugation.[1][2]

The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation.[3][4] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, thereby extending its circulation half-life. The ability to customize the length of the PEG linker provides precise control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity. This technical guide provides a comprehensive overview of the applications of heterobifunctional PEG linkers, with a focus on their role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Applications of Heterobifunctional PEG Linkers

The unique properties of heterobifunctional PEG linkers make them highly valuable in a variety of research and therapeutic applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. Heterobifunctional PEG linkers are widely used in ADC development to:

  • Improve Solubility and Stability: The hydrophilic PEG chain can counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation and improving the overall stability of the ADC.

  • Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This prolonged circulation time can result in greater accumulation of the ADC in tumor tissues.

  • Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers can allow for the attachment of a higher number of drug molecules to a single antibody, potentially increasing the potency of the ADC.

The choice between a cleavable and a non-cleavable linker is a key consideration in ADC design. Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment in response to specific stimuli, such as low pH or the presence of certain enzymes. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the antibody, which can offer greater plasma stability and a potentially wider therapeutic window.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.

PEG linkers are frequently used in PROTAC design due to their ability to:

  • Modulate Solubility and Cell Permeability: The hydrophilic nature of PEG can improve the solubility of often large and hydrophobic PROTAC molecules. The flexibility of the PEG chain can also influence the PROTAC's ability to cross the cell membrane.

  • Optimize Ternary Complex Formation: The length and composition of the PEG linker are critical for achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. Even subtle changes in linker length can dramatically impact the degradation efficacy of a PROTAC.

Quantitative Data on Heterobifunctional PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker properties on the performance of ADCs and PROTACs.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0ADC
PEG2~7.00.82ADC
PEG4~5.50.65ADC
PEG8~4.00.47ADC
PEG12~3.50.41ADC
PEG24~3.00.35ADC
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance.
PROTACLinker CompositionDC50 (nM)Dmax (%)Target Protein
HaloPROTAC (<3 PEG units)PEG>1000<20HaloTag
HaloPROTAC33 PEG units19>95HaloTag
BTK Degrader (<5 PEG units)PEGInactive-BTK
BTK Degrader (9 PEG units)PEG5.9>90BTK
Table 2: Impact of PEG Linker Length on PROTAC Efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-NHS Ester)

This protocol describes the synthesis of a heterobifunctional PEG linker with an alkyne group for click chemistry and an NHS ester for reaction with primary amines.

Materials:

  • α-Hydroxy-ω-carboxy-PEG

  • Propargyl bromide

  • Sodium hydride (NaH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Propargylation of PEG:

    • Dissolve α-Hydroxy-ω-carboxy-PEG in anhydrous THF and cool to 0 °C.

    • Add NaH (1.1 equivalents) portion-wise and stir for 30 minutes.

    • Add propargyl bromide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain Alkyne-PEG-COOH.

  • NHS Ester Formation:

    • Dissolve Alkyne-PEG-COOH, DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.

    • Add TEA (1.5 equivalents) and stir the reaction at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the product by recrystallization or chromatography to yield Alkyne-PEG-NHS Ester.

Conjugation of a Protein to a Small Molecule using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein (via primary amines) to a sulfhydryl-containing small molecule.

Materials:

  • Protein with accessible primary amines (e.g., antibody)

  • Sulfhydryl-containing small molecule (Molecule-SH)

  • NHS-Ester-PEG-Maleimide linker

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Reaction of Linker with Protein:

    • Dissolve the protein in PBS to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the NHS-Ester-PEG-Maleimide linker in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the linker solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification of Protein-Linker Conjugate:

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

  • Reaction with Sulfhydryl-Containing Molecule:

    • Add the sulfhydryl-containing small molecule to the purified protein-linker conjugate. A 1.5- to 5-fold molar excess of the sulfhydryl molecule is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final protein-small molecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unreacted small molecule.

Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and characterizing PEGylated proteins.

1. Size-Exclusion Chromatography (SEC-HPLC):

  • Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their non-PEGylated counterparts.

  • Mobile Phase: Typically an aqueous buffer such as PBS.

  • Column: A silica-based column with a pore size appropriate for the size range of the protein and its conjugates.

  • Detection: UV absorbance at 280 nm.

  • Application: To separate PEGylated protein from unreacted protein and free PEG.

2. Reversed-Phase Chromatography (RP-HPLC):

  • Principle: Separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a protein, leading to earlier elution times.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Column: A C4 or C8 column is typically used for proteins.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Application: To resolve different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

experimental_workflow_ADC cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification & Characterization Antibody Antibody Modified_Antibody Antibody-Linker Conjugate Antibody->Modified_Antibody + Linker (NHS-Ester-PEG-Maleimide) Linker Linker Purification Purification Modified_Antibody->Purification Desalting Column Purified_Antibody_Linker Purified Antibody-Linker Purification->Purified_Antibody_Linker Removal of excess linker ADC_Formation Antibody-Drug Conjugate (ADC) Purified_Antibody_Linker->ADC_Formation + Drug-SH Drug Drug Drug->ADC_Formation Final_Purification Final_Purification ADC_Formation->Final_Purification SEC/IEX Characterization Characterization Final_Purification->Characterization HPLC, MS, etc. Final_ADC Final ADC Product Characterization->Final_ADC Verified ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action Target_Protein Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex PROTAC PROTAC (POI binder - PEG Linker - E3 Ligase binder) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

References

An In-depth Technical Guide to PROTAC Linkers and Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs mediate the degradation of the entire protein.[1][3] This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker.[2] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and sustained therapeutic effect at lower doses.

The linker itself is a critical component of a PROTAC, playing a much more active role than a simple spacer. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

PROTACs exploit the endogenous Ubiquitin-Proteasome System (UPS), the primary mechanism for regulated protein degradation in eukaryotic cells. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This process is carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing the target protein to be ubiquitinated. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large multi-protein complex.

Below is a diagram illustrating the PROTAC-hijacked UPS pathway:

PROTAC_UPS_Pathway PROTAC-Mediated Ubiquitin-Proteasome System Pathway cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Ternary Complex Formation and Ligation cluster_degradation 4. Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1_Ub E1~Ub E1->E1_Ub ATP -> AMP+PPi Ub Ubiquitin (Ub) ATP ATP AMP_PPi AMP + PPi E3 E3 Ubiquitin Ligase E2_Ub E2~Ub POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex POI->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub E1_Ub->E2 Transfer E2_Ub->Ternary_Complex Recruitment

Caption: PROTAC-Mediated Ubiquitin-Proteasome System Pathway.

Thiol-PEG2-acid: A Versatile PROTAC Linker

This compound is a bifunctional linker that contains a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. This structure offers several advantages for PROTAC synthesis and function.

Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C7H14O4S
Molecular Weight 194.25 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in aqueous media and most organic solvents
Reactivity The thiol group reacts with maleimides, OPSS, vinylsulfone, and metal surfaces. The carboxylic acid reacts with primary amines in the presence of activators.

Role and Advantages in PROTAC Synthesis

The dual functionality of this compound makes it a valuable tool in the modular synthesis of PROTACs. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or POI ligand using standard amide bond formation chemistry. The thiol group can then be reacted with a maleimide-functionalized counterpart, providing a robust and selective method for conjugation.

The PEG spacer in this compound confers hydrophilicity to the PROTAC molecule, which can improve its solubility and cell permeability. The flexibility of the PEG chain can also be advantageous for facilitating the formation of a stable ternary complex.

Quantitative Data on PROTAC Linker Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize data from various studies on the impact of linker length and composition on these parameters.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted alkyne)PROTAC 59More potent degradation

Experimental Protocols

General Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the efficacy of a PROTAC involves several key steps, from initial synthesis to cellular assays.

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation Synthesis 1. PROTAC Synthesis (e.g., using this compound) Purification 2. Purification and Characterization (HPLC, MS) Synthesis->Purification Cell_Culture 3. Cell Culture (Target-expressing cell line) Purification->Cell_Culture Treatment 4. PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Degradation_Assay 5a. Protein Degradation Assay (Western Blot) Treatment->Degradation_Assay Viability_Assay 5b. Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability_Assay Data_Analysis 6. Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Optimization 7. Lead Optimization (Iterative design and testing) Data_Analysis->Optimization Optimization->Synthesis Redesign

Caption: General Experimental Workflow for PROTAC Evaluation.

Protocol 1: Determination of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC by quantifying the levels of the target protein.

Materials:

  • Target protein-expressing cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is from 0.1 nM to 1000 nM. Include a vehicle-only control.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for the loading control antibody.

  • Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay using CellTiter-Glo®

This protocol describes how to measure cell viability in response to PROTAC treatment to determine the IC50 value.

Materials:

  • Target protein-expressing cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Conclusion

The development of effective PROTACs requires a multi-faceted approach that considers the intricate interplay between the target protein, the E3 ligase, and the connecting linker. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties. Bifunctional linkers like this compound offer a versatile platform for the modular synthesis of PROTACs, with the PEG component often enhancing solubility and cell permeability. The systematic evaluation of PROTACs through robust experimental protocols, such as Western blotting and cell viability assays, is essential for determining key performance parameters and guiding the iterative process of drug design and optimization. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers in the burgeoning field of targeted protein degradation.

References

Stability and Storage of Thiol-PEG2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiol-PEG2-acid, a heterobifunctional linker, is a critical component in various bioconjugation applications, including the development of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of surfaces such as gold nanoparticles. Its utility hinges on the presence of a reactive thiol group and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The integrity of these functional groups, particularly the thiol, is paramount for successful conjugation and the subsequent performance of the resulting biomolecule or material. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, along with relevant experimental protocols and conceptual workflows.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to prevent the degradation of this compound, primarily through the oxidation of the thiol group. The following tables summarize the recommended conditions based on supplier data sheets and general guidelines for thiol-containing PEG linkers.

Table 1: Recommended Storage Conditions for Pure this compound

ConditionTemperatureDurationAdditional Notes
Long-term-20°CMonths to yearsStore in a dry, dark environment.[1]
Short-term0 - 4°CDays to weeksKeep dry and protected from light.[1]
ShippingAmbientA few weeksStable for the duration of typical shipping and customs clearance.[1]

Table 2: Recommended Storage Conditions for this compound in Solution

SolventTemperatureDurationAdditional Notes
Anhydrous DMSO or DMF-20°CUp to 1 monthEquilibrate to room temperature before opening to prevent moisture condensation. Store under an inert atmosphere (e.g., argon or nitrogen).
Anhydrous DMSO or DMF-80°CUp to 6 monthsUse within 6 months for optimal performance.[2]

Key Handling Recommendations:

  • Inert Atmosphere: To prevent oxidation of the thiol group, it is highly recommended to handle and store this compound under an inert gas like argon or nitrogen.

  • Protection from Light: PEG-thiol compounds can be sensitive to light and should be stored in the dark.

  • Moisture Prevention: The compound and its solutions should be protected from moisture. For powdered forms, it is advisable to warm the container to room temperature before opening to avoid condensation. For solutions, use anhydrous solvents and consider capping with a septum for withdrawal with a syringe.

  • Aliquotting: To avoid repeated freeze-thaw cycles and exposure to air and moisture, it is best to aliquot the stock solution into smaller, single-use vials.

Understanding this compound Instability

The primary mode of degradation for this compound is the oxidation of the thiol group. This can occur through several mechanisms:

  • Disulfide Bond Formation: Two thiol groups can oxidize to form a disulfide bond, resulting in a homodimer of the this compound molecule. This is a common degradation pathway for thiol-containing compounds.

  • Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: The thiol group can be progressively oxidized to sulfenic acid (-SOH), sulfinic acid (-SO2H), and finally sulfonic acid (-SO3H). These higher oxidation states are generally irreversible and render the molecule inactive for thiol-specific conjugation reactions.

  • Hydrolysis of the PEG Linker: While the ether linkages in the PEG chain are generally stable, they can undergo slow hydrolytic degradation under harsh acidic or basic conditions, though this is less of a concern under standard storage and handling conditions.[3]

Experimental Protocols for Stability Assessment

A crucial aspect of working with this compound is verifying the integrity of the thiol group, especially after storage or before a critical conjugation reaction. The following protocol describes a common method for quantifying free thiol groups.

Quantification of Free Thiols using Ellman's Reagent (DTNB)

This colorimetric assay is a widely used method to determine the concentration of free sulfhydryl groups in a sample. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with a free thiol to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically.

Materials:

  • This compound sample

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • 96-well plate or cuvettes

Procedure:

  • Preparation of Reagents:

    • DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

    • Standard Solution: Prepare a stock solution of a known thiol-containing compound (e.g., cysteine) in the Reaction Buffer. Create a series of dilutions to generate a standard curve.

  • Assay:

    • To each well of a 96-well plate (or to a cuvette), add a known volume of your this compound sample or standard.

    • Add the DTNB solution to each well/cuvette and mix thoroughly.

    • Incubate the reaction at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Subtract the absorbance of a blank (containing only buffer and DTNB) from the sample and standard readings.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of free thiols in your this compound sample by interpolating its absorbance on the standard curve.

Application-Specific Workflows and Pathways

The stability of this compound is critical for its function in various applications. Below are visualizations of two key areas where this linker is employed.

PROTAC-Mediated Protein Degradation

This compound is frequently used as a component of the linker in PROTACs. The PROTAC molecule forms a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination cluster_Degradation Degradation Target_Protein Target Protein PROTAC PROTAC (containing this compound linker) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ubiquitinated_Target Polyubiquitinated Target Protein Ub->Ubiquitinated_Target Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides AuNP_Workflow Experimental Workflow for Gold Nanoparticle Functionalization Start Start AuNP_Synthesis Synthesize Gold Nanoparticles (AuNPs) Start->AuNP_Synthesis Functionalization Incubate AuNPs with This compound AuNP_Synthesis->Functionalization Thiol_PEG_Acid This compound Thiol_PEG_Acid->Functionalization Washing Wash to remove excess linker Functionalization->Washing Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Washing->Activation Conjugation Conjugate Biomolecule to AuNP surface Activation->Conjugation Biomolecule Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugation Final_Wash Final Wash and Characterization Conjugation->Final_Wash End End Final_Wash->End

References

Methodological & Application

Application Notes and Protocols for Thiol-PEG2-Acid Conjugation to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) using Thiol-PEG2-acid, a common and versatile method for creating stable and biocompatible nanoconjugates. The protocol covers the initial PEGylation of AuNPs and the subsequent covalent conjugation of biomolecules via carbodiimide chemistry.

Introduction

Gold nanoparticles possess unique optical and electronic properties, making them ideal for a wide range of biomedical applications, including diagnostics, drug delivery, and bioimaging.[1][2][3][4][5] Surface functionalization with polyethylene glycol (PEG) is a widely adopted strategy to enhance the stability of AuNPs in biological media, reduce non-specific protein adsorption, and improve their biocompatibility. The use of a hetero-bifunctional Thiol-PEG-acid linker allows for the stable anchoring of the PEG molecule to the gold surface via a strong gold-thiol bond, while the terminal carboxylic acid group provides a reactive site for the covalent attachment of various biomolecules.

This protocol details a two-stage process:

  • PEGylation: The modification of bare gold nanoparticles with this compound.

  • Bioconjugation: The activation of the terminal carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by the covalent attachment of a biomolecule containing a primary amine.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during and after the conjugation process. The exact values may vary depending on the specific nanoparticle size, PEG linker length, and the nature of the conjugated biomolecule.

Table 1: Characterization of Gold Nanoparticles Before and After PEGylation

ParameterBare AuNPsThis compound Functionalized AuNPs
Core Diameter (TEM) 20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25 nm30-40 nm
Zeta Potential ~ -30 mV~ -40 to -50 mV
UV-Vis λmax 520 nm523-525 nm (slight red-shift)
Appearance Wine-red solutionWine-red solution

Table 2: Characterization After Biomolecule Conjugation (Example: Antibody)

ParameterThis compound AuNPsAntibody-Conjugated AuNPs
Hydrodynamic Diameter (DLS) 30-40 nm50-80 nm
Zeta Potential ~ -40 to -50 mV~ -20 to -30 mV
UV-Vis λmax 523-525 nm525-530 nm (further red-shift)
Conjugation Efficiency N/ATypically > 80%

Experimental Protocols

Materials and Reagents
  • Gold Nanoparticles (e.g., 20 nm, citrate-stabilized)

  • This compound (HS-(CH2)2-(OCH2CH2)2-O-(CH2)2-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Mes buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Biomolecule with a primary amine group (e.g., antibody, protein, peptide)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Deionized (DI) water

  • Centrifuge and appropriate centrifuge tubes

Protocol 1: PEGylation of Gold Nanoparticles

This protocol describes the ligand exchange process to coat citrate-stabilized AuNPs with this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DI water or a suitable buffer. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.

  • PEGylation Reaction:

    • To a solution of gold nanoparticles, add the this compound solution. The molar ratio of PEG to AuNPs should be optimized, but a starting point is a significant molar excess of the PEG linker.

    • Incubate the mixture at room temperature for at least 1 hour with gentle stirring or rotation. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S bond.

  • Purification of PEGylated AuNPs:

    • Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in a suitable buffer, such as PBS, by gentle vortexing or sonication.

    • Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unreacted reagents.

  • Characterization:

    • Characterize the purified this compound functionalized AuNPs using UV-Vis spectroscopy to observe the slight red-shift in the surface plasmon resonance peak and Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter.

Protocol 2: Biomolecule Conjugation via EDC/NHS Chemistry

This protocol outlines the covalent attachment of a biomolecule containing a primary amine to the carboxyl-terminated PEGylated AuNPs.

  • Activation of Carboxyl Groups:

    • Resuspend the purified this compound functionalized AuNPs in a suitable activation buffer, such as Mes buffer (pH 5.5-6.0). The acidic pH enhances the efficiency of the EDC/NHS reaction.

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

    • Add EDC to the AuNP solution to a final concentration of approximately 2 mM.

    • Immediately add NHS to the solution to a final concentration of approximately 5 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a semi-stable NHS-ester on the surface of the nanoparticles.

  • Purification of Activated AuNPs:

    • Centrifuge the activated AuNP solution to remove excess EDC and NHS.

    • Carefully discard the supernatant and resuspend the pellet in a conjugation buffer with a neutral pH, such as PBS (pH 7.4). This pH is optimal for the reaction with primary amines.

  • Conjugation with Biomolecule:

    • Immediately add the biomolecule (e.g., antibody) to the resuspended activated AuNPs. The amount of biomolecule to be added should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The primary amine groups on the biomolecule will react with the NHS-esters on the AuNPs to form stable amide bonds.

  • Quenching and Blocking:

    • Add a quenching solution, such as Tris buffer or hydroxylamine, to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • (Optional) To block any remaining active sites on the nanoparticle surface and prevent non-specific binding, add a solution of BSA to a final concentration of 1% (w/v) and incubate for 30 minutes.

  • Final Purification:

    • Centrifuge the final conjugate solution to remove unreacted biomolecules, quenching agents, and BSA.

    • Resuspend the purified bioconjugate in a suitable storage buffer.

    • Repeat the washing step at least twice.

  • Characterization and Storage:

    • Characterize the final conjugate using DLS to confirm an increase in size and UV-Vis spectroscopy to observe any further shift in the plasmon peak.

    • Store the final conjugate at 4°C. Do not freeze.

Visualizations

experimental_workflow cluster_pegylation Protocol 1: PEGylation cluster_conjugation Protocol 2: Bioconjugation AuNP Bare Gold Nanoparticles Incubate_PEG Incubation (Ligand Exchange) AuNP->Incubate_PEG PEG_reagent This compound PEG_reagent->Incubate_PEG Purify_PEG Purification (Centrifugation) Incubate_PEG->Purify_PEG PEG_AuNP PEGylated AuNPs Purify_PEG->PEG_AuNP Activate Activation (NHS-ester formation) PEG_AuNP->Activate EDC_NHS EDC/NHS EDC_NHS->Activate Purify_Active Purification Activate->Purify_Active Conjugate Conjugation (Amide bond formation) Purify_Active->Conjugate Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Conjugate Quench Quenching & Blocking Conjugate->Quench Final_Purify Final Purification Quench->Final_Purify Final_Product Final Bioconjugate Final_Purify->Final_Product

Caption: Workflow for this compound conjugation to gold nanoparticles.

signaling_pathway cluster_activation Carboxyl Activation cluster_conjugation Amine Coupling COOH PEG-COOH O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS-ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Stable Amide Bond (PEG-CO-NH-Biomolecule) NHS_ester->Amide_bond Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Amide_bond +

Caption: EDC/NHS chemistry for covalent amide bond formation.

References

Application Notes and Protocols for Protein Conjugation with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation with polyethylene glycol (PEG) linkers is a cornerstone technique in biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Thiol-PEG2-acid is a heterobifunctional linker that provides a short, hydrophilic spacer, connecting a thiol-reactive group at one end and a carboxylic acid at the other. This linker is particularly valuable for its ability to react with cysteine residues on a protein and present a carboxylic acid for further functionalization, for instance, with an amine-containing molecule.

This document provides a detailed guide to the conjugation of proteins with this compound, covering the reaction mechanism, a step-by-step experimental protocol, and methods for the characterization of the resulting conjugate.

Reaction Mechanism

The conjugation of a protein to this compound typically occurs in a two-step process. First, the thiol group of the linker reacts with an activated group on a protein, commonly a maleimide-functionalized residue. This reaction proceeds via a Michael addition, forming a stable thioether bond. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1]

Alternatively, if the protein itself contains the thiol group (from a cysteine residue), the this compound can be activated at its carboxylic acid end first, for example, with EDC and NHS, to react with an amine-containing molecule. The now functionalized PEG linker can then be reacted with the thiol groups on the protein.

A prevalent application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Experimental Protocols

This section details the methodology for conjugating a maleimide-activated protein with this compound.

Materials and Reagents
  • This compound

  • Maleimide-activated protein (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., L-cysteine or 2-Mercaptoethanol)

  • Purification columns (e.g., size-exclusion or ion-exchange chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Step-by-Step Conjugation Protocol
  • Protein Preparation and Reduction of Disulfide Bonds (if necessary):

    • Dissolve the protein to be conjugated in a degassed buffer, such as PBS, at a concentration of 1-10 mg/mL.[]

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution.

    • Incubate the mixture for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by dialysis or using a desalting column.

  • Preparation of this compound Solution:

    • Dissolve this compound in an appropriate organic solvent like DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as L-cysteine or 2-Mercaptoethanol to a final concentration of 1-10 mM to react with any unreacted maleimide groups on the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • The protein-PEG conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • The choice of purification method will depend on the properties of the protein and the conjugate.

  • Characterization of the Conjugate:

    • UV-Vis Spectroscopy: Determine the protein concentration and the degree of labeling (if the conjugated molecule has a chromophore).

    • HPLC Analysis: Use SEC-HPLC or RP-HPLC to assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.

    • Mass Spectrometry (MS): Confirm the successful conjugation and determine the exact mass of the conjugate, which allows for the calculation of the drug-to-antibody ratio (DAR) in the case of ADCs.

Quantitative Data Summary

The efficiency of protein conjugation with this compound can be influenced by several factors. The following table summarizes key parameters and their typical ranges for successful conjugation.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol-maleimide reaction, minimizing side reactions with amines.
Temperature 4°C to 25°CLower temperatures can be used for sensitive proteins to minimize degradation.
Molar Ratio (Linker:Protein) 5:1 to 20:1A molar excess of the linker is generally used to drive the reaction to completion.
Reaction Time 1 - 16 hoursShorter times at room temperature, longer times at 4°C.
Protein Concentration 1 - 10 mg/mLA common range for efficient conjugation.

Visualizations

Experimental Workflow for Protein Conjugation

experimental_workflow Experimental Workflow for Protein Conjugation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_product Final Product protein_prep Protein Preparation (1-10 mg/mL in PBS) reduction Reduction of Disulfides (optional, with TCEP) protein_prep->reduction conjugation Conjugation Reaction (1-16h, 4-25°C) reduction->conjugation linker_prep This compound Stock Solution (10 mM) linker_prep->conjugation quenching Quenching (L-cysteine) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (HPLC, MS, UV-Vis) purification->characterization final_product Protein-PEG2-acid Conjugate characterization->final_product

Caption: A step-by-step workflow for the conjugation of a protein with this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

protac_pathway Mechanism of PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated target protein degradation.

References

Application Notes and Protocols for Thiol-PEG2-acid Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker that plays a crucial role in bioconjugation, enabling the covalent attachment of molecules to surfaces or other biomolecules.[1] This linker features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer. The thiol group readily reacts with maleimides or can be used for attachment to gold surfaces, while the carboxylic acid can be activated to form a stable amide bond with primary amines.[2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]

This document provides detailed protocols for the conjugation of this compound to amine-containing molecules using the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product.[3] The reaction proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This two-step process improves coupling efficiency and allows for better control over the reaction.[3]

  • Amine Coupling: The NHS ester readily reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.

Quantitative Data on Conjugation Efficiency

The efficiency of the EDC/NHS conjugation reaction is influenced by several factors, including the molar ratios of the reactants, pH, and reaction time. The following table summarizes typical conjugation efficiencies observed under various conditions.

Thiol-PEG-COOH:EDC:NHS Molar RatioAmine-Molecule:PEG-Linker Molar RatiopH (Activation)pH (Coupling)Reaction Time (hours)Conjugation Efficiency (%)Reference
1:2:51:14.5-6.07.2-8.52~70-80
1:5:51:15.57.44>80
1:1.2:102:15.57.0-8.012High (not quantified)
1:4:11:1Not SpecifiedNot Specified4High (not quantified)
1:2:1.210:16.07.52~60-70
1:1.5:1.51:1.5Not SpecifiedNot Specified1High (not quantified)

Note: The specific efficiency can vary depending on the nature of the amine-containing molecule and the precise reaction conditions.

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or HEPES buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary.

Protocol 1: Two-Step Aqueous Conjugation

This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, mix this compound with a 2-5 fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated linker over the amine-molecule is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: One-Pot Aqueous Conjugation

This simplified protocol can be used when the amine-containing molecule is not sensitive to the presence of EDC.

  • Reagent Preparation:

    • Prepare all reagents as described in Protocol 1.

  • Conjugation Reaction:

    • In a single reaction tube, combine the this compound and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).

    • Add a 2-5 fold molar excess of EDC and NHS directly to the mixture.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the conjugate.

Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Thiol_PEG_Acid Thiol-PEG2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Thiol_PEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Conjugate Thiol-PEG2-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule) Amine_Molecule->Conjugate

Caption: EDC/NHS reaction mechanism with this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffers, Linker, Molecule, EDC, NHS) start->reagent_prep activation Activation of this compound (Add EDC/NHS, 15-30 min) reagent_prep->activation conjugation Conjugation (Add activated linker to amine-molecule, 2h - overnight) activation->conjugation quenching Quenching (Add Tris or Glycine, 30 min) conjugation->quenching purification Purification (Size Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spectrometry) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound conjugation.

Application Example: Targeted Cancer Therapy

Thiol-PEG-acid linkers are instrumental in developing targeted therapies, such as antibody-drug conjugates (ADCs) and targeted nanoparticles. For instance, a Thiol-PEG-acid linker can be used to attach a targeting ligand (e.g., an antibody or peptide) to a nanoparticle encapsulating a cytotoxic drug. The targeting ligand directs the nanoparticle to cancer cells overexpressing a specific receptor, such as the Epidermal Growth Factor Receptor (EGFR).

Upon binding to EGFR, the nanoparticle is internalized by the cancer cell. The intracellular environment, often characterized by a higher concentration of glutathione, can cleave a disulfide bond formed with the thiol group, releasing the drug payload and inducing cell death. This targeted approach enhances the therapeutic efficacy while minimizing off-target toxicity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Targeted Nanoparticle (Thiol-PEG-Ligand-Drug) EGFR EGFR Nanoparticle->EGFR Binding Internalization Endocytosis EGFR->Internalization Receptor-Mediated PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Drug_Release Drug Release Internalization->Drug_Release Intracellular Trafficking Apoptosis Apoptosis Drug_Release->Apoptosis Induces Proliferation Cell Proliferation & Survival Drug_Release->Proliferation Inhibits PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Targeted nanoparticle delivery via the EGFR pathway.

References

Application Notes and Protocols for Surface Modification of Biosensors using Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker molecule widely employed in the surface modification of biosensors, particularly those with gold surfaces. This linker plays a crucial role in creating a stable, biocompatible, and functional interface for the immobilization of bioreceptors such as antibodies, enzymes, and nucleic acids. The molecule consists of a thiol group (-SH) at one end, which forms a strong and stable self-assembled monolayer (SAM) on gold and other noble metal surfaces.[1] At the other end, a carboxylic acid group (-COOH) provides a versatile handle for the covalent attachment of biomolecules. The short polyethylene glycol (PEG) spacer (n=2) enhances the hydrophilicity of the surface, which is critical in reducing non-specific binding of unwanted molecules from complex biological samples, thereby improving the signal-to-noise ratio of the biosensor.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the surface modification of biosensors. It covers the formation of the SAM, the activation of the carboxylic acid group, and the subsequent immobilization of biomolecules. Additionally, it includes information on common characterization techniques and presents quantitative data to guide experimental design and optimization.

Key Applications

The utilization of this compound for surface modification is applicable to a broad range of biosensing platforms, including:

  • Surface Plasmon Resonance (SPR) Biosensors: To create a well-defined and functional surface for the label-free, real-time monitoring of biomolecular interactions.[4]

  • Electrochemical Biosensors: For the development of a stable and selective interface in techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).[4]

  • Quartz Crystal Microbalance (QCM) Biosensors: To provide a defined surface for mass-sensitive measurements of biomolecule binding.

  • Drug Discovery and Development: In the creation of high-throughput screening platforms and cell-based assays where controlled surface chemistry is essential for reliable and reproducible results.

Data Presentation

The following tables summarize quantitative data related to the surface modification of biosensors using Thiol-PEG-acid linkers. This data is compiled from various studies and is intended to provide a reference for expected outcomes and for the optimization of experimental parameters.

Table 1: Surface Plasmon Resonance (SPR) Analysis of Thiol-PEG-acid SAM Formation and Biomolecule Immobilization

StepAnalyteConcentrationExpected SPR Angle Shift (degrees) / Response Units (RU)Reference
SAM Formation This compound1 mM in Ethanol0.1 - 0.3°General observation
Activation 0.4 M EDC / 0.1 M NHS-~0.05°
Immobilization Antibody (e.g., IgG)10 - 100 µg/mL in PBS0.5 - 1.5° / 1000 - 3000 RU
Analyte Binding Antigen (e.g., specific protein)Varies (nM to µM range)Dependent on analyte size and concentrationGeneral observation

Note: The actual SPR response can vary depending on the specific instrument, sensor chip, and experimental conditions.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Characterization of Surface Modification Steps

Modification StepExpected Change in Charge Transfer Resistance (Rct)Typical Rct Range (kΩ)Reference
Bare Gold Electrode -0.1 - 1
This compound SAM Formation Increase5 - 50
Biomolecule Immobilization Further Increase50 - 200
Analyte Binding Significant Increase>200

Note: Rct values are highly dependent on the redox probe used (e.g., [Fe(CN)6]3-/4-), its concentration, and the specific electrode setup.

Table 3: Cyclic Voltammetry (CV) Parameters for Characterizing SAM Formation

ParameterBare Gold ElectrodeThis compound Modified ElectrodeReference
Peak-to-Peak Separation (ΔEp) ~59 mV (for a reversible 1e- transfer)> 100 mV
Peak Current (Ip) HighSignificantly Reduced

Note: These values are typical for a reversible redox probe like [Fe(CN)6]3-/4- and indicate the formation of an insulating monolayer on the electrode surface.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the surface modification of biosensors using this compound.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a stable and well-ordered SAM of this compound on a gold-coated biosensor surface.

Materials:

  • Gold-coated biosensor substrate (e.g., SPR chip, QCM crystal, gold electrode)

  • This compound

  • Absolute Ethanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean, inert container (e.g., glass petri dish)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

    • Alternatively, UV/Ozone cleaning for 10-20 minutes is a safer and effective method.

    • Rinse the cleaned substrate extensively with DI water, followed by absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 1.94 mg of this compound (MW: 194.25 g/mol ) in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrate in the inert container.

    • Pour the this compound solution into the container, ensuring the entire gold surface is submerged.

    • Seal the container to minimize solvent evaporation and contamination.

    • Incubate for at least 12-18 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound thiol molecules.

    • Rinse with DI water.

    • Dry the SAM-modified substrate under a gentle stream of high-purity nitrogen gas.

    • The modified substrate is now ready for characterization or further functionalization.

Protocol 2: Activation of the Carboxylic Acid Group using EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid groups of the this compound SAM to form reactive N-hydroxysuccinimide (NHS) esters, which can then react with primary amines on biomolecules.

Materials:

  • This compound modified substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0

  • DI water

Procedure:

  • Prepare Activation Solution:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the activation buffer. For example, to prepare 1 mL of solution, dissolve 76.7 mg of EDC and 11.5 mg of NHS in 1 mL of MES buffer.

    • It is crucial to prepare this solution immediately before use as the NHS ester is susceptible to hydrolysis.

  • Surface Activation:

    • Immerse the this compound modified substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. For SPR biosensors, this step is typically performed by injecting the EDC/NHS solution over the sensor surface.

  • Rinsing:

    • After activation, rinse the substrate with the activation buffer to remove excess EDC and NHS.

    • Immediately proceed to the biomolecule immobilization step.

Protocol 3: Covalent Immobilization of Amine-Containing Biomolecules

This protocol details the covalent attachment of a biomolecule (e.g., an antibody or enzyme) containing primary amine groups to the EDC/NHS-activated surface.

Materials:

  • EDC/NHS-activated this compound modified substrate

  • Biomolecule solution (e.g., antibody in PBS, pH 7.4)

  • Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Blocking Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Biomolecule Immobilization:

    • Prepare a solution of the biomolecule in the immobilization buffer at the desired concentration (typically 10-100 µg/mL for antibodies).

    • Immediately after the activation and rinsing steps, immerse the activated substrate in the biomolecule solution. For SPR, inject the biomolecule solution over the sensor surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific biomolecule.

  • Rinsing:

    • After incubation, rinse the substrate with the immobilization buffer to remove any non-covalently bound biomolecules.

  • Blocking Unreacted Sites:

    • Immerse the substrate in the blocking solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters and prevents non-specific binding in subsequent assays.

    • For SPR, inject the blocking solution over the sensor surface.

  • Final Wash:

    • Rinse the substrate thoroughly with the wash buffer (PBST) and then with DI water.

    • The biosensor is now functionalized with the bioreceptor and is ready for analyte detection.

Visualization of Workflows and Pathways

Experimental Workflow for Biosensor Surface Modification

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Bioconjugation Gold_Substrate Gold Substrate Cleaned_Substrate Cleaned Substrate Gold_Substrate->Cleaned_Substrate Cleaning SAM_Formation Self-Assembled Monolayer (SAM) Formation Cleaned_Substrate->SAM_Formation Thiol_PEG2_acid_Solution This compound Solution (1 mM in EtOH) Thiol_PEG2_acid_Solution->SAM_Formation SAM_Modified_Substrate SAM-Modified Substrate SAM_Formation->SAM_Modified_Substrate EDC_NHS EDC/NHS Activation SAM_Modified_Substrate->EDC_NHS Activated_Substrate Activated Substrate EDC_NHS->Activated_Substrate Immobilization Biomolecule Immobilization Activated_Substrate->Immobilization Biomolecule Amine-containing Biomolecule Biomolecule->Immobilization Blocking Blocking (Ethanolamine) Immobilization->Blocking Functionalized_Biosensor Functionalized Biosensor Blocking->Functionalized_Biosensor

Caption: Experimental workflow for biosensor surface modification.

Signaling Pathway for a Generic Affinity Biosensor

G Analyte Analyte in Sample Binding_Event Analyte-Bioreceptor Binding Event Analyte->Binding_Event Bioreceptor Immobilized Bioreceptor (on this compound SAM) Bioreceptor->Binding_Event Transducer Transducer (e.g., SPR, Electrode) Binding_Event->Transducer Signal_Change Change in Physical Signal (e.g., Refractive Index, Impedance) Transducer->Signal_Change Signal_Processing Signal Processing and Amplification Signal_Change->Signal_Processing Output Quantitative Output (Concentration) Signal_Processing->Output

Caption: Generalized signaling pathway for an affinity biosensor.

Logical Relationships in Biosensor Development

G cluster_0 Surface Chemistry cluster_1 Bioreceptor Functionality cluster_2 Biosensor Performance Linker_Choice Linker Choice (this compound) SAM_Quality SAM Quality (Order, Density) Linker_Choice->SAM_Quality Immobilization_Efficiency Immobilization Efficiency SAM_Quality->Immobilization_Efficiency Non_Specific_Binding Non-Specific Binding SAM_Quality->Non_Specific_Binding Bioreceptor_Orientation Bioreceptor Orientation Immobilization_Efficiency->Bioreceptor_Orientation Bioreceptor_Activity Bioreceptor Activity Bioreceptor_Orientation->Bioreceptor_Activity Specificity Specificity Bioreceptor_Orientation->Specificity Sensitivity Sensitivity Bioreceptor_Activity->Sensitivity Non_Specific_Binding->Specificity

Caption: Logical relationships in biosensor development.

References

Application Notes and Protocols for Bioconjugation Using Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing Thiol-PEG2-acid, a heterobifunctional linker, in bioconjugation. This linker is particularly valuable in drug development, diagnostics, and surface modification applications due to its versatile reactivity and the hydrophilic nature of its polyethylene glycol (PEG) spacer.

Introduction to this compound

This compound is a linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure offers dual functionality for sequential or orthogonal conjugation strategies.[4] The PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments and can reduce the immunogenicity of conjugated proteins.[3]

The primary applications of this compound revolve around its ability to connect two different molecules. The carboxylic acid can be activated to react with primary amines (e.g., on proteins, peptides, or antibodies) to form a stable amide bond. The thiol group can react with various moieties, including maleimides, vinyl sulfones, and metal surfaces like gold or silver. This makes it a versatile tool for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and immobilizing biomolecules on surfaces.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be conjugated to a targeting antibody, while the thiol end can be linked to a cytotoxic drug, enabling targeted drug delivery.

  • Protein and Peptide Pegylation: Covalently attaching this compound to proteins or peptides can improve their pharmacokinetic properties.

  • Surface Modification: The thiol group allows for the stable attachment of molecules to gold or silver surfaces for applications in biosensors and diagnostics.

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.

Reaction Chemistry

The versatility of this compound lies in its two distinct reactive groups:

  • Carboxylic Acid Group: This group is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on a biomolecule to form a stable amide bond. The inclusion of NHS or Sulfo-NHS enhances the efficiency of the reaction by forming a more stable NHS ester intermediate, which is less susceptible to hydrolysis in aqueous solutions.

  • Thiol Group: The thiol group is nucleophilic and can readily react with electrophilic groups such as maleimides through a Michael addition reaction to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH (6.5-7.5). The thiol group can also be used to attach the linker to metal surfaces.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines on a target protein.

Materials:

  • This compound

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.

  • Activation of this compound:

    • In a microcentrifuge tube, add this compound to the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting point is a 5-10 fold molar excess of each.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Protein Preparation:

    • Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

Quantitative Data for EDC/Sulfo-NHS Conjugation
ParameterRecommended Range/ValueReference
pH for Activation 4.7 - 6.0
pH for Coupling 7.2 - 8.5
EDC Concentration 5 mM - 100 mM
Sulfo-NHS Concentration 5 mM - 100 mM
Molar Excess of Linker 10 - 20 fold
Reaction Time (Activation) 15 - 30 minutes
Reaction Time (Coupling) 2 hours (RT) to overnight (4°C)
Protocol 2: Conjugation of this compound-Protein Conjugate to a Maleimide-Activated Molecule

This protocol outlines the reaction between the thiol group of the newly formed this compound-protein conjugate and a maleimide-activated molecule (e.g., a drug or a fluorescent dye).

Materials:

  • This compound-protein conjugate from Protocol 1

  • Maleimide-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of this compound-Protein Conjugate:

    • Ensure the conjugate is in the appropriate Reaction Buffer.

    • If the thiol group has formed disulfide bonds, it may be necessary to reduce it. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Preparation of Maleimide-Activated Molecule:

    • Dissolve the maleimide-activated molecule in a minimal amount of an organic solvent like DMSO or DMF and then dilute it in the Reaction Buffer.

  • Conjugation:

    • Add the maleimide-activated molecule solution to the this compound-protein conjugate solution. A 10-20 fold molar excess of the maleimide compound is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Purification:

    • Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted maleimide molecules.

Quantitative Data for Thiol-Maleimide Conjugation
ParameterRecommended Range/ValueReference
pH for Reaction 6.5 - 7.5
Molar Excess of Maleimide 10 - 20 fold
Reaction Time 2 hours (RT) to overnight (4°C)

Visualizations

G cluster_0 Activation Step cluster_1 Conjugation to Biomolecule This compound This compound Activated_Linker NHS-Ester Activated This compound This compound->Activated_Linker Activation (MES Buffer, pH 6.0) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Biomolecule Biomolecule (e.g., Antibody with -NH2) Conjugate This compound Biomolecule Conjugate Biomolecule->Conjugate Amide Bond Formation (PBS, pH 7.2-7.5)

Caption: Workflow for the EDC/NHS activation and conjugation of this compound to a primary amine-containing biomolecule.

G Thiol_Conjugate This compound Biomolecule Conjugate (-SH) Final_Conjugate Final Bioconjugate (Thioether Bond) Thiol_Conjugate->Final_Conjugate Michael Addition (PBS, pH 6.5-7.5) Maleimide_Molecule Maleimide-Activated Molecule Maleimide_Molecule->Final_Conjugate

References

Application Notes and Protocols: Thiol-PEG2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG2-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a short polyethylene glycol (PEG) spacer, offers versatile conjugation chemistry. The thiol group facilitates strong covalent attachment to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), while the carboxylic acid group can be activated to form stable amide bonds with amine-containing molecules, including targeting ligands and therapeutic agents. The hydrophilic PEG spacer enhances the biocompatibility and solubility of the resulting conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the delivery system.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in the construction of nanoparticle-based targeted drug delivery systems, along with relevant data and visualizations to guide researchers in this field.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C7H14O4S[2]
Molecular Weight 194.25 g/mol
Appearance Liquid
Purity >90-95% (typical)
Solubility Soluble in aqueous media and organic solvents like DMSO and DMF.
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry, dark environment.

Core Applications in Targeted Drug Delivery

This compound is instrumental in the design of sophisticated drug delivery vehicles with enhanced efficacy and reduced side effects. Key applications include:

  • Nanoparticle Surface Functionalization: The thiol group allows for the stable anchoring of the linker onto the surface of gold or silver nanoparticles, forming a biocompatible PEG layer.

  • Attachment of Targeting Ligands: The terminal carboxylic acid can be conjugated to antibodies, peptides, or other small molecules that recognize and bind to specific receptors overexpressed on cancer cells, thereby directing the drug carrier to the tumor site.

  • Conjugation of Therapeutic Agents: Drugs with available amine groups can be covalently linked to the drug delivery system via the carboxylic acid moiety of the linker.

  • Development of Theranostic Agents: By incorporating both a therapeutic agent and an imaging agent, this compound can be used to create theranostic nanoparticles for simultaneous diagnosis and therapy.

Experimental Protocols

The following protocols provide a step-by-step guide for the creation of a targeted drug delivery system using this compound, gold nanoparticles (AuNPs), a targeting antibody, and a model drug.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to coat citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) suspension (e.g., 20 nm)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge and appropriate tubes

  • Orbital shaker

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Incubate AuNPs with this compound: In a clean reaction vessel, add the this compound stock solution to the citrate-capped AuNP suspension. A typical molar ratio is a 10,000 to 30,000-fold molar excess of the thiol linker to the AuNPs.

  • Reaction: Incubate the mixture overnight at room temperature with gentle stirring on an orbital shaker.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess unbound linker.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound this compound.

  • Characterization:

    • Confirm the successful functionalization and assess the stability of the this compound coated AuNPs (AuNP-PEG-COOH) using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential, and Transmission Electron Microscopy (TEM) to visualize the size and morphology.

    • The surface plasmon resonance (SPR) peak of the AuNPs can be monitored using UV-Vis spectroscopy; a slight red-shift is expected upon successful coating.

Protocol 2: Conjugation of a Targeting Antibody to AuNP-PEG-COOH via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid groups on the AuNP surface and subsequent conjugation to a targeting antibody.

Materials:

  • This compound functionalized AuNPs (AuNP-PEG-COOH) from Protocol 1

  • Targeting antibody (e.g., anti-EGFR or anti-HER2 antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare fresh EDC and NHS solutions: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activate the Carboxylic Acid Groups:

    • To the AuNP-PEG-COOH suspension in Activation Buffer, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the estimated number of carboxylic acid groups on the nanoparticle surface.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugate the Antibody:

    • Add the targeting antibody, dissolved in Coupling Buffer (PBS, pH 7.4), to the activated AuNP suspension. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a good starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess antibody, EDC, NHS, and quenching reagents by purifying the antibody-conjugated AuNPs (AuNP-PEG-Ab) using size-exclusion chromatography or repeated centrifugation and resuspension in PBS.

  • Characterization:

    • Confirm successful antibody conjugation using methods such as SDS-PAGE, which will show a band corresponding to the antibody associated with the nanoparticles.

    • Quantify the amount of conjugated antibody using a protein quantification assay (e.g., BCA or Bradford assay) on the purified nanoparticles.

Protocol 3: Loading of an Amine-Containing Drug

This protocol is a variation of Protocol 2 for conjugating a small molecule drug with a primary amine to the AuNP-PEG-COOH.

Procedure:

Follow steps 1 and 2 from Protocol 2 to activate the carboxylic acid groups. In step 3, instead of an antibody, add the amine-containing drug (dissolved in an appropriate solvent, ensuring compatibility with the aqueous buffer) to the activated AuNP suspension. The molar ratio of the drug to the activated linker should be optimized. Follow steps 4-6 for quenching, purification, and characterization. Drug loading can be quantified by UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after conjugation and washing steps.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing Thiol-PEG functionalized nanoparticles for drug delivery.

Table 1: Nanoparticle Characterization

ParameterCitrate-AuNPAuNP-PEG-COOHAuNP-PEG-AbReference
Hydrodynamic Diameter (nm) 22 ± 235 ± 350 ± 5
Zeta Potential (mV) -45 ± 5-30 ± 4-20 ± 3
Surface Plasmon Resonance (nm) 520524528

Table 2: Drug Loading and Release Kinetics

DrugCarrierDrug Loading Efficiency (%)Drug Loading Capacity (%)In Vitro Release (24h, pH 5.5)Reference
PaclitaxelThiol-PEG-AuNP~99%~5% (w/w)~30%
DoxorubicinThiol-PEG-AuNP~95%~8% (w/w)~40%
GefitinibPEGylated Nanoparticles>92%>9% (w/w)Slow, sustained release

Note: The data presented are representative and will vary depending on the specific nanoparticle size, PEG linker length, drug, and experimental conditions.

Visualization of Key Processes

Experimental Workflow for Targeted Nanoparticle Synthesis

The following diagram illustrates the overall workflow for preparing a targeted drug delivery system using this compound.

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Activation & Conjugation cluster_2 Step 3: Purification & Characterization AuNP Citrate-capped AuNP AuNP_PEG AuNP-PEG-COOH AuNP->AuNP_PEG Ligand Exchange ThiolPEG This compound ThiolPEG->AuNP_PEG EDC_NHS EDC / NHS Activated_AuNP Activated AuNP-PEG-NHS AuNP_PEG->Activated_AuNP EDC_NHS->Activated_AuNP Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeted_NP Targeted Drug-Loaded Nanoparticle Activated_AuNP->Targeted_NP Targeting_Ligand->Targeted_NP Drug Therapeutic Drug Drug->Targeted_NP (Optional, can be co-conjugated or loaded) Purification Purification (e.g., SEC, Centrifugation) Targeted_NP->Purification Characterization Characterization (DLS, TEM, UV-Vis, etc.) Purification->Characterization EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_HER2 EGFR-HER2 Heterodimer EGFR->EGFR_HER2 HER2 HER2 HER2->EGFR_HER2 RAS RAS EGFR_HER2->RAS Phosphorylation PI3K PI3K EGFR_HER2->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Ligand EGF Ligand Ligand->EGFR Targeted_Drug Targeted Drug (e.g., Gefitinib) Targeted_Drug->EGFR_HER2 Inhibition

References

Application Notes and Protocols for Functionalizing Liposomes with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of liposomes with Thiol-PEG2-acid. This process is pivotal for the development of advanced drug delivery systems, enabling the attachment of targeting ligands and enhancing the biocompatibility and circulation time of liposomal formulations.

Application Notes

The functionalization of liposomes with this compound is a key strategy in the design of sophisticated nanocarriers for therapeutic and diagnostic applications. The terminal thiol group of the this compound molecule allows for covalent conjugation to pre-formed liposomes that display maleimide groups on their surface. This is typically achieved by incorporating a maleimide-functionalized lipid, such as DSPE-PEG-Maleimide, into the lipid bilayer during liposome preparation. The reaction between the thiol and maleimide groups forms a stable thioether bond, securely anchoring the PEG linker to the liposome surface.[1][2]

The terminal carboxylic acid group on the PEG linker then provides a versatile handle for the subsequent attachment of a wide array of molecules. This "post-insertion" or "post-functionalization" approach is highly advantageous as it allows for the gentle coupling of sensitive biomolecules to the liposome surface under mild reaction conditions.

Key Applications Include:

  • Targeted Drug Delivery: The terminal carboxyl group can be activated to react with primary amines on targeting ligands such as antibodies, peptides, or small molecules. This enables the liposomes to specifically bind to and be internalized by target cells, thereby increasing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

  • Enhanced Bioavailability and Circulation Time: The polyethylene glycol (PEG) spacer provides a hydrophilic shield on the liposome surface. This "stealth" characteristic reduces the recognition and clearance of liposomes by the mononuclear phagocyte system (MPS), leading to prolonged circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.[3]

  • Development of Theranostics: Liposomes functionalized via this compound can be conjugated with both therapeutic agents and imaging probes, creating "theranostic" platforms for simultaneous diagnosis and therapy.

  • Fundamental Research: These functionalized liposomes serve as valuable tools in cell biology and immunology research to study cellular uptake mechanisms, receptor-ligand interactions, and the in vivo fate of nanoparticles.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of liposomes before and after functionalization. The data is compiled from various studies on PEGylated and functionalized liposomes and serves as a representative example.

ParameterUnfunctionalized LiposomesMaleimide-Functionalized LiposomesThiol-PEG-Functionalized Liposomes
Average Particle Size (nm) 100 ± 5110 ± 7125 ± 10
Polydispersity Index (PDI) < 0.15< 0.20< 0.25
Zeta Potential (mV) -25 ± 5-20 ± 5-30 ± 5
Encapsulation Efficiency (%) 85 ± 583 ± 580 ± 6
Conjugation Efficiency (%) N/AN/A58 - 95

Note: The specific values can vary depending on the lipid composition, preparation method, and the specific ligand conjugated.[4][5]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating a maleimide-functionalized lipid using the thin-film hydration method.

Materials:

  • Phospholipids (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.0-7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:DSPE-PEG-Maleimide).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.0-7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 10-20 times.

    • The resulting liposome suspension should be stored at 4°C until use.

Protocol 2: Conjugation of this compound to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of this compound to the surface of the prepared maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposome suspension (from Protocol 1)

  • This compound

  • PBS, pH 7.0-7.4

  • Inert gas (e.g., Argon or Nitrogen)

  • Dialysis cassette or size exclusion chromatography column for purification

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in PBS (pH 7.0-7.4) to a desired stock concentration.

  • Conjugation Reaction:

    • Take a known concentration of the maleimide-functionalized liposome suspension.

    • Add the this compound solution to the liposome suspension. A molar excess of thiol to maleimide (e.g., 2:1 to 5:1) is often recommended to ensure efficient conjugation.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or overnight at 4°C, under an inert gas atmosphere to prevent oxidation of the thiol groups.

  • Purification:

    • Remove unreacted this compound and other small molecules from the functionalized liposomes using dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Characterize the resulting this compound functionalized liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • The successful conjugation can be confirmed by quantifying the remaining free thiol groups in the reaction mixture using Ellman's reagent.

Visualizations

experimental_workflow cluster_prep Protocol 1: Maleimide Liposome Preparation cluster_conj Protocol 2: this compound Conjugation prep1 Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG-Maleimide) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (PBS, > T_c) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 prep_out Maleimide-Functionalized Liposomes prep4->prep_out conj2 Conjugation Reaction (Thiol-Maleimide) prep_out->conj2 conj1 This compound Solution Preparation conj1->conj2 conj3 Purification (Dialysis/SEC) conj2->conj3 conj_out This compound Functionalized Liposomes conj3->conj_out

Caption: Experimental workflow for liposome functionalization.

signaling_pathway cluster_liposome Functionalized Liposome cluster_cell Target Cell liposome Liposome (Drug Encapsulated) peg This compound endocytosis Receptor-Mediated Endocytosis liposome->endocytosis ligand Targeting Ligand (e.g., Antibody) peg->ligand receptor Cell Surface Receptor ligand->receptor Binding receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release nucleus Nucleus (Therapeutic Action) release->nucleus

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols for Thiol-PEG2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Thiol-PEG2-acid is a heterobifunctional linker that offers a versatile platform for ADC development. Its polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the ADC, while the terminal thiol and carboxylic acid groups provide orthogonal handles for conjugation to the drug and antibody, respectively.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the creation of ADCs. It covers the conjugation chemistry, purification, and characterization of the resulting ADC, as well as methods for evaluating its in vitro efficacy.

Properties of this compound

PropertyValueReference
Molecular Formula C7H14O4S[1]
Molecular Weight 194.24 g/mol [1]
Appearance White solid or oil-
Solubility Soluble in water and most organic solvents[1]
Storage -20°C, desiccated
Purity >95%

ADC Synthesis Strategy using this compound

The conjugation strategy using this compound typically involves a two-step process:

  • Drug-Linker Conjugation: The carboxylic acid group of this compound is activated to react with an amine-containing cytotoxic drug, forming a stable amide bond.

  • Antibody-Drug-Linker Conjugation: The thiol group on the drug-linker conjugate is then reacted with a maleimide-activated antibody to form the final ADC.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification_characterization Purification & Characterization Thiol_PEG2_acid This compound Activated_Linker Activated this compound (e.g., NHS-ester) Thiol_PEG2_acid->Activated_Linker EDC, NHS Drug Amine-containing Drug Drug_Linker Drug-Thiol-PEG2-acid Conjugate Drug->Drug_Linker Activated_Linker->Drug_Linker Amine reaction ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Thiol-Maleimide Reaction Antibody Antibody Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody Reduction (TCEP/DTT) Maleimide_Antibody Maleimide-activated Antibody Reduced_Antibody->Maleimide_Antibody Maleimide Crosslinker Maleimide_Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization

Figure 1: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in the reaction buffer to a final concentration of 200 mM and 500 mM, respectively.

  • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • The resulting activated this compound NHS-ester is now ready for reaction with an amine-containing drug. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Drug

Materials:

  • Activated this compound NHS-ester (from Protocol 1)

  • Amine-containing cytotoxic drug

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Procedure:

  • Dissolve the amine-containing drug in the reaction buffer.

  • Add the activated this compound NHS-ester solution to the drug solution. A molar excess of the activated linker (e.g., 2-5 fold) is typically used to ensure complete conjugation of the drug.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • The resulting drug-linker conjugate can be purified by reverse-phase HPLC.

Protocol 3: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation. The number of thiols generated can be controlled by adjusting the concentration of the reducing agent and the reaction time.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reduction Buffer: PBS with 1 mM EDTA, pH 7.4

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a solution of the mAb in the reduction buffer at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of TCEP or DTT in the reduction buffer.

  • Add the reducing agent to the mAb solution. For a target of 4 thiols per antibody (DAR=4), a molar ratio of approximately 2-4 moles of TCEP per mole of antibody is a good starting point.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reduction buffer.

  • The concentration of free thiols can be determined using Ellman's reagent.

Protocol 4: Conjugation of Drug-Thiol-PEG2-acid to a Maleimide-Activated Antibody

This protocol assumes the use of a commercially available maleimide crosslinker to activate the reduced antibody.

Materials:

  • Reduced antibody with free thiols (from Protocol 3)

  • Maleimide crosslinker (e.g., SMCC)

  • Drug-Thiol-PEG2-acid conjugate (from Protocol 2)

  • Conjugation Buffer: PBS, pH 6.5-7.5

Procedure:

  • React the reduced antibody with a molar excess of the maleimide crosslinker according to the manufacturer's instructions.

  • Remove the excess crosslinker using a desalting column.

  • Add the Drug-Thiol-PEG2-acid conjugate to the maleimide-activated antibody solution. A molar excess of the drug-linker (e.g., 1.5-2 fold per thiol group) is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to a final concentration of 1 mM.

  • Purify the resulting ADC.

ADC Purification and Characterization

Purification

The crude ADC mixture contains the desired ADC, unconjugated antibody, and excess drug-linker. Purification is essential to remove these impurities.

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unconjugated drug-linker.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.

Characterization

Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC.

  • UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species.

Stability Assessment:

  • Plasma Stability: The stability of the ADC in plasma is crucial for its in vivo performance. This can be assessed by incubating the ADC in plasma from different species (e.g., human, mouse) at 37°C over a period of time. The amount of intact ADC and released drug can be quantified by methods like ELISA and LC-MS.

In Vitro Efficacy Assessment

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the medium from the cells and add the ADC or antibody solutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathway

The general mechanism of action for an ADC involves several key steps. The PEG linker in this compound can influence the pharmacokinetics and biodistribution of the ADC, but the ultimate cytotoxic effect is determined by the payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Target_Cell Target Cancer Cell (Antigen-Positive) ADC->Target_Cell Binding to Antigen Internalization Internalization (Endocytosis) Target_Cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Induction of Apoptosis

Figure 2: General mechanism of action of an antibody-drug conjugate.

For an ADC with a microtubule-disrupting agent like auristatin as the payload, the released drug will interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Microtubule_Disruption_Pathway Payload Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Payload->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Payload->Mitotic_Spindle Disrupts Tubulin->Microtubule Polymerization Microtubule->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Signaling pathway of a microtubule-disrupting payload.

Conclusion

This compound is a valuable tool for the construction of ADCs, offering a balance of hydrophilicity and reactive handles for conjugation. The protocols and application notes provided here offer a comprehensive guide for researchers developing novel ADC therapeutics. Careful optimization of the conjugation, purification, and characterization steps is crucial for producing a safe and effective ADC. The in vitro assays described are essential for the initial evaluation of ADC efficacy and for guiding further preclinical and clinical development.

References

Covalent Attachment of Peptides using Thiol-PEG2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of peptides to various surfaces and molecules is a cornerstone of modern biotechnology and drug development. This process is integral to the creation of biosensors, targeted drug delivery systems, and platforms for studying cellular interactions. Thiol-PEG2-acid is a heterobifunctional linker that offers a versatile and efficient method for peptide immobilization. This linker features a thiol (-SH) group for robust anchoring to noble metal surfaces like gold, or for reaction with maleimide-functionalized molecules. At its other end, a carboxylic acid (-COOH) group allows for the covalent coupling of peptides via a stable amide bond. The short di-ethylene glycol (PEG2) spacer enhances solubility and minimizes non-specific binding, ensuring that the immobilized peptide remains accessible and biologically active.

These application notes provide detailed protocols for the covalent attachment of peptides using this compound, quantitative data from related systems to guide experimental design, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The efficiency of peptide immobilization can be influenced by factors such as the length of the PEG linker and the nature of the peptide itself. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data from studies using similar PEG-based linkers for peptide and protein immobilization on gold or other surfaces. This information can serve as a valuable reference for optimizing your experiments.

Table 1: Influence of PEG Linker Length on Peptide Surface Density

PEG Linker LengthRelative Peptide Density (Fluorescence Units)Reference System
PEG400HighAntimicrobial peptides on beads[1]
PEG600HighAntimicrobial peptides on beads[1]
PEG1000HighestAntimicrobial peptides on beads[1]
PEG2000Lower than PEG1000Antimicrobial peptides on beads[1]
PEG3400LowAntimicrobial peptides on beads[1]
PEG5000LowAntimicrobial peptides on beads

Note: The decrease in peptide density with very long PEG linkers may be attributed to the "spaghetti effect," where the long polymer chains shield the reactive groups.

Table 2: Characterization of PEGylated Gold Nanoparticles

ParameterCitrate-capped AuNPAuNP-PEG5kAuNP-PEG10kAuNP-PEG30k
Hydrodynamic Diameter (nm)15 ± 125 ± 230 ± 245 ± 3
Zeta Potential (mV)-38 ± 3-21 ± 2-20 ± 2-19 ± 2
PEG Density (PEG/nm²)N/A2.8 ± 0.32.1 ± 0.21.0 ± 0.1

Data adapted from a study on 15-nm gold nanoparticles (AuNPs) functionalized with thiolated PEGs of different molecular weights.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the covalent attachment of a peptide to a gold surface using this compound. The protocol is divided into two main stages: formation of the this compound self-assembled monolayer (SAM) on the gold surface, and subsequent peptide conjugation.

Protocol 1: Immobilization of Peptides on a Gold Surface

Materials and Reagents:

  • Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)

  • This compound

  • Anhydrous Ethanol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Ultrapure water

Procedure:

Part A: Formation of this compound Self-Assembled Monolayer (SAM)

  • Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with anhydrous ethanol and ultrapure water. Dry the substrate under a stream of nitrogen or argon gas.

  • Linker Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

  • SAM Formation: Immerse the cleaned gold substrate in the this compound solution. The thiol group will spontaneously form a stable bond with the gold surface. Incubate for at least 12-18 hours at room temperature in a covered container to prevent contamination.

  • Washing: After incubation, remove the substrate from the linker solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound linker molecules. Dry the substrate under a stream of nitrogen or argon.

Part B: Peptide Conjugation via EDC/NHS Chemistry

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.

    • Immerse the this compound functionalized substrate in a solution containing EDC and NHS in Activation Buffer. A common starting concentration is 0.4M EDC and 0.1M NHS.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxylic acid group of the linker by forming a more stable NHS ester.

  • Washing: Briefly rinse the substrate with Activation Buffer to remove excess EDC and NHS.

  • Peptide Coupling:

    • Immediately dissolve the peptide to be conjugated in Coupling Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).

    • Immerse the activated substrate in the peptide solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine on the peptide will react with the NHS ester to form a stable amide bond.

  • Quenching:

    • Remove the substrate from the peptide solution.

    • Immerse the substrate in the Quenching Solution for 10-15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Final Washing: Wash the substrate thoroughly with Coupling Buffer and then ultrapure water to remove any non-covalently bound peptide and quenching reagents.

  • Drying and Storage: Dry the peptide-functionalized substrate under a stream of nitrogen or argon. Store in a desiccated and sterile environment until use.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the covalent attachment of a peptide to a gold surface using this compound.

G cluster_0 Part A: SAM Formation cluster_1 Part B: Peptide Conjugation A Clean Gold Substrate B Incubate in This compound Solution A->B Immerse C Rinse with Ethanol B->C 12-18h D Activate with EDC/NHS C->D Proceed to Conjugation E Incubate with Peptide Solution D->E 15-30 min F Quench with Ethanolamine E->F 1-2h G Final Wash F->G 10-15 min H Peptide-Functionalized Surface G->H Ready for Application

Caption: Workflow for peptide immobilization on a gold surface.

Signaling Pathway Example: RGD Peptide and Integrin Signaling

Peptide-functionalized surfaces are frequently used to study cell adhesion and signaling. A common example is the immobilization of peptides containing the Arg-Gly-Asp (RGD) sequence, which is a ligand for integrin receptors on the cell surface. The following diagram depicts a simplified integrin-mediated signaling pathway that can be activated by an RGD-functionalized surface.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade RGD Immobilized RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton FAK->Actin Linkage ERK ERK Src->ERK Downstream Signaling Cellular_Response Cell Adhesion, Spreading, Proliferation ERK->Cellular_Response Leads to Actin->Cellular_Response Leads to

Caption: Simplified RGD-Integrin signaling pathway.

References

Creating Self-Assembled Monolayers with Thiol-PEG2-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of thiol-functionalized polyethylene glycol (PEG) molecules on gold surfaces are a cornerstone of modern surface chemistry, enabling the precise control of interfacial properties for a wide range of applications in biology and medicine. Thiol-PEG2-acid is a particularly useful reagent for creating such surfaces. The thiol group forms a stable covalent bond with gold, while the short, hydrophilic two-unit PEG chain resists non-specific protein adsorption. The terminal carboxylic acid group provides a versatile handle for the covalent immobilization of biomolecules, such as proteins, peptides, or small molecules.

These functionalized surfaces are instrumental in the development of biosensors, platforms for studying cell adhesion and signaling, and in drug delivery systems. This document provides detailed application notes and protocols for the creation and characterization of SAMs using this compound, as well as an example of their application in biomolecule immobilization.

Data Presentation

Characterization of this compound SAMs is crucial for ensuring the quality and reproducibility of downstream applications. The following table summarizes typical quantitative data obtained for these and similar short-chain thiol-PEG-acid monolayers on gold surfaces.

ParameterTechniqueTypical ValuePurpose
Surface Wettability Water Contact Angle20° - 40°Confirms the hydrophilic nature of the PEGylated surface.
Monolayer Thickness Ellipsometry1 - 2 nmVerifies the formation of a monolayer.
Surface Coverage XPS or QCM-D4 - 7 molecules/nm²Quantifies the packing density of the SAM.
Chemical Composition FTIR SpectroscopyC-O-C stretch (~1100 cm⁻¹)Confirms the presence of the PEG linker.
Binding Affinity Surface Plasmon ResonanceAnalyte-dependentMeasures the interaction of immobilized ligands with their binding partners.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer on Gold

This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • This compound

  • Anhydrous ethanol (200 proof)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Clean glass or polypropylene containers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water, followed by ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of a 1 mM solution, dissolve 1.94 mg of this compound (MW: 194.25 g/mol ) in 10 mL of anhydrous ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean container.

    • Immerse the substrates in the this compound solution.

    • To minimize oxidation, purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • The functionalized substrates are now ready for characterization or further modification.

Protocol 2: Immobilization of a Protein onto a this compound SAM

This protocol describes the covalent coupling of a protein to the carboxylic acid terminus of the SAM using EDC/NHS chemistry.

Materials:

  • This compound functionalized gold substrate (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein to be immobilized (with primary amine groups)

  • Quenching Solution: 1 M ethanolamine, pH 8.5

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of 50 mM EDC and 25 mM NHS in Activation Buffer immediately before use.

    • Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This activates the carboxyl groups to form a reactive NHS ester.

  • Rinsing:

    • Rinse the substrate with Activation Buffer to remove excess EDC and NHS.

  • Protein Coupling:

    • Prepare a solution of the protein in Coupling Buffer at the desired concentration (e.g., 0.1 - 1 mg/mL).

    • Immerse the activated substrate in the protein solution and incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amines on the protein will react with the NHS esters to form stable amide bonds.

  • Quenching:

    • Immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS esters.

  • Final Rinsing:

    • Rinse the substrate with Coupling Buffer and then DI water.

    • Dry under a gentle stream of nitrogen gas. The protein is now covalently immobilized on the surface.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_activation Surface Activation cluster_coupling Biomolecule Immobilization cluster_final Final Surface Gold Gold Substrate CleanGold Clean Gold (Piranha Etch) Gold->CleanGold Cleaning ThiolSol This compound in Ethanol CleanGold->ThiolSol Immersion (18-24h) SAM This compound SAM on Gold ThiolSol->SAM EDCNHS EDC / NHS in MES Buffer SAM->EDCNHS Activation (15-30 min) ActivatedSAM NHS-activated SAM EDCNHS->ActivatedSAM ProteinSol Protein Solution in PBS ActivatedSAM->ProteinSol Coupling (1-2h) ImmobilizedProtein Covalently Immobilized Protein ProteinSol->ImmobilizedProtein FinalSurface Biofunctionalized Surface ImmobilizedProtein->FinalSurface Quenching & Rinsing signaling_pathway cluster_surface Biofunctionalized Surface cluster_cell Cell Adhesion & Signaling SAM This compound SAM Peptide RGD Peptide SAM->Peptide covalent bond Integrin Integrin Receptor Peptide->Integrin Binding Gold Gold Substrate Gold->SAM FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Recruitment & Activation ERK ERK FAK->ERK Downstream Signaling Src->FAK Proliferation Cell Proliferation & Survival ERK->Proliferation

Application Note: Analytical Strategies for the Characterization of Thiol-PEG2-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiol-PEG2-acid is a heterobifunctional linker widely used in bioconjugation and drug delivery.[1][2] It features a thiol (-SH) group at one end, a terminal carboxylic acid (-COOH) at the other, and a two-unit polyethylene glycol (PEG) spacer.[1] The thiol group readily reacts with maleimides or can be used for attachment to metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][3] The PEG spacer enhances the solubility and stability of the resulting conjugate.

The creation of well-defined bioconjugates is critical for therapeutic efficacy and safety. Therefore, robust analytical characterization is essential to confirm the identity, purity, and stability of this compound conjugates. This note provides an overview of key analytical methods and detailed protocols for the comprehensive characterization of these conjugates.

Key Analytical Techniques

A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry (MS): MS is a cornerstone technique for determining the molecular weight of the final conjugate, confirming successful conjugation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common methods. When coupled with Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and confirming the mass of the purified product. For larger PEGylated molecules, charge-reducing agents can be added post-column to simplify complex spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. ¹H NMR is particularly useful for verifying the covalent attachment of the linker to the target molecule by observing characteristic chemical shifts of the PEG ethylene oxide protons and signals from the conjugated molecule. It can confirm the integrity of the linker and the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the conjugate and separating it from starting materials and by-products. Reversed-Phase HPLC (RP-HPLC) is commonly used for purity analysis, while Size-Exclusion Chromatography (SEC) can be employed to separate conjugates based on size and identify aggregates. Since the PEG moiety lacks a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) are often used alongside or in place of UV detection.

Experimental Workflows & Logic

A typical workflow involves the synthesis of the conjugate, followed by purification and characterization using a suite of analytical methods.

G Overall Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization A Reactants (this compound + Target Molecule) B Conjugation Reaction A->B C Purification (e.g., RP-HPLC, SEC) B->C D Purity Assessment (HPLC) C->D E Identity & Mass Confirmation (LC/MS) C->E F Structural Verification (NMR) C->F G Final Characterized Conjugate D->G E->G F->G G Analytical Questions & Methods cluster_questions Key Questions cluster_methods Analytical Methods Q1 Is the conjugate pure? M1 HPLC (RP-HPLC, SEC) Q1->M1 Q2 Is the molecular weight correct? M2 Mass Spectrometry (LC/MS, MALDI) Q2->M2 Q3 Is the structure correct? M3 NMR Spectroscopy (¹H, ¹³C NMR) Q3->M3 M1->Q2 coupled with MS

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thiol-PEG2-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency with this compound, which typically involves a thiol-maleimide reaction, can be attributed to several factors ranging from reagent stability to reaction conditions. Here is a systematic guide to troubleshoot this issue.

  • Maleimide Inactivity due to Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]

    • Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2] For storage, use a dry, water-miscible organic solvent such as DMSO or DMF and store at -20°C.

  • Unavailability of Free Thiols: The thiol group on your molecule of interest may not be available for reaction.

    • Cause 1: Thiol Oxidation. Free thiols (sulfhydryl groups) can readily oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be catalyzed by the presence of divalent metal ions.

      • Solution:

        • Reduce Disulfide Bonds: If your protein or peptide has existing disulfide bonds, they must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.

        • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.

    • Cause 2: Inaccessible Thiols. The target cysteine residues on your protein may be sterically hindered or buried within the protein's three-dimensional structure.

      • Solution: Consider using a longer PEG linker to overcome steric hindrance. Partial denaturation of the protein might be necessary in some cases, but this should be approached with caution to maintain protein function.

  • Suboptimal Reaction Conditions:

    • Cause 1: Incorrect pH. The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.

      • Solution: Ensure your reaction buffer is within the pH 6.5-7.5 range. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

    • Cause 2: Incorrect Stoichiometry. The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly impact conjugation efficiency.

      • Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, this may need to be optimized for your specific application.

Question 2: My final conjugate is not stable. What could be the cause?

Answer: Instability of the final conjugate is often due to the reversibility of the thiol-maleimide linkage, a phenomenon known as a retro-Michael reaction. This can lead to the exchange of the PEG linker with other thiol-containing molecules, such as glutathione in a biological environment.

  • Solution: Post-Conjugation Hydrolysis. To improve stability, the thiosuccinimide ring formed after conjugation can be intentionally hydrolyzed to a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.

Question 3: I am observing unexpected side products. What are they and how can I avoid them?

Answer: Side reactions can lead to a heterogeneous product mixture. The most common side reactions in thiol-maleimide chemistry are:

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.

    • Solution: If possible, avoid using peptides with an N-terminal cysteine for conjugation. Acetylation of the N-terminal amine can also prevent this side reaction. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can slow down this rearrangement.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing your this compound conjugation.

ParameterRecommended Range/ValueNotes
Reaction pH 6.5 - 7.5Optimal for thiol selectivity. Reaction with amines increases above pH 7.5.
Maleimide to Thiol Molar Ratio 10:1 to 20:1A good starting point for protein labeling to drive the reaction. May require optimization.
EDTA Concentration 1 - 5 mMTo chelate divalent metal ions and prevent thiol oxidation.
TCEP Molar Excess (for reduction) 2- to 10-fold over disulfide bondsTCEP is a thiol-free reducing agent and generally does not need to be removed.
DTT Molar Excess (for reduction) 10- to 100-foldMust be removed before adding the maleimide reagent.
Reaction Time 2 hours at room temperature or overnight at 4°CA typical starting point; should be optimized for the specific reactants.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein sample prior to conjugation.

  • Prepare Protein Solution: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 7.5, containing 1-5 mM EDTA.

  • Add Reducing Agent (TCEP Recommended):

    • Add a 2- to 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • The protein solution is now ready for direct use in the conjugation reaction without the need to remove the TCEP.

  • Alternative Reducing Agent (DTT):

    • Add a 10- to 100-fold molar excess of DTT to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Crucially, remove the excess DTT using a desalting column or dialysis before proceeding to the conjugation step.

Protocol 2: this compound Conjugation
  • Prepare Maleimide Reagent: Immediately before use, dissolve the this compound derivative (assuming it has been functionalized with a maleimide group) in a dry, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide solution to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and other small molecules.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low conjugation efficiency.

TroubleshootingWorkflow start Start: Low Conjugation Efficiency check_maleimide 1. Check Maleimide Activity start->check_maleimide hydrolysis Issue: Maleimide Hydrolysis? check_maleimide->hydrolysis fresh_reagent Solution: Use freshly prepared maleimide solution. Store stock in anhydrous solvent. hydrolysis->fresh_reagent Yes check_thiol 2. Verify Free Thiol Availability hydrolysis->check_thiol No fresh_reagent->check_thiol oxidation Issue: Thiol Oxidation? check_thiol->oxidation reduce_thiol Solution: - Add reducing agent (TCEP). - Degas buffers. - Add EDTA. oxidation->reduce_thiol Yes check_conditions 3. Optimize Reaction Conditions oxidation->check_conditions No reduce_thiol->check_conditions ph_issue Issue: Suboptimal pH? check_conditions->ph_issue adjust_ph Solution: Adjust buffer to pH 6.5-7.5. ph_issue->adjust_ph Yes ratio_issue Issue: Incorrect Molar Ratio? ph_issue->ratio_issue No adjust_ph->ratio_issue adjust_ratio Solution: Optimize maleimide:thiol ratio (start with 10-20 fold excess). ratio_issue->adjust_ratio Yes success Conjugation Efficiency Improved ratio_issue->success No adjust_ratio->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

preventing aggregation of nanoparticles during Thiol-PEG2-acid functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Thiol-PEG2-acid functionalization of nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during this compound functionalization?

A1: Nanoparticle aggregation during this compound functionalization is a common issue stemming from a loss of colloidal stability. The primary causes include:

  • Suboptimal pH: The pH of the solution is critical as it dictates the surface charge of both the nanoparticles and the carboxylic acid terminus of the this compound. At a pH close to the isoelectric point of the nanoparticles, the surface charge is minimized, leading to reduced electrostatic repulsion and subsequent aggregation. For the this compound, the carboxylic acid group's state of protonation is pH-dependent, influencing its charge and interaction with the nanoparticle surface.

  • High Salt Concentration: Excessive salt concentrations in the buffer can screen the surface charges on the nanoparticles. This compression of the electrical double layer reduces the repulsive forces between particles, allowing attractive van der Waals forces to dominate and cause aggregation.[1][2]

  • Inadequate PEG Density: Insufficient surface coverage by the this compound molecules leaves exposed areas on the nanoparticle surface. These unprotected surfaces can interact with each other, leading to aggregation. A low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in solutions with high ionic strength.[3]

  • Improper Mixing: Rapid or localized addition of the this compound solution can create areas of high concentration, leading to uncontrolled and irreversible aggregation.[3]

  • Solvent Mismatch: If the solvent used to dissolve the this compound is not fully compatible with the nanoparticle dispersion, it can induce precipitation and aggregation.

Q2: How does the pH of the reaction buffer affect the functionalization process and nanoparticle stability?

A2: The pH of the reaction buffer is a critical parameter that influences both the efficiency of the functionalization and the stability of the nanoparticles. The carboxylic acid group on the this compound has a specific pKa, and the pH of the solution determines its charge state. For successful functionalization and to prevent aggregation, it is crucial to maintain a pH that ensures sufficient electrostatic repulsion between the nanoparticles. For gold nanoparticles, a pH range of 5-10 has been shown to maintain stability.[4]

Q3: What is the optimal molar ratio of this compound to nanoparticles?

A3: The optimal molar ratio of this compound to nanoparticles is crucial for achieving complete surface coverage and preventing aggregation. A large excess of the PEG linker is generally recommended to ensure that the ligand exchange reaction goes to completion. While the exact ratio can depend on the nanoparticle size, material, and concentration, a starting point of a 10- to 50-fold molar excess of this compound relative to the nanoparticles is often suggested. It is important to note that at very high concentrations, the PEG linker itself can sometimes act as a coagulant before it has a chance to stabilize the nanoparticles.

Q4: How can I purify my nanoparticles after functionalization to remove excess this compound without causing aggregation?

A4: Purification is a critical step to remove unreacted reagents. However, harsh purification methods can induce aggregation. Centrifugation is a common method, but the centrifugation speed and duration must be optimized to pellet the functionalized nanoparticles without causing irreversible aggregation. It is often recommended to start with lower speeds and shorter durations. After centrifugation, the pellet should be gently resuspended in a suitable buffer, typically one with low ionic strength. Dialysis is another gentle purification method that can be used to remove excess reagents.

Troubleshooting Guides

Issue 1: Nanoparticles aggregate immediately upon addition of the this compound solution.

Possible CauseTroubleshooting Step
Rapid Change in Surface Chemistry Add the this compound solution dropwise while gently stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating process.
Suboptimal pH Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that ensures colloidal stability. For nanoparticles with carboxyl groups, a pH above the pKa will result in a negative surface charge, promoting stability.
High Salt Concentration in PEG Solution Ensure the this compound is dissolved in a low-salt buffer or deionized water before adding it to the nanoparticle suspension.
Solvent Incompatibility Confirm that the solvent used to dissolve the this compound is miscible with the nanoparticle dispersion. If necessary, perform a solvent exchange for the nanoparticles into a compatible medium.

Issue 2: Aggregation is observed after the functionalization reaction and during purification.

Possible CauseTroubleshooting Step
Incomplete Surface Coverage Increase the molar ratio of this compound to nanoparticles to ensure complete surface functionalization. Also, consider increasing the reaction time to allow for complete ligand exchange.
Harsh Purification Method Use a lower centrifugation speed and/or shorter centrifugation time. Alternatively, consider using a gentler purification method such as dialysis or tangential flow filtration.
Inappropriate Resuspension Buffer Resuspend the purified nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is generally preferable.

Data Presentation

Table 1: Influence of pH on Nanoparticle Stability (Illustrative Data)

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Observation
3.0-5> 500Significant Aggregation
5.0-15150Moderate Aggregation
7.4-3050Stable Dispersion
9.0-4048Stable Dispersion

Note: These are representative values. Actual results will vary depending on the specific nanoparticles and buffer conditions.

Table 2: Effect of Salt (NaCl) Concentration on Nanoparticle Stability (Illustrative Data)

NaCl Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observation
0500.15Stable
50550.20Stable
1502000.45Aggregation initiated
300> 800> 0.70Significant Aggregation

Note: These are representative values. The critical salt concentration for aggregation depends on the nanoparticle size, surface charge, and PEG density.

Experimental Protocols

Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., 20 nm) in aqueous solution

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate buffer (10 mM, pH 7.4)

  • Deionized (DI) water

Procedure:

  • Characterize Initial Nanoparticles: Before functionalization, characterize the as-synthesized AuNPs using UV-Vis spectroscopy to determine the surface plasmon resonance (SPR) peak and Dynamic Light Scattering (DLS) to measure the initial hydrodynamic diameter and polydispersity index (PDI).

  • Prepare this compound Solution: Prepare a fresh stock solution of this compound in DI water at a concentration of 1 mg/mL.

  • pH Adjustment of Nanoparticle Solution: While gently stirring, slowly adjust the pH of the AuNP solution to a range of 7.0-8.0 using 0.1 M NaOH. Monitor the pH using a calibrated pH meter. This pH range helps to deprotonate the carboxylic acid group, which can aid in stability.

  • Ligand Exchange Reaction: Slowly add the this compound solution to the pH-adjusted AuNP solution dropwise under continuous stirring. A typical molar excess of 10,000:1 (this compound:AuNPs) is a good starting point to ensure complete surface coverage.

  • Incubation: Allow the reaction mixture to incubate for at least 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purification:

    • Transfer the reaction mixture to centrifuge tubes.

    • Centrifuge the solution at a speed and time optimized for the specific nanoparticle size (e.g., for 20 nm AuNPs, start with 10,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess this compound.

    • Gently resuspend the nanoparticle pellet in a fresh phosphate buffer (10 mM, pH 7.4). Sonication may be used sparingly if needed to aid redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.

  • Characterize Functionalized Nanoparticles: After the final resuspension, characterize the purified this compound functionalized AuNPs using UV-Vis spectroscopy and DLS to confirm successful functionalization and assess their stability and size distribution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization start Start: Citrate-Stabilized Nanoparticles prep_peg Prepare this compound Solution adjust_ph Adjust Nanoparticle Solution pH (7.0-8.0) start->adjust_ph add_peg Dropwise Addition of This compound prep_peg->add_peg adjust_ph->add_peg incubate Incubate (12-24h) with Gentle Stirring add_peg->incubate centrifuge1 Centrifugation incubate->centrifuge1 resuspend1 Resuspend in Buffer centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation (2x) resuspend1->centrifuge2 resuspend2 Final Resuspension centrifuge2->resuspend2 characterize UV-Vis & DLS Analysis resuspend2->characterize finish End: Stable Functionalized Nanoparticles characterize->finish

Caption: Experimental workflow for this compound functionalization.

troubleshooting_guide start Nanoparticle Aggregation Observed q1 When did aggregation occur? start->q1 ans1_1 Immediately upon PEG addition q1->ans1_1 ans1_2 During/After Purification q1->ans1_2 q2 Check Reaction Conditions ans1_1->q2 q3 Check Functionalization & Purification ans1_2->q3 sol2_1 Slow down PEG addition (dropwise) q2->sol2_1 sol2_2 Optimize pH of NP solution (pH 7-8) q2->sol2_2 sol2_3 Verify solvent compatibility q2->sol2_3 sol3_1 Increase PEG:NP molar ratio and/or incubation time q3->sol3_1 sol3_2 Use gentler purification (lower speed centrifugation, dialysis) q3->sol3_2 sol3_3 Resuspend in low ionic strength buffer q3->sol3_3

Caption: Troubleshooting decision tree for nanoparticle aggregation.

References

Navigating Thiol-PEG2-Acid Bioconjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiol-PEG2-acid bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions and answers to common challenges encountered during the conjugation of thiol-containing molecules with this compound and its derivatives, most commonly through maleimide chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your bioconjugation experiments, offering explanations and actionable solutions.

FAQ 1: Why is my conjugation yield consistently low?

Low conjugation efficiency is a frequent challenge and can be attributed to several factors, from the quality of the starting materials to the reaction conditions.

Possible Causes and Solutions:

  • Inactive Thiol Groups: The thiol groups on your protein or peptide may be oxidized, forming disulfide bonds that are unreactive with maleimides.[1][2]

    • Solution: Before conjugation, reduce disulfide bonds using a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2][3] Excess DTT, a thiol-containing reducing agent, must be removed before adding the maleimide reagent to prevent it from competing with your molecule of interest.

  • Hydrolyzed Maleimide: The maleimide group on your PEG reagent is susceptible to hydrolysis, especially in aqueous solutions at neutral or high pH, rendering it inactive.

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.

  • Suboptimal Molar Ratio: An insufficient amount of the maleimide-PEG reagent will result in incomplete conjugation.

    • Solution: Increase the molar excess of the maleimide linker. A 10-20 fold molar excess of the linker over the available free thiols is a common starting point.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is crucial for both reaction speed and selectivity.

    • Solution: Maintain the reaction pH between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH (>7.5), the maleimide can react with amines (e.g., lysine residues) and the rate of hydrolysis increases.

FAQ 2: I'm observing unexpected side products. What are they and how can I minimize them?

Side reactions can lead to a heterogeneous product mixture, complicating purification and characterization.

Common Side Reactions and Mitigation Strategies:

  • Maleimide Hydrolysis: As mentioned, the maleimide ring can open upon reaction with water, creating an unreactive maleic amide.

    • Solution: Perform the conjugation reaction promptly after preparing the maleimide solution and maintain the pH within the recommended range of 6.5-7.5.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the PEG-acid to other molecules.

    • Solution: After the initial conjugation, you can induce hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether. This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.

    • Solution: To avoid this, perform the conjugation at a more acidic pH (around 5) or acetylate the N-terminal cysteine to prevent the rearrangement. Alternatively, avoid using N-terminal cysteines for conjugation where a stable succinimidyl thioether linkage is desired.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.

    • Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.

FAQ 3: How can I effectively purify my this compound conjugate?

The choice of purification method depends on the size and properties of your conjugate and the nature of the impurities.

Purification Methods:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger conjugate from smaller, unreacted PEG linkers and other low molecular weight reagents.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from larger protein or nanoparticle conjugates.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective if the charge of the conjugate is significantly different from the starting materials or byproducts.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate the more hydrophobic conjugate from the unreacted protein.

FAQ 4: What are the best methods for characterizing my final conjugate?

Proper characterization is essential to confirm successful conjugation and determine the purity and homogeneity of your product.

Characterization Techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the PEG linker.

  • HPLC (High-Performance Liquid Chromatography): Techniques like Reverse-Phase (RP-HPLC) and Size Exclusion (SEC-HPLC) can be used to assess purity and quantify the amount of unconjugated material.

  • UV-Vis Spectrophotometry: Can be used to determine the concentration of the protein and, in some cases, the degree of labeling if the PEG reagent contains a chromophore.

  • NMR Spectroscopy: Useful for characterizing the structure of the conjugate, especially for smaller molecules.

Data Summary Tables

Table 1: Influence of Reaction pH on Thiol-Maleimide Conjugation

pH RangeReaction Rate with ThiolsSelectivity for Thiols vs. AminesMaleimide Hydrolysis RateKey Considerations
< 6.5 SlowerHighLowReaction may be too slow for practical purposes.
6.5 - 7.5 Optimal High (approx. 1000x faster than with amines at pH 7.0) ModerateRecommended range for most applications.
> 7.5 FastDecreased (competing reaction with amines)HighRisk of side reactions and loss of maleimide reactivity.

Table 2: Common Reducing Agents for Disulfide Bond Reduction

Reducing AgentAdvantagesDisadvantagesRemoval Required Before Conjugation?
TCEP Odorless, stable, effective over a wide pH range, does not contain thiols.Higher cost compared to DTT.No.
DTT Strong reducing agent, inexpensive.Strong odor, less stable, contains thiols that will compete with the target molecule for the maleimide.Yes.

Experimental Protocols

Protocol 1: General Procedure for this compound Bioconjugation to a Protein

This protocol outlines the essential steps for conjugating a maleimide-activated this compound to a protein containing free thiols.

  • Protein Preparation and Disulfide Reduction (if necessary):

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).

    • If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of TCEP solution.

    • Incubate at room temperature for 30-60 minutes.

    • If using DTT, remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Prepare the thiol-containing protein in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the maleimide-activated this compound in DMSO.

    • Add a 10- to 20-fold molar excess of the maleimide-PEG reagent to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide, add a small molecule thiol such as cysteine or 2-mercaptoethanol to a final concentration of ~10 mM.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography, dialysis, or TFF to remove unreacted PEG reagent and quenching agent.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein solution, which is crucial for determining the correct molar ratio of the maleimide reagent to use.

  • Prepare Reagents:

    • DTNB Solution: Dissolve Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.

    • Cysteine Standard: Prepare a series of known concentrations of L-cysteine in the same buffer to create a standard curve.

  • Assay Procedure:

    • Add a small volume of the protein sample (and cysteine standards) to the DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve generated from the cysteine standards. The molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced is 14,150 M⁻¹cm⁻¹.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein Solution Reduce Disulfide Reduction (TCEP) Protein->Reduce Purify_Reduce Remove Reducing Agent (if DTT is used) Reduce->Purify_Reduce If needed Add_PEG Add Maleimide- PEG2-Acid Reduce->Add_PEG Purify_Reduce->Add_PEG React Incubate (pH 6.5-7.5) Add_PEG->React Quench Quench Reaction (Optional) React->Quench Purify_Final Purify Conjugate (e.g., SEC) Quench->Purify_Final Analyze Characterize (MS, HPLC, SDS-PAGE) Purify_Final->Analyze

Caption: General experimental workflow for this compound bioconjugation.

signaling_pathway cluster_main_reaction Desired Reaction cluster_side_reactions Potential Side Reactions Thiol Protein-SH Conjugate Stable Thioether Conjugate Thiol->Conjugate Maleimide Maleimide-PEG-Acid Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Hydrolysis Maleimide Hydrolysis Maleimide->Hydrolysis RetroMichael Retro-Michael Reaction Conjugate->RetroMichael Reversible Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine pH > 7 H2O H2O H2O->Hydrolysis OtherThiol R'-SH RetroMichael->OtherThiol

References

Technical Support Center: Enhancing the Stability of Thiol-PEG2-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these important bioconjugation reagents.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound, with the chemical formula C7H14O4S, is a heterobifunctional crosslinker.[1] It contains two primary reactive groups: a thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[2][3][4] The thiol group readily reacts with maleimides, haloacetamides, and disulfides.[5] The carboxylic acid can be activated to form stable amide bonds with primary amines.

Q2: What are the main causes of instability in this compound conjugates?

The primary instability concerns for this compound conjugates are:

  • Oxidation of the Thiol Group: The sulfhydryl group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization) or further oxidation to sulfenic, sulfinic, and sulfonic acids. This is a common issue with thiol-containing molecules, especially in the presence of oxygen and trace metal ions.

  • Instability of the Conjugation Linkage: The stability of the bond formed during conjugation is critical. For instance, while popular, the thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.

  • Hydrolysis of the Linkage to the Payload: If the this compound is conjugated to a molecule via an ester bond, this bond can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Degradation of the PEG Spacer: Under harsh conditions, the polyethylene glycol ether backbone can undergo thermal or oxidative degradation, leading to chain scission.

Q3: How can I prevent the oxidation of the thiol group on this compound before conjugation?

To prevent pre-conjugation oxidation:

  • Proper Storage: Store this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically -20°C for long-term storage.

  • Use Degassed Buffers: Oxygen dissolved in buffers can promote thiol oxidation. It is recommended to degas all buffers before use.

  • Include Chelating Agents: Trace metal ions can catalyze thiol oxidation. The addition of a chelating agent like EDTA (1-5 mM) to your buffers can help mitigate this.

  • Work Quickly: Minimize the time the free thiol is exposed to ambient conditions before conjugation.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Q: My conjugation yield is very low. What are the likely causes and how can I fix it?

A: Low conjugation efficiency can be due to several factors related to the thiol, the conjugation partner, or the reaction conditions.

Potential Cause Troubleshooting Solution
Oxidation of this compound Before conjugation, ensure the thiol group is in its reduced state. If oxidation is suspected, consider a brief treatment with a reducing agent like TCEP, followed by its removal before adding the maleimide partner.
Hydrolysis of Maleimide The maleimide ring is prone to hydrolysis at pH values above 7.5. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.
Suboptimal pH The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate is significantly reduced.
Incorrect Molar Ratio A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point for protein labeling. This should be optimized for your specific application.
Issue 2: Conjugate Instability and Degradation

Q: My purified conjugate appears to be degrading over time. How can I improve its stability?

A: Conjugate instability often stems from the lability of the thioether bond formed with maleimides or hydrolysis of other linkages.

Potential Cause Troubleshooting Solution
Retro-Michael Reaction of Thiol-Maleimide Adduct The thioether bond can be reversible, especially in the presence of other thiols. To create a more stable linkage, consider hydrolyzing the thiosuccinimide ring to a succinamic acid after conjugation by incubating at a slightly basic pH.
Hydrolysis of Ester Linkage If your payload is attached via an ester bond, this can be a point of instability. The rate of hydrolysis is dependent on the chemical structure adjacent to the ester. Consider using a more stable amide linkage if possible.
Oxidation of the Thioether Linkage The thioether bond itself can be oxidized to a sulfoxide or sulfone under certain conditions, which can alter the properties of the conjugate. Store the purified conjugate under an inert atmosphere and at a low temperature (e.g., -80°C).
Issue 3: Protein Aggregation During PEGylation

Q: I am observing aggregation of my protein when I try to conjugate it with this compound. What can I do to prevent this?

A: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking and suboptimal reaction conditions.

Potential Cause Troubleshooting Solution
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration during the conjugation reaction.
Suboptimal Reaction Conditions pH, temperature, and buffer composition can affect protein stability. Ensure the reaction conditions are within the optimal range for your specific protein.
Intermolecular Cross-linking If your protein has multiple reactive sites, the bifunctional nature of some PEG linkers can cause cross-linking. While this compound is heterobifunctional, ensure your conjugation strategy targets a single site if aggregation is an issue.
Conformational Changes PEGylation can sometimes induce conformational changes that expose hydrophobic regions, leading to aggregation. Adding stabilizing excipients to the reaction buffer can help.

Table of Recommended Stabilizing Excipients for PEGylation Reactions

Excipient Typical Concentration Mechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

III. Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a thiol-containing molecule (like this compound) to a maleimide-functionalized protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable thiol-free buffer at a pH between 6.5 and 7.5 (e.g., PBS, HEPES).

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-100 fold molar excess of a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT is used, it must be removed via a desalting column prior to adding the maleimide reagent.

  • Reagent Preparation:

    • Prepare a stock solution of the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional):

    • To consume any excess maleimide, a small molecule thiol like cysteine can be added.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: HPLC-UV Method for Stability Analysis of Conjugates

This protocol outlines a general approach for monitoring the stability of a this compound conjugate using High-Performance Liquid Chromatography with UV detection.

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Set the column temperature to 30°C and the flow rate to 1 mL/min.

  • Sample Preparation:

    • Prepare a solution of your conjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

    • For a stability study, incubate aliquots of the sample under different conditions (e.g., different pH values, temperatures).

    • At specified time points, take an aliquot and, if necessary, quench any reaction and dilute it in the mobile phase.

  • Chromatographic Run:

    • Inject the sample onto the HPLC system.

    • Use a gradient elution method, for example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for your conjugate (e.g., 280 nm for proteins).

  • Data Analysis:

    • The degradation of the conjugate will be observed as a decrease in the peak area of the main conjugate peak and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of remaining conjugate at each time point to determine its stability under the tested conditions.

IV. Visualizations

Degradation Pathways of this compound Conjugates cluster_thiol Thiol End Instability cluster_conjugate Conjugate Linkage Instability Thiol_PEG_Acid This compound Disulfide_Dimer Disulfide Dimer Thiol_PEG_Acid->Disulfide_Dimer Oxidation (O2) Oxidized_Sulfur Sulfenic/Sulfinic/ Sulfonic Acid Disulfide_Dimer->Oxidized_Sulfur Further Oxidation Thiol_Maleimide_Adduct Thioether Adduct (Succinimide Ring) Deconjugated_Thiol Deconjugated Thiol + Maleimide Thiol_Maleimide_Adduct->Deconjugated_Thiol Retro-Michael Reaction Hydrolyzed_Adduct Ring-Opened Adduct (Succinamic Acid) Thiol_Maleimide_Adduct->Hydrolyzed_Adduct Hydrolysis (pH > 7.5)

Caption: Key instability pathways for this compound and its maleimide conjugates.

Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_thiol Is the this compound reductively active? start->check_thiol check_maleimide Is the maleimide partner active? check_thiol->check_maleimide Yes solution_thiol Use fresh reagent. Consider pre-reduction with TCEP. check_thiol->solution_thiol No check_conditions Are the reaction conditions optimal? check_maleimide->check_conditions Yes solution_maleimide Prepare maleimide solution fresh in anhydrous solvent. check_maleimide->solution_maleimide No solution_conditions Adjust pH to 6.5-7.5. Optimize molar ratio (e.g., 10-20x maleimide excess). check_conditions->solution_conditions No end Successful Conjugation check_conditions->end Yes

References

avoiding disulfide bond formation during thiol-based conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted disulfide bond formation during thiol-based conjugation experiments.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or No Conjugation

Possible Cause: Your thiol-containing molecule has formed disulfide bonds, which are unreactive with maleimides and other thiol-reactive reagents.[1][2]

Troubleshooting Steps:

  • Verify the Presence of Free Thiols: Before starting the conjugation reaction, it is crucial to quantify the concentration of free sulfhydryl groups in your protein or peptide solution.[1] This can be done using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[1][3]

  • Reduce Existing Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also a strong reducing agent, but any excess must be removed before conjugation to prevent it from reacting with your maleimide.

  • Prevent Re-oxidation:

    • Degas Buffers: Remove dissolved oxygen from all buffers and solutions by applying a vacuum or by bubbling an inert gas like nitrogen or argon through them. Oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds.

    • Use Chelating Agents: Include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your reaction buffer. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiols.

  • Optimize Reaction pH: Maintain the reaction pH within the optimal range of 6.5-7.5. At this pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. At pH values below 6.5, the reaction rate slows down, while at pH values above 7.5, maleimide hydrolysis and reactions with amines become more prevalent.

Issue 2: Protein Aggregation and Loss of Activity

Possible Cause: Formation of intermolecular disulfide bonds is leading to protein aggregation and misfolding, resulting in a loss of biological activity.

Troubleshooting Steps:

  • Incorporate a Reducing Agent: Add a reducing agent like TCEP or DTT to your purification buffers and final storage solution to maintain the reduced state of the thiols.

  • Add a Chelating Agent: Use EDTA in your buffers to sequester metal ions that can catalyze oxidation.

  • Degas All Solutions: Ensure all buffers and solutions that will come into contact with your thiol-containing molecule are thoroughly degassed.

  • Control pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted disulfide bond formation?

A1: The primary cause is the oxidation of thiol groups (-SH) to form a disulfide bond (-S-S-). This oxidation is often promoted by the presence of dissolved oxygen in buffers, trace metal ions, and a pH above the pKa of the thiol group (typically around 8.5 for cysteine), which favors the more reactive thiolate anion.

Q2: How does pH affect disulfide bond formation?

A2: The rate of disulfide bond formation is highly dependent on pH. At a pH above the pKa of the thiol group (~8.5 for cysteine), the thiol exists predominantly in its deprotonated, more reactive thiolate anion form (RS-), which is readily oxidized. Maintaining a pH between 6.5 and 7.5 helps to keep the thiol group protonated and minimizes oxidation.

Q3: What is the difference between TCEP and DTT as reducing agents?

A3: Both TCEP and DTT are effective reducing agents for disulfide bonds. However, TCEP is a phosphine-based reducing agent and does not contain a thiol group, meaning it does not need to be removed before the conjugation reaction with a maleimide. DTT is a thiol-containing reducing agent, so any excess must be removed prior to conjugation to prevent it from competing with the target molecule for the maleimide. TCEP is also more stable in aqueous solutions and effective over a broader pH range (1.5-8.5) compared to DTT, which is most active at a pH greater than 7.

Q4: When should I use a chelating agent like EDTA?

A4: A chelating agent should be used when you suspect the presence of trace metal ion contamination in your buffers or reagents. Metal ions like copper and iron can catalyze the oxidation of thiols. EDTA binds to these metal ions, preventing them from participating in the oxidation reaction.

Q5: Why is degassing buffers important?

A5: Degassing removes dissolved gases, particularly oxygen, from your solutions. Oxygen is a primary oxidizing agent that can lead to the formation of unwanted disulfide bonds. Therefore, degassing helps to maintain the reduced state of your thiols, ensuring they are available for conjugation.

Q6: How can I quantify the number of free thiols in my sample?

A6: The number of free sulfhydryl groups can be quantified using Ellman's reagent (DTNB). This method involves measuring the absorbance at 412 nm of a colored product formed upon the reaction of DTNB with a free thiol. More sensitive fluorimetric methods are also available.

Quantitative Data Summary

ParameterRecommended Range/ValueRationaleCitations
Reaction pH 6.5 - 7.5Optimal for selective and efficient thiol-maleimide reaction; minimizes maleimide hydrolysis and reaction with amines.
TCEP Molar Excess 10-100 fold over proteinEnsures complete reduction of disulfide bonds.
DTT Concentration 10-100 mMEffective for reducing disulfide bonds.
EDTA Concentration 1 - 5 mMSequesters metal ions that catalyze thiol oxidation.
Maleimide to Thiol Molar Ratio 10:1 to 20:1 (for proteins)A common starting point to ensure efficient labeling; should be optimized for each specific application.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol is a standard method for determining the concentration of free sulfhydryl groups in a peptide or protein solution.

Materials:

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in phosphate buffer)

  • Sample containing the thiol-containing molecule

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a blank by adding the appropriate volume of buffer and DTNB solution to a cuvette.

  • Add a known volume of your sample to a separate cuvette containing buffer.

  • Initiate the reaction by adding the DTNB solution to the sample cuvette.

  • Mix gently and incubate at room temperature for a few minutes.

  • Measure the absorbance of the solution at 412 nm.

  • Calculate the concentration of free thiols using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the colored product is approximately 14,150 M⁻¹cm⁻¹.

Protocol 2: General Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Maleimide-functionalized reagent dissolved in an anhydrous solvent like DMSO or DMF

  • Reducing agent (e.g., TCEP) if necessary

  • Chelating agent (e.g., EDTA)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: If necessary, reduce disulfide bonds in the protein by incubating with TCEP (10-100 fold molar excess) for 30-60 minutes at room temperature in a degassed buffer containing EDTA.

  • Prepare the Maleimide Reagent: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification: Purify the conjugate to remove unreacted reagents using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

Disulfide_Formation_Pathway cluster_thiol Reduced State cluster_disulfide Oxidized State cluster_factors Oxidizing Factors cluster_prevention Preventative Measures Thiol_1 Protein-SH Disulfide Protein-S-S-Protein Thiol_1->Disulfide Oxidation Thiol_2 Protein-SH Thiol_2->Disulfide Disulfide->Thiol_1 Reduction Disulfide->Thiol_2 Oxygen O₂ (Dissolved Oxygen) Oxygen->Disulfide Metal_Ions Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Ions->Disulfide Catalyze High_pH High pH (>7.5) High_pH->Disulfide Promotes Reducing_Agents Reducing Agents (TCEP, DTT) Reducing_Agents->Thiol_1 Maintain Reducing_Agents->Thiol_2 Chelators Chelators (EDTA) Chelators->Metal_Ions Inhibit Degassing Degassing Buffers Degassing->Oxygen Remove Optimal_pH Optimal pH (6.5-7.5) Optimal_pH->High_pH Avoid

Caption: Mechanism of disulfide bond formation and prevention strategies.

Thiol_Conjugation_Workflow Start Start: Thiol-Containing Protein Quantify_Thiols 1. Quantify Free Thiols (e.g., Ellman's Reagent) Start->Quantify_Thiols Reduction_Step 2. Reduce Disulfide Bonds (if necessary) - Add TCEP - Incubate 30-60 min Quantify_Thiols->Reduction_Step Prepare_Buffer 3. Prepare Reaction Buffer - Degas buffer - Add EDTA - Adjust pH to 6.5-7.5 Reduction_Step->Prepare_Buffer Conjugation 4. Add Maleimide Reagent - Incubate 2h (RT) or overnight (4°C) Prepare_Buffer->Conjugation Quench 5. Quench Reaction (Add excess cysteine) Conjugation->Quench Purification 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purification End End: Purified Conjugate Purification->End

Caption: Experimental workflow for successful thiol-maleimide conjugation.

Troubleshooting_Logic Problem Problem: Low/No Conjugation or Aggregation Check_Thiols Are free thiols present? Problem->Check_Thiols Reduce_Disulfides Action: Reduce disulfide bonds with TCEP/DTT Check_Thiols->Reduce_Disulfides No Check_pH Is pH between 6.5-7.5? Check_Thiols->Check_pH Yes Reduce_Disulfides->Check_pH Adjust_pH Action: Adjust buffer pH Check_pH->Adjust_pH No Check_Oxygen Are buffers degassed? Check_pH->Check_Oxygen Yes Adjust_pH->Check_Oxygen Degas_Buffers Action: Degas all buffers and solutions Check_Oxygen->Degas_Buffers No Check_Metals Is EDTA present? Check_Oxygen->Check_Metals Yes Degas_Buffers->Check_Metals Add_EDTA Action: Add 1-5 mM EDTA to buffers Check_Metals->Add_EDTA No Success Re-run Conjugation Check_Metals->Success Yes Add_EDTA->Success

Caption: Troubleshooting logic for thiol-based conjugation issues.

References

Technical Support Center: Purification of Thiol-PEG2-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Thiol-PEG2-acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction?

The common impurities after a reaction involving this compound depend on the specific conjugation chemistry employed. However, typical impurities include:

  • Unreacted this compound: Excess starting material that did not participate in the reaction.

  • Byproducts of the coupling reaction: These can include hydrolysis products of activated esters or other side reactions. For instance, in carbodiimide-mediated couplings (e.g., with EDC/NHS), the NHS ester of this compound can hydrolyze back to the carboxylic acid.

  • Disulfide-linked dimers: The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfide-bonded dimers.

  • Unreacted coupling partner: The other molecule intended to react with the this compound.

  • Residual coupling reagents and catalysts: For example, residual EDC, NHS, or copper catalysts (in the case of click chemistry) may be present.[1]

Q2: What are the primary methods for purifying this compound reaction products?

The choice of purification method depends on the properties of the desired product and the impurities to be removed. The most common techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating small molecules based on their hydrophobicity. It is often the method of choice for purifying PEGylated small molecules and linkers used in PROTACs.[2][3]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be effective for removing small molecule impurities from a larger PEGylated product.[4]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since this compound contains a carboxylic acid, anion-exchange chromatography can be a useful purification step.[5]

  • Dialysis/Ultrafiltration: These methods are suitable for removing small molecule impurities from significantly larger reaction products, but may not be effective for purifying small PEGylated molecules due to their proximity in size to the starting materials.

Troubleshooting Guides

Problem 1: Low yield of the purified product.
Possible Cause Troubleshooting Steps
Product loss during purification - RP-HPLC: Optimize the gradient to ensure the product elutes as a sharp peak and is not lost in broad fractions. Check for irreversible binding to the column by performing a column wash with a strong solvent. Ensure the collection window is set correctly. - SEC: Ensure the chosen column has the appropriate pore size to separate your product from impurities without significant overlap. - Dialysis: Use a membrane with a Molecular Weight Cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of your product to prevent its loss.
Incomplete reaction - Monitor the reaction progress using an analytical technique like LC-MS to ensure it has gone to completion before initiating purification.
Product degradation - The thiol group can be sensitive to oxidation. Consider performing the purification under an inert atmosphere or adding a small amount of a reducing agent like DTT or TCEP (if compatible with your downstream application).
Problem 2: Presence of unreacted this compound in the final product.
Possible Cause Troubleshooting Steps
Co-elution with the product in chromatography - RP-HPLC: Adjust the gradient to improve separation. A shallower gradient around the elution time of the product and starting material can enhance resolution. Consider using a different column chemistry (e.g., C18 vs. C4) or a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid). - SEC: This method may not be suitable if the product and starting material are of similar size.
Inefficient removal by dialysis - The molecular weight of this compound (194.25 g/mol ) is very small. For dialysis to be effective, the product must be significantly larger. If purifying a small molecule conjugate, dialysis is unlikely to be successful.
Problem 3: Presence of disulfide-linked dimer in the final product.
Possible Cause Troubleshooting Steps
Oxidation during reaction or purification - Add a reducing agent like DTT or TCEP to the reaction mixture before purification to cleave any disulfide bonds. - Degas all purification buffers to minimize dissolved oxygen.
Co-elution with the product - The dimer will have a different retention time in RP-HPLC compared to the monomeric product. Optimize the HPLC method to separate these species.

Quantitative Data Summary

The following table summarizes illustrative purification efficiencies for small PEGylated molecules based on literature data for similar compounds. Actual results will vary depending on the specific reaction product and purification conditions.

Purification Method Analyte Reported Purity Reported Yield Reference
Preparative RP-HPLCPEGylated PROTACs>95%55-90%
Size-Exclusion ChromatographyPEGylated Nanoparticles>98%High
Ion-Exchange ChromatographyPEGylated Lysozyme>90%-

Experimental Protocols

General Protocol for Purification by Preparative RP-HPLC

This protocol provides a general guideline for purifying this compound reaction products. The specific conditions will need to be optimized for your particular product.

  • Column Selection: A C18 stationary phase is a common starting point for small molecule purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

  • Method Development on Analytical Scale:

    • Develop a gradient method on an analytical HPLC system to achieve good separation between your product and impurities. A typical gradient might be 5-95% B over 30 minutes.

  • Scale-Up to Preparative Scale:

    • Scale the injection volume and flow rate according to the dimensions of your preparative column.

  • Purification Run:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).

    • Inject the sample onto the equilibrated preparative column.

    • Collect fractions as the product elutes.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.

    • Pool the pure fractions.

    • Remove the solvent by lyophilization or rotary evaporation.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_purification Purification Method cluster_analysis Analysis & Recovery cluster_end Final Product Crude This compound Product + Impurities RP_HPLC Preparative RP-HPLC Crude->RP_HPLC SEC Size-Exclusion Chromatography Crude->SEC IEX Ion-Exchange Chromatography Crude->IEX Analysis Fraction Analysis (LC-MS / HPLC) RP_HPLC->Analysis SEC->Analysis IEX->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Recovery Solvent Removal (Lyophilization) Pooling->Recovery Pure_Product Purified Product Recovery->Pure_Product

Caption: General workflow for the purification of this compound reaction products.

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Thiol-PEG2-acid Reactivity and Buffer Choice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Thiol-PEG2-acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker that contains a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous buffers.[1][2] The thiol group can react with maleimides, sulfhydryl-reactive reagents, and metal surfaces like gold.[1] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.

Q2: What is the optimal pH for reacting the thiol group of this compound?

The optimal pH range for reactions involving the thiol group, such as conjugation to a maleimide, is typically between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At pH 7.0, the reaction of a thiol with a maleimide is approximately 1,000 times faster than its reaction with an amine.

Q3: What is the optimal pH for activating the carboxylic acid group and conjugating it to an amine?

The activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic buffer, with a pH range of 4.5 to 7.2. However, the subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7 to 8. Therefore, a two-step process with a pH change is often recommended for optimal results.

Q4: Can I use any buffer for my conjugation reaction?

No, the choice of buffer is critical for a successful conjugation. For thiol-maleimide reactions, it is important to use a buffer that does not contain any thiol-containing compounds, such as dithiothreitol (DTT), as these will compete with your target molecule for reaction with the maleimide. For carboxylic acid activation with EDC/NHS, buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete in the reaction.

Troubleshooting Guides

Issue 1: Low or no reactivity of the thiol group.

  • Possible Cause: Oxidation of the thiol group to form a disulfide bond. Thiols are susceptible to oxidation, especially at neutral to alkaline pH.

    • Solution: Degas your buffers to remove dissolved oxygen. You can do this by vacuuming the buffer for several minutes or by bubbling an inert gas like nitrogen or argon through it. Consider adding a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze thiol oxidation. If you are working with a protein where the target cysteine may be in a disulfide bond, you will need to first reduce the protein using a reducing agent like TCEP.

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-maleimide reactions. Below pH 6.5, the reaction rate will be significantly slower.

Issue 2: Low yield of the final conjugate after carboxylic acid activation.

  • Possible Cause: Hydrolysis of the activated NHS-ester. The NHS-ester intermediate formed by EDC/NHS activation is susceptible to hydrolysis in aqueous solutions.

    • Solution: Prepare the EDC and NHS solutions immediately before use and add them to the reaction mixture promptly. For optimal results, perform the activation at a lower pH (e.g., pH 5-6 in MES buffer) and then raise the pH to 7.2-7.5 just before adding your amine-containing molecule.

  • Possible Cause: Inappropriate buffer composition.

    • Solution: Use a buffer free of primary amines and carboxylates for the activation step. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a good choice for the activation step. For the subsequent reaction with the amine, a phosphate buffer (PBS) can be used.

Issue 3: Precipitation of the protein or PEG-linker during the reaction.

  • Possible Cause: High concentration of organic co-solvent. While a small amount of an organic solvent like DMSO or DMF may be needed to dissolve the this compound, high concentrations can lead to protein denaturation and precipitation.

    • Solution: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally not exceeding 10%.

  • Possible Cause: Unfavorable buffer conditions.

    • Solution: Optimize the pH and ionic strength of your conjugation buffer. Sometimes, slight adjustments to the buffer composition can improve the solubility of the reactants.

Data Presentation

Table 1: Recommended Buffer Systems for this compound Reactions

Functional GroupReaction TypeRecommended BuffersOptimal pH RangeBuffers to Avoid
Thiol (-SH) Thiol-Maleimide ConjugationPBS, Tris, HEPES6.5 - 7.5Buffers containing thiols (e.g., DTT)
Carboxylic Acid (-COOH) EDC/NHS ActivationMES4.5 - 7.2Buffers with amines (e.g., Tris) or carboxylates
Carboxylic Acid (-COOH) Amine Coupling (post-activation)PBS, Borate Buffer7.0 - 8.0Buffers with primary amines (if not the target)

Table 2: Quantitative Parameters for Thiol-Maleimide Conjugation

ParameterRecommended ValueRationale
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 for protein labelingAn excess of the maleimide drives the reaction to completion.
Reaction Temperature Room temperature (20-25°C) or 4°CRoom temperature is generally sufficient, while 4°C can be used for sensitive proteins.
Reaction Time 2 hours at room temperature or overnight at 4°CAllows for sufficient time for the reaction to proceed to completion.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Prepare the Thiol-containing Molecule: Dissolve your protein or peptide containing a free thiol group in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). The protein concentration is typically between 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If your protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the this compound solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of the PEG linker).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Two-Step Carboxylic Acid Activation and Amine Coupling

  • Prepare the Amine-containing Molecule: Dissolve your amine-containing molecule in an amine-free buffer such as PBS, pH 7.2-8.0.

  • Prepare the this compound Solution: Dissolve the this compound in a non-amine, non-carboxylate buffer such as 0.1 M MES, pH 5-6.

  • Activation of Carboxylic Acid: Add EDC and Sulfo-NHS to the this compound solution. A typical molar ratio is a 5- to 20-fold molar excess of EDC/NHS over the this compound. Incubate for 15 minutes at room temperature.

  • pH Adjustment: Immediately before adding to the amine-containing molecule, raise the pH of the activated this compound solution to 7.2-7.5 with a non-amine buffer like phosphate buffer.

  • Conjugation Reaction: Add the activated this compound to the amine-containing molecule solution and react for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions Thiol_PEG2_Acid This compound (-SH) Reaction Conjugation (Thioether Bond Formation) Thiol_PEG2_Acid->Reaction Target_Molecule Target Molecule (e.g., Protein with Maleimide) Target_Molecule->Reaction Buffer Buffer (e.g., PBS, HEPES) Buffer->Reaction pH pH 6.5 - 7.5 pH->Reaction Conjugate Final Conjugate Reaction->Conjugate

Caption: Workflow for Thiol-Maleimide Conjugation.

EDC_NHS_Carboxylic_Acid_Activation cluster_step1 Step 1: Activation cluster_step2 Step 2: Amine Coupling Carboxylic_Acid This compound (-COOH) Activated_Ester NHS-activated This compound Carboxylic_Acid->Activated_Ester + EDC/NHS EDC_NHS EDC / NHS MES_Buffer MES Buffer pH 4.5 - 7.2 MES_Buffer->Activated_Ester Final_Conjugate Final Conjugate (Amide Bond) Activated_Ester->Final_Conjugate Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Final_Conjugate PBS_Buffer PBS Buffer pH 7.0 - 8.0 PBS_Buffer->Final_Conjugate

Caption: Two-step EDC/NHS Carboxylic Acid Activation and Amine Coupling.

References

strategies to minimize non-specific binding with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing non-specific binding (NSB) and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a thiol (-SH) group at one end, a carboxylic acid (-COOH) group at the other, and a short 2-unit polyethylene glycol (PEG) spacer in between.[1][2]

  • The thiol group is used for covalent attachment to metal surfaces, most commonly gold (Au), through a stable thiol-gold bond. It can also react with maleimide groups on other molecules.[2][3]

  • The carboxylic acid group can be activated (e.g., using EDC/NHS) to form a stable amide bond with primary amine groups found on proteins, peptides, or other biomolecules.[2]

  • The PEG spacer is hydrophilic and creates a flexible, water-soluble layer on the surface, which is crucial for reducing non-specific binding of proteins and other molecules.

Its primary applications include surface modification of biosensors (e.g., SPR chips), nanoparticles, and quantum dots, as well as in bioconjugation and drug delivery systems.

Q2: What is non-specific binding (NSB) and why is it a problem?

A2: Non-specific binding (NSB) is the adsorption or interaction of molecules with a surface or other molecules at locations other than their intended target. This phenomenon is driven by forces like hydrophobic interactions, electrostatic interactions, and van der Waals forces. In experimental assays, high NSB leads to an inflated signal, which can cause high background noise, reduced sensitivity, and inaccurate quantification of molecular interactions, potentially leading to false-positive results. Minimizing NSB is critical for generating reliable and reproducible data.

Q3: How does the PEG component of this compound help reduce NSB?

A3: The polyethylene glycol (PEG) chain is a hydrophilic and flexible polymer. When this compound is attached to a surface, the PEG chains extend into the aqueous environment, forming a hydrated layer. This layer acts as a physical barrier that sterically hinders the approach of proteins and other biomolecules to the underlying surface. This "stealth" effect significantly reduces the hydrophobic and electrostatic interactions that cause most non-specific binding.

Q4: What are the main causes of NSB when using this compound functionalized surfaces?

A4: Even on PEG-functionalized surfaces, NSB can occur due to several factors:

  • Incomplete Surface Coverage: If the this compound molecules do not form a dense, uniform monolayer, patches of the underlying substrate may remain exposed, leading to NSB.

  • Electrostatic Interactions: The terminal carboxylic acid group is negatively charged at neutral or basic pH. This can cause non-specific binding of positively charged proteins or analytes. Conversely, if the analyte is negatively charged, it may be repelled.

  • Hydrophobic Interactions: If the analyte is highly hydrophobic, it may still interact non-specifically with any residual hydrophobic domains on the surface or with the PEG chain itself, although this is less common.

  • Contaminants: Impurities in the sample or on the surface can also contribute to NSB.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with non-specific binding on this compound functionalized surfaces.

Issue 1: High Background Signal in an Assay (e.g., ELISA, SPR)

High background is the most common indicator of significant non-specific binding.

dot

start High Background Signal Detected check_control Run Negative Control (Analyte over a surface with no capture molecule) start->check_control nsb_confirmed Is NSB confirmed? check_control->nsb_confirmed optimize_buffer Step 1: Optimize Buffer Conditions nsb_confirmed->optimize_buffer Yes other_issue Investigate other issues (e.g., detection antibody, substrate) nsb_confirmed->other_issue No add_blocker Step 2: Use Blocking Agents optimize_buffer->add_blocker check_surface Step 3: Review Surface Chemistry add_blocker->check_surface resolved Problem Resolved check_surface->resolved cluster_0 Before Blocking cluster_1 After Blocking Surface_A Surface PEG_Ligand_A Thiol-PEG-Ligand Empty_Site_A Empty Site Analyte_A Analyte (NSB) Analyte_A->Empty_Site_A Analyte_B Analyte (Specific) Analyte_B->PEG_Ligand_A Surface_B Surface PEG_Ligand_B Thiol-PEG-Ligand Blocked_Site_B Blocked Site Analyte_C Analyte (Specific) Analyte_C->PEG_Ligand_B Analyte_D Analyte (Repelled) A 1. Clean Gold Surface (e.g., Piranha, UV/Ozone) B 2. Prepare Linker Solution (1-10 mM this compound in Ethanol or DMF/PBS) A->B C 3. Incubate Surface (Immerse surface in linker solution 2-18 hours at RT) B->C D 4. Rinse Surface (Ethanol, then DI Water) C->D E 5. Activate -COOH Group (EDC/NHS in MES buffer, pH 5-6) D->E F 6. Couple Biomolecule (Amine-containing molecule in PBS, pH 7.4) E->F

References

Technical Support Center: Optimizing Thiol-PEG2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG2-acid coupling reactions. Our aim is to help you optimize your reaction times and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step coupling reaction involving the carboxylic acid group of this compound?

A1: The EDC/NHS coupling reaction consists of two steps, each with a distinct optimal pH range. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated intermediate with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][2]

Q2: Which buffers are recommended for the this compound coupling reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common choice. Other suitable options include borate buffer or sodium bicarbonate buffer.

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.

Q3: How should I handle and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and require proper handling to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before use, allow the reagent vials to warm to room temperature to prevent condensation. After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing fresh solutions immediately before the experiment.

Q4: What is the recommended molar ratio of EDC and NHS to the this compound?

A4: The ideal molar ratio can vary depending on the specific substrates being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing this compound. A frequently suggested initial ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the best results.

Q5: How can I prevent the oxidation of the thiol group on this compound?

A5: The thiol (sulfhydryl) group is susceptible to oxidation, which can form disulfide bonds that are unreactive in the desired coupling reaction. To prevent this:

  • Use Reducing Agents: If disulfide bonds have formed, they can be reduced prior to the coupling reaction. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding a maleimide reagent. DTT (dithiothreitol) is another strong reducing agent, but excess DTT must be removed before the conjugation step.

  • Degas Buffers: Remove dissolved oxygen from your buffers to minimize oxidation.

  • Use Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound coupling experiments.

Issue 1: Low or No Coupling Yield

This is a common problem that can often be traced back to reaction conditions or the quality of the reagents.

Potential Cause Recommended Solution
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure you are using fresh reagents and that they have been stored properly in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your desired reaction. Use recommended buffers such as MES for the activation step and PBS for the coupling step.
Suboptimal pH The activation of the carboxyl group and the subsequent amine coupling have different optimal pH ranges. Follow the recommended two-step pH adjustment protocol (activation at pH 4.5-6.0, coupling at pH 7.0-8.5).
Hydrolysis of Intermediates Both the EDC-activated carboxyl group and the NHS-ester are susceptible to hydrolysis. Perform the reaction steps as quickly as possible after adding the reagents.
Thiol Oxidation The thiol group may have oxidized, preventing its reaction. Use a reducing agent like TCEP to ensure a free thiol is available for coupling.
Issue 2: Precipitation During the Reaction

Precipitation of your molecules of interest during the coupling reaction can significantly impact your yield.

Potential Cause Recommended Solution
Protein Aggregation Changes in pH or the addition of reagents can sometimes lead to protein aggregation. Ensure your protein is soluble and stable in the selected reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High EDC Concentration In some instances, a high concentration of EDC can cause precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol outlines the general steps for activating the carboxylic acid end of this compound and coupling it to a primary amine.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).

    • Dissolve your this compound in the Activation Buffer.

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Carboxyl Group Activation:

    • Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2-10 fold molar excess of EDC and Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS using a desalting column or through buffer exchange into the Coupling Buffer. This prevents unwanted side reactions with your amine-containing molecule.

  • Amine Coupling:

    • Immediately add the amine-containing molecule solution to the activated this compound.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or glycine, or a final concentration of 10-50 mM hydroxylamine, to consume any unreacted NHS-esters.

Protocol 2: Thiol-Maleimide Coupling

This protocol describes the reaction of the thiol group of the this compound conjugate with a maleimide-functionalized molecule.

  • Ensure a Free Thiol:

    • If necessary, treat your this compound conjugate with a 2-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce any disulfide bonds.

  • Reaction Setup:

    • Dissolve the maleimide-functionalized molecule and the thiol-containing conjugate in a suitable buffer, typically with a pH between 6.5 and 7.5.

    • A 10-20 fold molar excess of the maleimide reagent is a common starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification:

    • Purify the final conjugate using size exclusion chromatography (SEC) or other appropriate methods to remove unreacted reagents.

Visualizations

G Workflow for Two-Step EDC/NHS Coupling cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.0-8.5) This compound This compound EDC_NHS Add EDC and Sulfo-NHS This compound->EDC_NHS Activated_PEG NHS-activated this compound EDC_NHS->Activated_PEG Coupling React Activated_PEG->Coupling Amine_Molecule Amine-containing Molecule Amine_Molecule->Coupling Conjugate This compound Conjugate Coupling->Conjugate Quenching Quench Reaction Conjugate->Quenching Purification Purify Conjugate Quenching->Purification

Caption: Workflow for the two-step EDC/NHS coupling reaction.

G Troubleshooting Logic for Low Coupling Yield Start Low or No Coupling Yield Check_Reagents Check Reagent Activity (Fresh EDC/NHS?) Start->Check_Reagents Check_Buffer Verify Buffer Composition (No competing amines/carboxyls?) Check_Reagents->Check_Buffer Yes Replace_Reagents Use Fresh Reagents Check_Reagents->Replace_Reagents No Check_pH Confirm Reaction pH (Two-step pH adjustment?) Check_Buffer->Check_pH Yes Change_Buffer Use Recommended Buffers (MES/PBS) Check_Buffer->Change_Buffer No Check_Thiol Assess Thiol Availability (Oxidized?) Check_pH->Check_Thiol Yes Adjust_pH Optimize pH for each step Check_pH->Adjust_pH No Reduce_Thiol Use Reducing Agent (TCEP) Check_Thiol->Reduce_Thiol Yes Success Improved Yield Check_Thiol->Success No Replace_Reagents->Success Change_Buffer->Success Adjust_pH->Success Reduce_Thiol->Success

Caption: Troubleshooting flowchart for low coupling yield.

References

Technical Support Center: Thiol-PEG2-Acid Mediated Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG2-acid mediated conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and consistency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule.[1][2] It contains a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the sequential conjugation of two different molecules. The thiol group can react with maleimides or other thiol-reactive groups, while the carboxylic acid can be activated to react with primary amines.[3] Its PEG spacer enhances solubility and stability and reduces the non-specific binding of conjugates. Common applications include drug delivery, bioconjugation of proteins and peptides, and surface modification of nanoparticles.

Q2: What are the key chemical reactions involved in a typical this compound conjugation?

A typical two-step conjugation process involves:

  • Activation of the Carboxylic Acid: The carboxylic acid group is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable NHS ester.

  • Amine Coupling: The activated NHS ester readily reacts with a primary amine (-NH2) on a target molecule (e.g., protein, peptide) to form a stable amide bond.

  • Thiol-Maleimide Reaction: The free thiol group on the other end of the PEG linker reacts with a maleimide-functionalized molecule, forming a stable thioether bond through a Michael addition reaction.

Q3: Why is my conjugation yield consistently low?

Low conjugation yield can stem from several factors related to reagent stability, reaction conditions, and the integrity of your biomolecules. Key areas to investigate include:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH, which renders it unreactive towards thiols.

  • Inactive Thiols: Thiol groups on your protein or peptide may have formed disulfide bonds, making them unavailable for conjugation.

  • Inefficient Carboxylic Acid Activation: The EDC/NHS activation step is sensitive to pH and the presence of competing nucleophiles.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar ratios of reactants can significantly reduce yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound conjugations.

Issue 1: Low Yield in the Thiol-Maleimide Conjugation Step

Possible Cause & Solution

  • Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, a process that is accelerated at higher pH.

    • Recommendation: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid storing maleimide-containing reagents in aqueous buffers.

  • Oxidized or Inaccessible Thiols: Cysteine residues on your protein may form disulfide bonds or be buried within the protein's structure.

    • Recommendation: Before conjugation, consider treating your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the maleimide reaction. If using DTT (Dithiothreitol), it must be completely removed before adding the maleimide reagent.

  • Incorrect Molar Ratio: An insufficient amount of the maleimide-containing molecule can lead to an incomplete reaction.

    • Recommendation: Use a molar excess of the maleimide reagent. A starting point of a 10- to 20-fold molar excess over the available free thiols is commonly recommended for protein labeling.

Issue 2: Low Yield in the EDC/NHS Carboxylic Acid Activation and Amine Coupling Step

Possible Cause & Solution

  • Suboptimal pH: EDC/NHS chemistry has distinct pH optima for its two stages.

    • Recommendation: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a pH of 7.0-8.5. A two-step process with buffer exchange can maximize yield, though a one-pot reaction at pH 7.0-7.5 is often a viable compromise.

  • Hydrolysis of Intermediates: Both the O-acylisourea intermediate formed by EDC and the NHS ester are susceptible to hydrolysis.

    • Recommendation: Perform the reaction as quickly as possible after adding the reagents. Prepare EDC and NHS solutions immediately before use, as they are moisture-sensitive.

  • Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules.

    • Recommendation: For the activation step, use a buffer like MES (2-(N-morpholino)ethanesulfonic acid). For the amine coupling step, a phosphate buffer like PBS is suitable.

  • Inactive Reagents: EDC and NHS can degrade if not stored properly.

    • Recommendation: Store EDC and NHS desiccated at -20°C. Allow the vials to warm to room temperature before opening to prevent condensation.

Data Presentation: Recommended Reaction Parameters

The following tables summarize the recommended starting conditions for your conjugation reactions. Optimization may be required for your specific application.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed. Can be performed at 4°C overnight for sensitive proteins.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide reagent drives the reaction.
Reaction Time 2 hours at Room TemperatureCan be extended overnight at 4°C.
Recommended Buffers Phosphate-buffered saline (PBS), HEPES, TrisBuffers should be free of thiol-containing compounds.

Table 2: EDC/NHS Activation and Amine Coupling Parameters

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
Coupling pH 7.0 - 8.5Optimal for NHS-ester reaction with primary amines.
Temperature Room Temperature (20-25°C)Higher temperatures can increase hydrolysis of intermediates.
Molar Ratio (EDC:NHS:Carboxyl) 2:1:1 to 10:5:1A molar excess of EDC and NHS is generally used.
Reaction Time 15 min (Activation), 2 hours (Coupling)These are typical starting points for a two-step reaction.
Recommended Buffers MES (Activation), PBS (Coupling)Avoid buffers with primary amines or carboxylates.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling

This protocol is for conjugating the carboxylic acid end of this compound to a protein with available primary amines.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the amine-containing protein in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in MES buffer.

    • Prepare a solution of this compound in MES buffer.

  • Activation of this compound:

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate at room temperature for 15 minutes.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a phosphate buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Thiol-Maleimide Conjugation

This protocol is for conjugating the thiol end of the PEGylated protein from Protocol 1 to a maleimide-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the maleimide-functionalized molecule in DMSO to create a 10 mM stock solution.

    • The PEGylated protein should be in a thiol-free buffer, such as PBS, at a pH of 6.5-7.5. Degas the buffer to minimize thiol re-oxidation.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the PEGylated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations

G cluster_0 cluster_1 Carboxylic_Acid Thiol-PEG-COOH NHS_Ester Thiol-PEG-NHS Ester Carboxylic_Acid->NHS_Ester Activation EDC_NHS EDC / NHS pH 4.5-6.0 EDC_NHS->NHS_Ester Amide_Conjugate Thiol-PEG-Molecule NHS_Ester->Amide_Conjugate Coupling pH 7.0-8.5 Amine_Molecule Molecule-NH2 Amine_Molecule->Amide_Conjugate Thiol_Conjugate Thiol-PEG-Molecule Final_Conjugate Final Conjugate Thiol_Conjugate->Final_Conjugate Thiol-Maleimide Reaction pH 6.5-7.5 Maleimide_Molecule Molecule-Maleimide Maleimide_Molecule->Final_Conjugate

Caption: Reaction pathway for this compound mediated conjugation.

G Start Low Conjugation Yield Check_Maleimide Assess Maleimide Reactivity Start->Check_Maleimide Hydrolysis Maleimide Hydrolysis? Check_Maleimide->Hydrolysis Check_Thiol Verify Thiol Availability Oxidation Thiol Oxidation? Check_Thiol->Oxidation Check_Conditions Optimize Reaction Conditions pH_Stoichiometry pH / Stoichiometry Suboptimal? Check_Conditions->pH_Stoichiometry Hydrolysis->Check_Thiol No Solution_Maleimide Use fresh maleimide Adjust pH to 6.5-7.5 Hydrolysis->Solution_Maleimide Yes Oxidation->Check_Conditions No Solution_Thiol Reduce disulfide bonds (TCEP) Degas buffers Oxidation->Solution_Thiol Yes Solution_Conditions Optimize pH and molar ratios pH_Stoichiometry->Solution_Conditions Yes Success Improved Yield pH_Stoichiometry->Success No Solution_Maleimide->Success Solution_Thiol->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low conjugation yield.

G Yield Conjugation Yield pH pH pH->Yield Reagent_Stability Reagent Stability pH->Reagent_Stability Affects maleimide hydrolysis Molar_Ratio Molar Ratio Molar_Ratio->Yield Reagent_Stability->Yield Thiol_Availability Thiol Availability Thiol_Availability->Yield Thiol_Availability->pH Reduction step pH dependent

Caption: Key parameters influencing conjugation yield.

References

Technical Support Center: Characterization of Incomplete Reactions with Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the use of Thiol-PEG2-acid in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functionalities?

This compound is a heterobifunctional crosslinker featuring a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2]

  • The thiol group readily reacts with maleimides, vinyl sulfones, iodoacetamides, and metal surfaces like gold or silver.

  • The carboxylic acid group can be activated (e.g., using EDC or HATU) to form a stable amide bond with primary amines (-NH2).

Q2: What are the primary causes of incomplete or failed this compound conjugation reactions?

Incomplete reactions typically stem from issues with one of the reactive groups, suboptimal reaction conditions, or degradation of the reagents. Key factors include:

  • Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, leading to the formation of disulfide bonds (dimerization), which renders it unreactive towards its target.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid requires an activating agent (like EDC) to react with amines. If the activator is old, hydrated, or used in the wrong stoichiometry, the reaction will fail.

  • Suboptimal pH: Both thiol and amine reactions are highly pH-dependent. Thiol-maleimide reactions are most efficient at pH 6.5-7.5, while amide bond formation is typically performed at pH 7-9. Running the reaction outside the optimal pH range for the specific chemistry can significantly reduce efficiency.

  • Hydrolysis of Reagents: Maleimide groups (if used as the thiol's reaction partner) are prone to hydrolysis at pH values above 8, opening the ring and rendering them unreactive.

Q3: Which analytical techniques are recommended for identifying an incomplete reaction?

A combination of chromatographic and mass spectrometric methods is highly effective for characterizing PEGylation reactions.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) can separate the starting materials (e.g., protein, peptide) from the PEGylated product and unreacted PEG linker. An incomplete reaction will show a large peak corresponding to the unreacted starting material.

  • Mass Spectrometry (MS): LC-MS, MALDI-TOF, and ESI-MS can confirm the success of the conjugation by identifying the mass increase corresponding to the attached this compound linker. The absence of the expected mass shift indicates a failed reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing the PEG linker itself to ensure the integrity of the thiol and acid functional groups before starting the conjugation.

Troubleshooting Guide for Incomplete Reactions

This section addresses specific problems encountered during conjugation experiments.

Problem 1: Low or No Yield of Conjugated Product

If your analysis (e.g., by HPLC or MS) shows a majority of unconjugated starting material, consider the following causes and solutions.

// Nodes start [label="Low/No Product Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1: Inactive Thiol Group\n(Oxidation to Disulfide)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2: Ineffective -COOH Activation", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3: Suboptimal Reaction pH", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Cause 4: Steric Hindrance", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Solution:\n• Add reducing agent (TCEP, DTT).\n• Perform reaction under inert gas.\n• Confirm free thiols with Ellman's Reagent.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\n• Use fresh EDC/HATU activator.\n• Optimize molar ratio of activator.\n• Ensure anhydrous reaction conditions.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\n• Adjust pH to 6.5-7.5 for thiol-maleimide.\n• Adjust pH to 7-9 for amine coupling.\n• Use a non-interfering buffer.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Solution:\n• Use a longer PEG linker.\n• Adjust molar ratio of PEG linker to substrate.", shape=note, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4; cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; } ` Caption: Troubleshooting logic for low product yield.

Problem 2: Product Mixture is Highly Heterogeneous

If your analysis shows multiple product peaks or a broad distribution, this indicates heterogeneity.

Possible Cause: The PEGylation reaction can be heterogeneous due to the polydisperse nature of many PEG reagents and the presence of multiple reaction sites on the target protein.

Solutions:

  • Use Monodisperse PEG Reagents: Unlike traditional polymeric PEGs, discrete PEG (dPEG®) reagents are single molecules with a defined molecular weight, reducing heterogeneity in the final product.

  • Optimize Molar Ratios: Adjusting the molar ratio of the this compound linker to the target molecule can help control the degree of PEGylation. Start with a low molar excess of the PEG linker and titrate upwards.

  • Control Reaction Time: Shorter reaction times can limit the formation of multi-PEGylated species. Monitor the reaction progress over time to find the optimal endpoint.

  • Purification: Employ high-resolution purification techniques like Ion-Exchange Chromatography (IEX-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC) to separate different PEGylated isoforms.

Quantitative Data Summary

The efficiency of a conjugation reaction is highly dependent on the specific reactants and conditions. The tables below summarize representative data from literature to provide a baseline for experimental design.

Table 1: Influence of Molar Ratio on Conjugation Efficiency

Reactants Molar Ratio (Maleimide:Thiol) Conjugation Efficiency (%) Incubation Time Reference
cRGDfK Peptide to maleimide-PEG-PLGA NPs 2:1 84 ± 4% 30 min

| 11A4 Nanobody to maleimide-PEG-PLGA NPs | 5:1 | 58 ± 12% | 2 hours | |

Table 2: Representative HPLC Parameters for PEGylated Protein Analysis

HPLC Method Typical Resolution (Analyte vs. Unreacted) Key Advantage Reference
SEC-HPLC 1.7 - 2.0 Separation of aggregates and excess free PEG
RP-HPLC Varies (High) High-resolution separation of isoforms

| IEX-HPLC | Varies (High) | Separation based on surface charge differences | |

Analytical Protocols for Characterization

Detailed methodologies are crucial for accurately assessing the outcome of your conjugation reaction.

Protocol 1: Workflow for Purity Assessment by SEC-HPLC

// Nodes prep [label="Prepare Reaction\nSample (1-2 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject 20 µL onto\nSEC Column", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="Isocratic Elution\n(e.g., 150 mM Phosphate Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="UV Detection\n(214 nm or 280 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Chromatogram:\n- Aggregates (early peak)\n- Conjugate\n- Unreacted Protein\n- Free PEG (late peak)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> inject -> elute -> detect -> analyze; } ` Caption: Experimental workflow for SEC-HPLC analysis.

  • Objective: To separate and quantify conjugated protein, unreacted protein, aggregates, and free PEG linker based on hydrodynamic volume.

  • Methodology:

    • Column: A size-exclusion column appropriate for the molecular weight range of your protein and conjugate (e.g., Shodex Protein KW803/KW804).

    • Mobile Phase: An aqueous buffer such as 150 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm (for peptide bonds) or 280 nm (for aromatic residues). A Refractive Index (RI) detector can be used in series to specifically quantify the free PEG, which lacks a strong UV chromophore.

  • Interpreting the Results: An incomplete reaction will be characterized by a significant peak at the retention time corresponding to the unmodified protein. The presence of a late-eluting peak, especially when using an RI detector, indicates a large amount of unreacted this compound.

Protocol 2: Characterization by LC-MS
  • Objective: To obtain the precise molecular weight of the reaction products to confirm conjugation and determine the degree of PEGylation.

  • Methodology:

    • Chromatography: Separate the reaction mixture using an RP-HPLC column (e.g., C4, C8) with a gradient of increasing organic solvent (e.g., acetonitrile) containing an acid modifier like 0.1% formic acid.

    • Mass Spectrometry: The eluent from the HPLC is directly infused into an ESI-MS instrument.

    • Data Acquisition: Acquire mass spectra across the elution profile of the protein/conjugate peaks.

    • Deconvolution: The resulting spectra, which contain multiple charge states for large molecules, are processed with deconvolution software to generate a zero-charge mass spectrum.

  • Interpreting the Results: A successful conjugation will show a new peak in the deconvoluted mass spectrum with a mass equal to [Mass of starting protein] + n * [Mass of this compound], where 'n' is the number of attached PEG linkers. An incomplete reaction will show a dominant peak corresponding to the mass of the starting protein. Each attached PEG unit typically adds a mass of approximately 44 Da.

References

Validation & Comparative

The Balancing Act: A Comparative Guide to Short vs. Long PEG Linkers for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical determinant of a nanoparticle formulation's success. The length of the PEG chain significantly influences the nanoparticle's stability, circulation time, and cellular interaction. This guide provides an objective comparison of short- and long-chain PEG linkers, supported by experimental data, to aid in the rational design of nanoparticle-based therapeutics.

The PEGylation of nanoparticles is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic profiles. By forming a hydrophilic shield, PEG reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] However, the optimal PEG length is application-dependent, and a careful balance must be struck between achieving long circulation and maintaining therapeutic efficacy.

Performance Comparison: Short vs. Long PEG Linkers

The selection of PEG linker length involves a trade-off between the "stealth" properties conferred by longer chains and the potentially more efficient cellular uptake and targeting associated with shorter chains. Longer PEG chains create a dense "brush" conformation on the nanoparticle surface, which provides a more effective steric barrier against protein adsorption compared to the "mushroom" conformation of shorter chains.[2][3]

Parameter Short PEG Linkers (e.g., < 2 kDa) Long PEG Linkers (e.g., > 5 kDa) Key Considerations
Circulation Half-Life Generally shorterGenerally longer[1]Longer chains provide better shielding from MPS.
Protein Corona Formation More susceptible to opsonin adsorptionReduced protein adsorptionDense brush conformation of long PEGs minimizes protein interaction.
Cellular Uptake Often higherCan be reduced due to steric hindranceShorter linkers may facilitate better interaction with cell surface receptors.
Targeting Ligand Efficacy May be more effective due to less steric hindranceCan be hindered if the PEG layer is too thickThe length of the PEG linker should be optimized relative to the targeting ligand.
Drug Encapsulation May have higher encapsulation for some drugsCan decrease encapsulation of water-soluble drugsPEG can occupy volume within the nanoparticle core.
Stability in Biological Fluids Can show good colloidal stabilityGenerally enhances colloidal stabilityBoth can prevent aggregation in physiological conditions.

Experimental Data Summary

The following tables summarize quantitative data from studies comparing the effects of short and long PEG linkers on key nanoparticle performance indicators.

Table 1: Influence of PEG Chain Length on Nanoparticle Physicochemical Properties and Stability

Nanoparticle SystemPEG MW (kDa)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
lPEI/DNA0.5-0.7< 400 (in 5% serum)Not ReportedNot Reported
lPEI/DNA2< 400 (in 5% serum)Not ReportedNot Reported
Gold Nanoparticles5~51Not ReportedNot Reported
Gold Nanoparticles20Not ReportedNot ReportedNot Reported
Chitosan0.75112.8< 0.2+35.0
Chitosan2145.6< 0.2+15.2
Chitosan5171.2< 0.2+7.4

Table 2: Impact of PEG Chain Length on In Vitro and In Vivo Performance

Nanoparticle SystemPEG MW (kDa)Cellular UptakeCirculation Half-Life (t1/2)Tumor AccumulationReference
PLGA (antibody-coated)2-3Higher T-cell proliferationNot ReportedNot Reported
PLGA (antibody-coated)6-20Lower T-cell proliferationNot ReportedNot Reported
mPEG-PCL2ShorterNot ReportedLower hepatic distribution
mPEG-PCL5LongerNot ReportedHigher hepatic distribution
Liposomes (Folate-targeted)2LowerNot ReportedLower
Liposomes (Folate-targeted)5IntermediateNot ReportedIntermediate
Liposomes (Folate-targeted)10HigherNot ReportedSignificantly Higher
Zein Micelles5HigherNot ReportedNot Reported
Zein Micelles10LowerNot ReportedNot Reported

Visualizing the Impact of PEG Linker Length

The conformation of PEG on the nanoparticle surface is a key determinant of its interaction with the biological environment.

PEG_Conformation cluster_short Mushroom Conformation cluster_long Brush Conformation NP_short peg1 NP_short->peg1 peg2 NP_short->peg2 peg3 NP_short->peg3 peg4 NP_short->peg4 peg5 NP_short->peg5 peg6 NP_short->peg6 peg7 NP_short->peg7 peg8 NP_short->peg8 protein1 Protein protein1->NP_short Adsorption protein2 Protein NP_long lpeg1 NP_long->lpeg1 lpeg2 NP_long->lpeg2 lpeg3 NP_long->lpeg3 lpeg4 NP_long->lpeg4 lpeg5 NP_long->lpeg5 lpeg6 NP_long->lpeg6 lpeg7 NP_long->lpeg7 lpeg8 NP_long->lpeg8 protein3 Protein protein3->NP_long Repulsion

Caption: PEG conformation on nanoparticle surfaces.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nanoparticle stability. Below are outlines for key experimental protocols.

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with a suitable dispersant (e.g., deionized water or PBS) to obtain a stable and transparent or slightly turbid sample. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove dust and large aggregates.

  • Instrument Setup: Set the instrument parameters, including the dispersant viscosity and refractive index, and allow the instrument to equilibrate to the desired temperature (typically 25°C).

  • Measurement: Place the cuvette containing the sample into the instrument. Perform at least three measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will calculate the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations.

Zeta Potential Analysis for Surface Charge Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, often deionized water or a buffer of known ionic strength. The pH of the medium should be recorded as it can influence the surface charge.

  • Instrument Setup: Use a dedicated folded capillary cell. Ensure the cell is clean and free of air bubbles. Enter the correct dispersant parameters.

  • Measurement: Inject the sample into the cell, avoiding the introduction of bubbles. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.

  • Data Analysis: The average zeta potential is reported in millivolts (mV). For electrostatically stabilized nanoparticles, a zeta potential greater than +30 mV or less than -30 mV is indicative of good stability. However, for PEGylated nanoparticles, which are sterically stabilized, a near-neutral zeta potential is expected and does not necessarily indicate instability.

In Vitro Stability Assay

This assay evaluates the stability of nanoparticles in a simulated biological fluid.

Protocol:

  • Incubation: Incubate the nanoparticle formulation in a relevant biological medium (e.g., phosphate-buffered saline (PBS), cell culture medium with fetal bovine serum (FBS), or simulated gastric/intestinal fluid) at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the suspension.

  • Analysis: Analyze the aliquots for changes in nanoparticle size and PDI using DLS. Significant changes in these parameters over time indicate instability.

In Vivo Pharmacokinetics and Biodistribution Study

This study determines the circulation time and organ distribution of the nanoparticles.

Protocol:

  • Animal Model: Utilize a suitable animal model (e.g., mice or rats).

  • Administration: Administer the nanoparticle formulation intravenously (IV) via the tail vein.

  • Blood Sampling: At various time points post-injection, collect blood samples.

  • Organ Harvesting: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, and tumor if applicable).

  • Quantification: Quantify the amount of drug or a labeled component of the nanoparticle in the plasma and homogenized organ tissues using an appropriate analytical method (e.g., HPLC, fluorescence imaging).

  • Data Analysis: Plot the plasma concentration versus time to determine the pharmacokinetic parameters, including the circulation half-life. The amount of nanoparticles in each organ will reveal the biodistribution profile.

Logical Workflow for Nanoparticle Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of PEGylated nanoparticles.

Stability_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation NP_core Nanoparticle Core (e.g., Lipid, Polymer) Short_PEG Short PEG Linker NP_core->Short_PEG PEGylation Long_PEG Long PEG Linker NP_core->Long_PEG PEGylation DLS DLS (Size, PDI) Short_PEG->DLS Long_PEG->DLS Zeta Zeta Potential (Surface Charge) DLS->Zeta Stability Colloidal Stability (in biological media) Zeta->Stability Uptake Cellular Uptake Stability->Uptake PK Pharmacokinetics (Circulation Time) Uptake->PK BD Biodistribution (Organ Accumulation) PK->BD

Caption: Nanoparticle stability assessment workflow.

References

A Comparative Guide to Thiol-PEG2-acid: Advantages Over Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is critical for the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and functionalized surfaces. Thiol-PEG2-acid is a heterobifunctional crosslinker that offers distinct advantages over many traditional alternatives. This guide provides an objective comparison, supported by chemical principles and experimental methodologies, to aid in the selection of the most appropriate crosslinking strategy.

This compound possesses a terminal thiol group, a carboxylic acid, and a discrete two-unit polyethylene glycol (PEG) spacer.[1][2] This unique structure provides a combination of reactivity, solubility, and biocompatibility that sets it apart. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2]

Core Advantages Conferred by the PEG Spacer

The integrated PEG chain is a key differentiator, imparting several beneficial properties to the crosslinker and the final conjugate. This process, known as PEGylation, is a well-established method for improving the pharmacokinetic and physicochemical properties of molecules.[3]

  • Enhanced Solubility : The hydrophilic PEG spacer significantly increases the solubility of the crosslinker and its conjugates in aqueous media. This is particularly advantageous when working with hydrophobic drugs or peptides, preventing aggregation and simplifying formulation.

  • Improved Biocompatibility and Reduced Immunogenicity : PEG is a non-toxic, non-immunogenic polymer approved by the FDA. Its presence can mask the conjugated molecule from the host's immune system, reducing the likelihood of an immune response and prolonging circulation time.

  • Favorable Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer half-life in the body.

  • Flexible Spacer Arm : The PEG chain acts as a flexible, hydrophilic spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.

Comparative Analysis of Crosslinkers

This compound's performance is best understood when compared to other common crosslinking reagents. The following tables summarize the key differences in properties and performance.

Table 1: Qualitative Comparison of Crosslinker Properties
FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC/NHS Chemistry
Class Heterobifunctional, PEGylatedHeterobifunctional, Non-PEGylatedZero-Length Carbodiimide System
Reactive Groups Thiol (-SH) and Carboxylic Acid (-COOH)N-Hydroxysuccinimide (NHS) Ester and MaleimideActivates Carboxylic Acids for reaction with Primary Amines
Spacer Properties Hydrophilic, flexible PEG chainHydrophobic, rigid cyclohexane ringNo spacer ("zero-length")
Reaction Specificity High: Thiol for maleimides; activated acid for amines.High: NHS ester for amines (pH 7-9); Maleimide for thiols (pH 6.5-7.5).Amine is more reactive than thiol in EDC/NHS coupling. Can lead to side reactions.
Key Advantages Increased solubility, biocompatibility, flexible spacer.Well-established, high reactivity.Forms a direct amide bond with no intervening spacer atoms.
Key Disadvantages Requires activation of the carboxylic acid.Introduces a hydrophobic, rigid linker; potential for aggregation.Can lead to polymerization/inter-particle crosslinking; requires careful pH control.
Table 2: Illustrative Quantitative Performance Comparison

This table presents typical, illustrative data based on established chemical principles to highlight performance differences. Actual results will vary based on specific experimental conditions.

ParameterThis compound ConjugateSMCC ConjugateEDC/NHS Conjugate
Relative Aqueous Solubility Very HighLow to ModerateVariable (depends on parent molecules)
Relative Stability (Thioether Bond) High (Stable thioether linkage formed)High (Stable thioether linkage formed)N/A (Forms amide bond)
Relative Stability (Amide Bond) High (Stable amide linkage formed)N/A (Forms amide bond with NHS ester)High (Stable amide linkage formed)
Reaction Steps Required 2 (Activation, then conjugation)1 (Direct conjugation if molecules have amine and thiol)1 (Direct conjugation)
Potential for Aggregation LowHighModerate
Relative Immunogenicity Very LowModerateLow

Experimental Protocols and Methodologies

To illustrate the practical application of this compound, a detailed protocol for conjugating an amine-containing molecule (e.g., a protein or peptide) to a maleimide-activated surface is provided below.

Protocol: Two-Step Conjugation Using this compound

Objective: To link an amine-containing molecule to a maleimide-activated surface via the this compound crosslinker.

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH₂)

  • Maleimide-activated surface (e.g., maleimide-coated plate, maleimide-functionalized protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS or borate buffer (pH 7.2-7.5)

  • Quenching Buffer: (e.g., Tris or hydroxylamine)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

Part A: Activation of this compound and Coupling to Amine-Containing Molecule

  • Dissolution: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activation: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Coupling: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 10- to 20-fold molar excess of the linker over the molecule is recommended.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker and byproducts using dialysis or size-exclusion chromatography. The purified product is Molecule-NH-CO-PEG2-SH.

Part B: Conjugation to Maleimide-Activated Surface

  • Preparation: Dissolve the purified Molecule-NH-CO-PEG2-SH in a degassed Coupling Buffer (pH 6.5-7.5). The buffer must be free of extraneous thiol-containing compounds.

  • Conjugation: Add the solution from the previous step to the maleimide-activated surface.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

  • Blocking (Optional): Quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).

  • Final Wash: Wash the surface extensively with Coupling Buffer to remove non-covalently bound conjugates.

Visualizing the Process and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and structural comparisons.

G cluster_0 Part A: Activation and Amine Coupling cluster_1 Part B: Thiol-Maleimide Reaction TPA This compound (HS-PEG2-COOH) Activated_TPA Activated NHS Ester (HS-PEG2-CO-NHS) TPA->Activated_TPA Activation EDC_NHS EDC / NHS (pH 5-6) Conjugate1 Thiol-PEG-Molecule (HS-PEG2-CO-NH-Molecule) Activated_TPA->Conjugate1 Amine Coupling (pH 7.2-7.5) Protein_NH2 Molecule-NH2 Conjugate1_copy Thiol-PEG-Molecule Conjugate1->Conjugate1_copy Purification Step Final_Conjugate Final Conjugate Conjugate1_copy->Final_Conjugate Thioether Bond Formation (pH 6.5-7.5) Maleimide Maleimide Surface

Caption: Experimental workflow for conjugating an amine to a maleimide surface.

G cluster_A Advantage: Solubility & Flexibility cluster_B Disadvantage: Hydrophobicity cluster_C Advantage: Zero-Length A This compound Linker HS Hydrophilic PEG Spacer COOH B SMCC Linker Maleimide Hydrophobic Cyclohexane Spacer NHS Ester C EDC/NHS Coupling Molecule 1-COOH + H2N-Molecule 2 No Spacer (Direct Amide Bond) Molecule 1-CO-NH-Molecule 2

Caption: Structural comparison of different crosslinking strategies.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cell Antibody Antibody Linker This compound (Linker) Antibody->Linker Amide Bond Drug Cytotoxic Drug Linker->Drug Thioether Bond Receptor Tumor Antigen (Receptor) Linker->Receptor Targeting & Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Drug Release Lysosome->Release Linker Cleavage

Caption: Signaling pathway for an ADC utilizing a PEG linker.

References

Navigating Surface Functionalization: A Comparative Guide to Alternatives for Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of surfaces is a critical step in creating advanced biomaterials, diagnostic tools, and therapeutic agents. Thiol-PEG2-acid is a widely used heterobifunctional linker, valued for its ability to anchor to metal surfaces via its thiol group while presenting a terminal carboxylic acid for subsequent conjugation to biomolecules. However, the landscape of bioconjugation chemistry is rich with powerful alternatives, each offering distinct advantages in terms of reaction efficiency, specificity, stability, and biocompatibility.

This guide provides an objective comparison of prominent alternative methods to this compound for surface functionalization, supported by experimental data and detailed protocols to inform the selection of the most suitable chemistry for your research needs.

Comparison of Key Surface Functionalization Chemistries

The choice of a functionalization strategy depends on several factors, including the nature of the substrate, the functional groups available on the biomolecule of interest, and the desired stability of the final conjugate. The following table summarizes the key characteristics of major alternative chemistries compared to the standard EDC/NHS activation of a terminal acid group like that on this compound.

Method Reactive Groups Involved Typical Reaction Conditions Key Performance Metrics Advantages Disadvantages
Thiol-Acid (via EDC/NHS) Surface-SH; Linker-COOH + Biomolecule-NH₂Aqueous buffer (pH 6-7.5) for EDC/NHS activationEfficiency can be modest due to hydrolysis of the active intermediate.[1]Well-established; utilizes common functional groups (amines).Requires activation step; NHS esters are susceptible to hydrolysis, reducing efficiency[2][3]; potential for side reactions.[1]
Maleimide-Thiol Chemistry Surface-Linker-Maleimide + Biomolecule-SHAqueous buffer (pH 6.5-7.5), room temp.High conjugation efficiency (e.g., 84 ± 4% for cRGDfK peptide after 30 min)[4].High specificity for thiols, rapid reaction, stable thioether bond, no catalyst needed.Maleimide group can hydrolyze at pH > 8; requires a free thiol on the biomolecule.
NHS Ester-Amine Chemistry Surface-Linker-NHS + Biomolecule-NH₂Aqueous buffer (pH 7-9)Reaction kinetics are fast, but efficiency is reduced by competing hydrolysis of the NHS ester.One-step reaction (no pre-activation needed); good reactivity with primary amines.NHS ester is highly sensitive to water (hydrolysis), requiring careful control of conditions and potentially leading to lower yields.
SPAAC Click Chemistry Surface-Linker-Alkyne (DBCO) + Biomolecule-N₃Physiological conditions (aqueous buffer, pH ~7.4, 37°C)Highly efficient and fast, even at low concentrations.Bioorthogonal (no side reactions with native functional groups), copper-free (avoids cytotoxicity), highly specific and efficient.Requires introduction of non-native azide and strained alkyne groups onto the respective molecules.
Thiol-Ene Chemistry Surface-Linker-Alkene + Biomolecule-SHOften initiated by UV light or radical initiator.High yields and rapid reaction rates.Cysteine-selective, forms stable carbon-sulfur bond, can be spatially controlled with light.May require a photoinitiator which could be incompatible with sensitive biomolecules.

Visualizing the Chemistries: Reaction Workflows and Mechanisms

Understanding the workflow and underlying chemical reactions is key to successful surface functionalization. The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the specific mechanisms of the compared chemistries.

G cluster_prep Preparation cluster_func Functionalization cluster_conj Conjugation cluster_final Result Start Bare Surface (e.g., Gold, Silica) Clean Surface Cleaning & Activation Start->Clean Linker Attach Heterobifunctional Linker (e.g., PEG) Clean->Linker Wash1 Wash Step 1 Linker->Wash1 Biomolecule Incubate with Biomolecule Wash1->Biomolecule Wash2 Wash Step 2 Biomolecule->Wash2 Block Block Unreacted Sites (Optional) Wash2->Block Final Functionalized Surface Block->Final

A generalized workflow for surface functionalization.

G cluster_maleimide Maleimide-Thiol Reaction cluster_nhs NHS Ester-Amine Reaction cluster_spaac SPAAC Click Chemistry M Surface-Linker-Maleimide MT Stable Thioether Bond M->MT + T Biomolecule-SH (Thiol) T->MT N Surface-Linker-NHS NA Stable Amide Bond N->NA + H Hydrolysis (Competing Reaction) N->H A Biomolecule-NH₂ (Amine) A->NA W H₂O W->H D Surface-Linker-DBCO (Strained Alkyne) DZ Stable Triazole Linkage D->DZ + Z Biomolecule-N₃ (Azide) Z->DZ

Comparison of key bioconjugation reaction schemes.

Experimental Protocols

Detailed and reproducible protocols are essential for success. Below are generalized methodologies for the key chemistries discussed.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule to a maleimide-functionalized surface, adapted from procedures for nanoparticles.

  • Preparation of Maleimide Surface: Ensure the surface (e.g., nanoparticles, plate) is functionalized with a maleimide-terminated linker and purified from excess reagents.

  • Buffer Preparation: Prepare a suitable reaction buffer, typically 10-100 mM phosphate or HEPES buffer at pH 7.0-7.4. Avoid amine-containing buffers like Tris, as they can slowly react with maleimides.

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule (e.g., cysteine-containing peptide) in the reaction buffer. If the biomolecule has disulfide bonds, they may need to be reduced first using a reagent like DTT, followed by purification to remove the reducing agent.

  • Conjugation Reaction:

    • Add the thiol-containing biomolecule to the maleimide-functionalized surface. A molar ratio of 2:1 (maleimide to thiol) is often a good starting point to optimize efficiency.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. Reaction progress can be monitored if analytical methods are available.

  • Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups and prevent non-specific binding in downstream applications.

  • Purification: Purify the functionalized surface from excess biomolecule and quenching agent using an appropriate method (e.g., centrifugation for nanoparticles, extensive washing for plates).

Protocol 2: NHS Ester-Amine Conjugation

This protocol outlines the immobilization of an amine-containing biomolecule onto a surface pre-activated with an NHS ester.

  • Preparation of NHS-Ester Surface: The surface should be functionalized with an NHS-ester terminated linker. These surfaces are often prepared and used immediately or stored under anhydrous conditions due to the hydrolytic instability of the NHS ester.

  • Buffer Preparation: Prepare an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer, adjusting the pH to 8.0-8.5. Higher pH increases the rate of aminolysis but also accelerates the competing hydrolysis reaction.

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule (e.g., protein, peptide) in the reaction buffer at the desired concentration.

  • Conjugation Reaction:

    • Immediately add the biomolecule solution to the freshly prepared or properly stored NHS-ester activated surface.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction is a competition between aminolysis (desired) and hydrolysis (undesired).

  • Quenching and Blocking: Add a blocking agent such as Tris buffer, ethanolamine, or glycine to a final concentration of ~50-100 mM. This will react with and quench any remaining NHS-ester groups. Incubate for 30-60 minutes.

  • Purification: Wash the surface extensively with buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-covalently bound proteins and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction between a strained alkyne (e.g., DBCO) functionalized surface and an azide-modified biomolecule.

  • Preparation of Reactants:

    • Surface: Ensure the surface is functionalized with a strained alkyne, such as a DBCO-terminated linker.

    • Biomolecule: The biomolecule of interest must be modified to contain an azide group.

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the biomolecule solution to the DBCO-functionalized surface.

  • Conjugation Reaction:

    • The reaction proceeds without a catalyst. Simply incubate the mixture.

    • Incubation can be performed at room temperature for 1-4 hours, or at 37°C to increase the reaction rate. The reaction is typically complete within this timeframe due to fast kinetics.

  • Purification: Wash the surface thoroughly with the appropriate buffer to remove any unreacted biomolecules. No quenching step is required due to the high specificity of the reaction.

Choosing the Right Method: A Logical Approach

Selecting the optimal functionalization strategy is crucial for experimental success. The following decision tree provides a logical guide for choosing a method based on the properties of your biomolecule and experimental constraints.

A decision tree for selecting a surface functionalization method.

References

Validating Thiol-PEG2-acid Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the successful conjugation of linker molecules is a critical step in the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs. Thiol-PEG2-acid is a discrete polyethylene glycol (dPEG®) linker containing a thiol group for attachment to a substrate and a carboxylic acid for conjugation to a target molecule.[1] Its defined molecular weight of 194.25 g/mol allows for precise characterization of conjugates.[2][3] This guide provides a comparative overview of mass spectrometry techniques for the validation of this compound conjugation, complete with experimental protocols and data presentation.

Mass Spectrometry: The Gold Standard for Conjugation Validation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of bioconjugates.[4] It provides a direct measurement of the molecular weight of the starting materials and the final conjugated product, offering unambiguous confirmation of a successful reaction. The two most common MS techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI) Mass Spectrometry is particularly well-suited for analyzing PEGylated biomolecules.[4] In ESI, the sample is introduced in a liquid phase, and the generation of multiply charged ions allows for the analysis of large molecules on mass spectrometers with a limited m/z range. When coupled with liquid chromatography (LC), ESI-MS provides separation of the reaction mixture components prior to mass analysis, enabling the identification of unreacted starting materials, the desired product, and any side products.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is another powerful technique for analyzing PEGylated molecules. In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI typically produces singly charged ions, which can simplify spectral interpretation.

Performance Comparison: ESI-MS vs. MALDI-TOF MS

The choice between ESI and MALDI mass spectrometry depends on several factors, including the nature of the analyte, the complexity of the sample, and the desired information.

FeatureElectrospray Ionization (ESI) MSMatrix-Assisted Laser Desorption/Ionization (MALDI) MS
Sample Introduction Liquid (often coupled with LC)Solid (co-crystallized with a matrix)
Ionization Soft ionization, produces multiply charged ionsSoft ionization, typically produces singly charged ions
Molecular Weight Range Very high, suitable for large proteins and complexesHigh, but can be limited by detector sensitivity for very large molecules
Sample Complexity Excellent for complex mixtures when coupled with LCCan be challenging for complex mixtures without prior separation
Sensitivity HighHigh
Data Interpretation Can be complex due to multiple charge states, often requires deconvolutionGenerally simpler due to singly charged ions
Throughput Can be automated for high throughput with an autosamplerCan be high with automated target spotting

Experimental Protocol: Validation of this compound Conjugation to a Peptide via ESI-MS

This protocol provides a general workflow for the validation of the conjugation of this compound to a cysteine-containing peptide.

1. Sample Preparation:

  • Reaction Quenching: After the conjugation reaction, quench any unreacted maleimide groups on the peptide (if applicable) with an excess of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to prevent side reactions.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated peptide from unreacted starting materials and byproducts.

  • Buffer Exchange: Exchange the purified sample into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium acetate or 0.1% formic acid in water/acetonitrile. This is a critical step as non-volatile salts can suppress the MS signal.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize an ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution and accurate mass measurements.

  • Infusion: The purified sample can be directly infused into the mass spectrometer or analyzed via LC-MS. LC-MS is generally preferred for a more comprehensive analysis of the reaction mixture.

  • ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the analyte.

  • Mass Analyzer Settings: Set the mass analyzer to scan a mass-to-charge (m/z) range that encompasses the expected ions of the unconjugated peptide, this compound, and the conjugated product.

3. Data Analysis:

  • Spectrum Deconvolution: For spectra with multiple charge states, use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum. This will provide the molecular weight of the species present in the sample.

  • Mass Confirmation: Compare the experimentally determined molecular weights with the theoretical molecular weights of the starting materials and the expected product. A successful conjugation will be confirmed by the presence of a peak corresponding to the mass of the peptide plus the mass of the this compound linker (194.25 Da).

Expected Mass Spectrometry Results

The following table summarizes the expected molecular weights for a hypothetical conjugation of this compound to a peptide with a molecular weight of 1500 Da.

AnalyteTheoretical Molecular Weight (Da)Expected m/z (singly charged, [M+H]⁺)Expected m/z (doubly charged, [M+2H]²⁺)
Unconjugated Peptide1500.001501.00751.00
This compound194.25195.25-
Conjugated Peptide1694.251695.25848.13

Alternative Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation based on charge and sizeHigh resolution, can separate species with small mass differencesMay require method development for optimal separation
SDS-PAGE Separation based on sizeSimple and widely availableLow resolution for small mass changes, may not resolve unconjugated from conjugated product
UV-Vis Spectroscopy Measures changes in absorbanceCan be used to monitor the reaction progress if a chromophore is involvedIndirect method, does not provide direct mass information

Visualizing the Workflow and Reaction

Experimental Workflow for MS Validation

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide Cysteine-containing Peptide Conjugation Conjugation Reaction Peptide->Conjugation PEG_Linker This compound PEG_Linker->Conjugation Reaction_Mixture Reaction Mixture Conjugation->Reaction_Mixture Purification RP-HPLC Purification Reaction_Mixture->Purification Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange MS_Analysis ESI-MS Analysis Buffer_Exchange->MS_Analysis Data_Analysis Data Deconvolution & Analysis MS_Analysis->Data_Analysis Validation Validation Data_Analysis->Validation

Caption: Workflow for MS validation of conjugation.

This compound Conjugation Reaction

conjugation_reaction cluster_conjugation1 Step 1: Disulfide Bond Formation cluster_conjugation2 Step 2: Amide Bond Formation Peptide Peptide-SH Thiol_PEG_Acid HS-PEG2-COOH Peptide->Thiol_PEG_Acid + Maleimide Target-Maleimide Conjugated_Product Peptide-S-S-PEG2-CONH-Target Maleimide->Conjugated_Product Activated_Acid HOOC-PEG2-S-S-Target Thiol_PEG_Acid->Activated_Acid Activation (e.g., EDC/NHS) Activated_Acid->Maleimide + Amine-containing Molecule

Caption: this compound conjugation scheme.

Conclusion

Mass spectrometry, particularly ESI-MS coupled with LC, provides a robust and reliable method for the validation of this compound conjugation. The high resolution and accurate mass capabilities of modern mass spectrometers allow for the unambiguous confirmation of successful conjugation and the characterization of the final product. By following a well-defined experimental protocol, researchers can confidently verify the integrity of their bioconjugates, a crucial step in the development of targeted therapeutics.

References

A Comparative Analysis of Functional Groups for PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a functional group is a critical determinant in the design and performance of Polyethylene Glycol (PEG) linkers for bioconjugates, particularly in the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs. The choice of chemistry dictates not only the efficiency of the conjugation process but also the stability, pharmacokinetics, and ultimate efficacy of the final product. This guide provides an objective comparison of common functional groups used in PEG linkers, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Quantitative Comparison of Functional Groups

The performance of a PEG linker is intrinsically linked to the chemical properties of its terminal functional groups. The following tables summarize key performance metrics for the most prevalent amine-reactive and thiol-reactive chemistries.

Table 1: Performance Comparison of Amine-Reactive Linker Functional Groups

Functional GroupTarget ResidueTypical Reaction Efficiency/YieldResulting LinkageLinkage StabilityKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus)Variable (can be ~50-80%)[1]Amide High (Half-life of ~7 years in water)[2]Susceptible to hydrolysis at higher pH; reaction is optimal at pH 7.2-8.5.[3][4]
Tetrafluorophenyl (TFP) Ester Primary Amines (e.g., Lysine, N-terminus)Generally higher than NHS estersAmide HighMore stable to hydrolysis than NHS esters, allowing for reactions at slightly higher pH (>7.5) with longer half-lives.[1]
Aldehyde Primary Amines (N-terminus)Site-specific, can achieve high yieldsSecondary Amine (via reductive amination)HighReaction kinetics are pH-dependent; often slower than NHS ester reactions.

Table 2: Performance Comparison of Thiol-Reactive Linker Functional Groups

Functional GroupTarget ResidueTypical Reaction Efficiency/YieldResulting LinkageLinkage StabilityKey Considerations
Maleimide Thiols (e.g., Cysteine)High (>90%)Thioether Moderate; susceptible to retro-Michael reaction leading to deconjugation.Reaction is highly specific at pH 6.5-7.5; stability can be improved by hydrolysis of the succinimide ring.
Vinyl Sulfone Thiols (e.g., Cysteine)HighThioether High; more stable than maleimide-thiol adducts.Reaction is slower than with maleimides.
Orthopyridyl Disulfide (OPSS) Thiols (e.g., Cysteine)HighDisulfide Reversible; cleavable by reducing agents like glutathione.Useful for controlled release mechanisms.

Table 3: Comparative Stability of Common Bioconjugate Linkages

Linkage TypeFormed FromHalf-life in Human PlasmaKey Stability Factor
Amide NHS/TFP Ester + AmineVery High (considered stable)Highly resistant to enzymatic and chemical cleavage.
Thioether (from Maleimide) Maleimide + ThiolVariable (can be hours to days)Susceptible to thiol exchange with plasma proteins (e.g., albumin). Stability is site-dependent.
Thioether (from Sulfone) Sulfone + ThiolHigh (~80% intact after 72h)More resistant to thioether exchange compared to maleimide adducts.
Disulfide OPSS + ThiolLow (cleaved in reducing environments)Readily cleaved by intracellular glutathione.
Hydrazone Hydrazide + Aldehyde/KetonepH-dependent (cleaved at acidic pH)Stable at physiological pH (~7.4) but hydrolyzes at endosomal/lysosomal pH (~5.0-6.0).

Experimental Protocols

Accurate assessment of PEG linker performance relies on robust and standardized experimental procedures. The following are detailed methodologies for key experiments.

Protocol 1: General Procedure for Antibody-PEG Conjugation (Amine-Reactive)

Objective: To conjugate an amine-reactive PEG linker (e.g., NHS-PEG) to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester functionalized PEG linker.

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous DMSO or DMF to dissolve the PEG linker.

  • Desalting column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM).

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG linker to the antibody solution. A typical starting point is a 5-20 fold molar excess of the PEG reagent.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight and by a method like HIC or RP-HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Plasma Stability Assay of an Antibody-Drug Conjugate

Objective: To evaluate the stability of the linker and the release of the payload from an ADC in plasma over time.

Materials:

  • Purified ADC.

  • Human plasma (or plasma from other species of interest).

  • Incubator at 37°C.

  • LC-MS system for analysis.

  • Immunoaffinity capture beads (e.g., anti-human Fc) for ADC isolation.

Procedure:

  • Incubation: Dilute the ADC into the plasma to a final concentration of approximately 1 mg/mL. Also, prepare a control sample by diluting the ADC in a buffer (e.g., PBS).

  • Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Sample Preparation: Immediately process the aliquots. For analysis of the intact ADC, use immunoaffinity capture to isolate the ADC from the plasma proteins.

  • Analysis: Analyze the isolated ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation. The plasma supernatant can also be analyzed to quantify the released free payload.

Protocol 3: pH Stability Study of a Bioconjugate Linkage

Objective: To assess the stability of the chemical bond between the PEG linker and the biomolecule at different pH values.

Materials:

  • Purified bioconjugate.

  • A series of buffers with different pH values (e.g., pH 5.0, pH 7.4, pH 9.0).

  • Incubator at 37°C.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Sample Preparation: Dilute the bioconjugate into each of the different pH buffers to a known final concentration.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each pH sample.

  • Analysis: Analyze the aliquots by a suitable method like RP-HPLC or LC-MS.

  • Data Interpretation: Monitor for the appearance of degradation products (e.g., the unconjugated biomolecule) and the disappearance of the intact conjugate peak. Calculate the percentage of intact conjugate remaining at each time point for each pH condition to determine the pH-dependent stability profile.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in the application and analysis of PEG linkers.

Chemical Structures of Common PEG Linker Functional Groups cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_click Click Chemistry NHS NHS Ester R-O-C(=O)-N(C=O)C=C(C=O) TFP TFP Ester R-O-C(=O)-C6F4 Aldehyde Aldehyde R-CH=O Maleimide Maleimide R-N(C=O)CH=CH(C=O) VinylSulfone Vinyl Sulfone R-SO2-CH=CH2 Azide Azide R-N3 Alkyne Alkyne R-C≡CH

Chemical structures of common PEG linker functional groups.

Experimental Workflow for ADC Production and Analysis cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_stability Stability Assessment mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker PEG Linker-Payload Linker->Conjugation Purify Purification (e.g., SEC, HIC) Conjugation->Purify Characterize Characterization (e.g., SDS-PAGE, MS) Purify->Characterize DAR DAR Determination (UV-Vis, HIC, MS) Characterize->DAR Plasma_Stability Plasma Stability Assay DAR->Plasma_Stability pH_Stability pH Stability Assay DAR->pH_Stability

Workflow for ADC production and analysis.

ADC Intracellular Trafficking and Payload Release cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC binds to cell surface antigen Endocytosis_c Receptor-mediated endocytosis ADC_cleavable->Endocytosis_c Endosome_c Early Endosome Endocytosis_c->Endosome_c Lysosome_c Lysosome (Low pH, Enzymes) Endosome_c->Lysosome_c Cleavage Linker Cleavage Lysosome_c->Cleavage Payload_Release_c Payload Release Cleavage->Payload_Release_c Target_Action_c Payload engages intracellular target (e.g., DNA, Tubulin) Payload_Release_c->Target_Action_c Bystander Bystander Effect (Payload diffuses to neighboring cells) Payload_Release_c->Bystander Apoptosis_c Apoptosis Target_Action_c->Apoptosis_c ADC_non_cleavable ADC binds to cell surface antigen Endocytosis_nc Receptor-mediated endocytosis ADC_non_cleavable->Endocytosis_nc Endosome_nc Early Endosome Endocytosis_nc->Endosome_nc Lysosome_nc Lysosome Endosome_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release_nc Target_Action_nc Metabolite engages intracellular target Payload_Release_nc->Target_Action_nc Apoptosis_nc Apoptosis Target_Action_nc->Apoptosis_nc

ADC intracellular trafficking and payload release pathways.

References

A Comparative Guide to the Biocompatibility of Thiol-PEG2-acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thiol-PEG2-acid modified surfaces with alternative surface chemistries, focusing on key biocompatibility metrics. The information presented is intended to assist researchers in selecting the most appropriate surface modification for their specific applications, from fundamental biological studies to the development of advanced drug delivery systems and medical devices.

Introduction to Biocompatibility and Surface Modification

Biocompatibility is a critical attribute of any material intended for biological applications. It refers to the ability of a material to perform with an appropriate host response in a specific situation. A key strategy to enhance the biocompatibility of materials is through surface modification. This compound is a popular choice for modifying gold and other noble metal surfaces due to its ability to form a self-assembled monolayer (SAM) that presents a hydrophilic and bio-inert polyethylene glycol (PEG) layer. This PEG layer is known to reduce non-specific protein adsorption and cell adhesion, thereby minimizing adverse biological reactions.[1][2][3][4]

This guide will compare the performance of this compound modified surfaces against common alternatives, including uncoated gold surfaces and surfaces modified with zwitterionic polymers. The comparison will be based on three critical biocompatibility parameters: protein adsorption, cell adhesion, and cytotoxicity.

Comparison of Biocompatibility Performance

The following tables summarize the quantitative data on the biocompatibility of this compound modified surfaces compared to other common surfaces. It is important to note that the data presented is compiled from various studies and experimental conditions may vary. For a definitive comparison, these surfaces should be tested in parallel under identical conditions.

Table 1: Protein Adsorption on Various Surfaces

Surface ModificationSubstrateProteinAdsorbed Protein (ng/cm²)Reference
This compound GoldFibrinogen< 5 (Estimated)General PEG literature
UncoatedGoldFibrinogen~ 350Inferred from literature
Oligo(ethylene glycol) SAMGoldFibrinogen< 10[5]
Zwitterionic (pSBMA)GoldFibrinogen< 5

Note: Specific quantitative data for this compound was not found in the reviewed literature; the value is an estimation based on the known properties of similar short-chain PEG-thiol monolayers.

Table 2: Cell Adhesion on Various Surfaces

Surface ModificationSubstrateCell TypeAdherent Cells (cells/mm²)Reference
This compound GoldFibroblastsLow (Qualitative)
UncoatedGoldFibroblastsHigh (Qualitative)
Thiol-functionalized RGDGoldFibroblastsHigh (Qualitative)
Zwitterionic (pMPC)PolymerFibroblastsModerate

Table 3: Cytotoxicity of Various Surface Modifications

Surface ModificationCell LineAssayCell Viability (%)Reference
PEG-COOH coated AuNPs HEK293T/17Not Specified~95%
Uncoated AuNPsVariousNot SpecifiedCan be cytotoxic
Low MW PEGs (e.g., PEG 200)Caco-2MTT Assay~60%
High MW PEGs (e.g., PEG 20,000)Caco-2MTT Assay>90%

Note: Data for this compound specifically was not found. The data for PEG-COOH coated gold nanoparticles (AuNPs) is presented as a close surrogate. The cytotoxicity of PEG can be dependent on its molecular weight.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Protocol 1: Surface Modification with this compound

This protocol describes the formation of a self-assembled monolayer of this compound on a gold surface.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Absolute ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the substrate thoroughly with DI water followed by absolute ethanol.

  • Dry the substrate under a stream of nitrogen gas.

  • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immerse the clean, dry gold substrate in the this compound solution.

  • Incubate for 24 hours at room temperature to allow for the formation of a well-ordered self-assembled monolayer.

  • After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Dry the modified substrate under a stream of nitrogen gas.

  • The this compound modified surface is now ready for biocompatibility testing.

Protocol 2: Protein Adsorption Measurement using Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for measuring mass changes on a surface in real-time, making it ideal for quantifying protein adsorption.

Materials:

  • QCM instrument with gold-coated sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL fibrinogen in PBS)

  • Modified and control QCM sensors

Procedure:

  • Mount the QCM sensor in the measurement chamber.

  • Establish a stable baseline by flowing PBS over the sensor surface at a constant flow rate (e.g., 50 µL/min).

  • Once the frequency and dissipation signals are stable, inject the protein solution into the chamber.

  • Monitor the change in frequency (Δf) and dissipation (ΔD) as the protein adsorbs to the sensor surface.

  • After the adsorption signal has plateaued, switch the flow back to PBS to rinse away any loosely bound protein.

  • The final change in frequency can be used to calculate the adsorbed mass using the Sauerbrey equation (for rigid films).

Protocol 3: Cell Adhesion Assay

This protocol quantifies the number of adherent cells on a modified surface.

Materials:

  • Modified and control substrates in a sterile 24-well plate

  • Cell culture medium

  • Cell suspension of interest (e.g., fibroblasts at 1 x 10^5 cells/mL)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Lysis buffer (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Sterilize the substrates using an appropriate method (e.g., UV irradiation, ethanol wash).

  • Place the sterile substrates in the wells of a 24-well plate.

  • Seed each well with 1 mL of the cell suspension.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 4 hours).

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells by adding 500 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells twice with PBS.

  • Stain the cells by adding 500 µL of Crystal Violet solution to each well and incubating for 20 minutes at room temperature.

  • Wash the wells thoroughly with DI water until the water runs clear.

  • Air dry the plate.

  • Add 500 µL of lysis buffer to each well to solubilize the stain.

  • Transfer 100 µL of the lysate from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Protocol 4: In Vitro Cytotoxicity Assessment using a Live/Dead Assay

This assay distinguishes between live and dead cells based on membrane integrity and intracellular esterase activity.

Materials:

  • Cells cultured on modified and control surfaces

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells on the test surfaces for the desired duration (e.g., 24 hours).

  • Prepare the Live/Dead staining solution by adding 2 µL of Calcein AM stock solution and 4 µL of Ethidium homodimer-1 stock solution to 10 mL of PBS.

  • Remove the culture medium from the cells and gently wash once with PBS.

  • Add enough staining solution to cover the cell monolayer.

  • Incubate for 30-45 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).

  • Quantify the percentage of live and dead cells by counting at least three random fields of view for each surface.

Signaling Pathways in Cell-Surface Interactions

The interaction of cells with a biomaterial surface is a complex process mediated by various signaling pathways. Understanding these pathways is crucial for designing biocompatible materials that elicit desired cellular responses.

Integrin-Mediated Adhesion and Signaling

Integrins are transmembrane receptors that play a pivotal role in cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces. The binding of integrins to ligands on a surface triggers a cascade of intracellular signals that influence cell survival, proliferation, and differentiation.

IntegrinSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Surface Biomaterial Surface (with Adsorbed Proteins/Ligands) Integrin Integrin Receptor Surface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Anchoring Src Src Kinase FAK->Src Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Signaling Src->FAK Response Cellular Response (Adhesion, Proliferation, Differentiation) Signaling->Response

Caption: Integrin-mediated cell adhesion and signaling pathway.

NF-κB Signaling in Inflammatory Response

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response to foreign materials. The activation of this pathway can lead to the production of pro-inflammatory cytokines, which can influence the biocompatibility of an implanted material.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Biomaterial Biomaterial Surface PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Biomaterial->PAMPs Adsorption of endotoxins, etc. TLR Toll-like Receptor (TLR) PAMPs->TLR Binding MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Activation

Caption: The canonical NF-κB signaling pathway in response to biomaterials.

Conclusion

The modification of surfaces with this compound is a well-established strategy for improving biocompatibility by reducing non-specific protein adsorption and cell adhesion. This guide provides a comparative overview of its performance against other common surface chemistries, supported by detailed experimental protocols and an overview of relevant cell signaling pathways. While the available data strongly supports the bio-inert nature of PEGylated surfaces, there is a need for more direct quantitative comparisons of this compound with a broader range of alternative materials under standardized conditions. The experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers to conduct such studies and to further unravel the complex interactions at the bio-interface. This will ultimately lead to the rational design of more effective and biocompatible materials for a wide array of biomedical applications.

References

Quantitative Analysis of Thiol-PEG2-acid Surface Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the surface density of Thiol-PEG2-acid and alternative molecules used for surface modification, supported by experimental data from peer-reviewed studies. Understanding and quantifying the surface density of these molecules is critical for applications ranging from biosensors and drug delivery to antifouling surfaces.

Comparative Analysis of Surface Density

The surface density of self-assembled monolayers (SAMs) is a crucial parameter that influences the functionality and efficacy of modified surfaces. For this compound, which features a thiol group for anchoring to noble metal surfaces like gold and a terminal carboxylic acid for further bioconjugation, achieving a well-defined and quantifiable surface coverage is paramount.[1][2][3]

Several factors have been shown to influence the packing density of thiol-based SAMs, including the length of the polyethylene glycol (PEG) chain, the nature of the terminal group, and the underlying substrate.[4][5] Research indicates that steric hindrance plays a more significant role in determining the maximum achievable surface coverage than intermolecular interactions.

Quantitative Data Summary

The following table summarizes quantitative data on the surface density of various thiol-containing molecules on gold surfaces, providing a benchmark for comparison. It is important to note that experimental conditions, such as the substrate (e.g., planar gold vs. nanoparticles of varying sizes) and the analytical technique used, can influence the measured surface densities.

MoleculeSubstrateSurface Density (molecules/nm²)Analytical TechniqueReference
Mercapto-alkanoic acids (short chain, 0.68 nm)Gold Nanoparticles6.3ICP-MS
Mercapto-PEG4-carboxylic acid (2.10 nm)Gold Nanoparticles5.0ICP-MS
Mercapto-PEG7-carboxylic acid (3.52 nm)Gold Nanoparticles4.3ICP-MS
Mercaptohexanoic acid (MHA)Gold Nanoparticles5.3ICP-MS
HS-PEG3000-NH2Gold Nanostructures1.64Fluorescamine-based assay
HS-PEG5000-NH2Gold Nanostructures0.85Fluorescamine-based assay
HS-PEG20000-NH2Gold Nanostructures0.14Fluorescamine-based assay
Thioctic acidGold Nanoparticles2.20 ± 0.03XPS
Mercaptoundecanoic acidGold Nanoparticles4.97 ± 0.01XPS

Note: The data presented are drawn from various studies and are intended for comparative purposes. Direct comparison may be limited by differences in experimental methodologies.

Experimental Protocols

Accurate quantification of surface density relies on robust experimental protocols. Below are detailed methodologies for commonly employed techniques.

Protocol 1: Quantification of Thiol Ligand Density on Gold Nanoparticles using ICP-MS

This method leverages the precise measurement of the gold-to-sulfur (Au/S) ratio to determine the surface coverage of thiol-containing molecules.

Materials:

  • Gold nanoparticles (GNPs) of a known diameter

  • This compound or other thiol-containing ligand

  • Appropriate solvent (e.g., ethanol, water)

  • Centrifugation equipment

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • SAM Formation: Incubate the gold nanoparticles with a solution of the thiol ligand to allow for the formation of a self-assembled monolayer.

  • Purification: Remove excess, unbound thiol ligands through repeated cycles of centrifugation and resuspension of the functionalized GNPs in a clean solvent.

  • Digestion: Digest the purified, functionalized GNPs in a strong acid mixture (e.g., aqua regia) to dissolve both the gold core and the sulfur-containing ligands.

  • ICP-MS Analysis: Analyze the digested sample using ICP-MS to simultaneously measure the concentrations of gold and sulfur.

  • Calculation of Surface Density: The surface density (σ) in molecules per nm² can be calculated using the measured Au/S molar ratio, the known diameter of the GNPs, and the molar masses of gold and sulfur.

Protocol 2: Quantification of Amine-Terminated PEG Chains using a Fluorescamine-Based Assay

This protocol is suitable for quantifying thiol-PEG molecules that have a terminal amine group.

Materials:

  • Gold nanostructures functionalized with HS-PEG-NH2

  • Phosphate buffer (pH 10)

  • Fluorescamine solution in acetone

  • Fluorescence spectrophotometer

Procedure:

  • Standard Curve Generation: Prepare a series of standard solutions of the HS-PEG-NH2 molecule with known concentrations in the phosphate buffer.

  • Reaction with Fluorescamine: Add a solution of fluorescamine in acetone to each standard solution and to the supernatant collected after functionalizing the gold nanostructures. Allow the reaction to proceed for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence emission at approximately 480 nm (with excitation at ~390 nm) for all samples.

  • Quantification: Use the standard curve to determine the concentration of unreacted HS-PEG-NH2 in the supernatant.

  • Calculation of Surface Density: By subtracting the amount of unbound molecules from the initial amount, the number of PEG chains bound to the nanostructures can be determined. This value, combined with the estimated surface area of the nanostructures, is used to calculate the surface coverage density.

Visualizations

Experimental Workflow for Surface Density Quantification using ICP-MS

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation gnps Gold Nanoparticles functionalization SAM Formation gnps->functionalization thiol This compound Solution thiol->functionalization purification Purification (Centrifugation) functionalization->purification digestion Acid Digestion purification->digestion icpms ICP-MS Measurement (Au and S) digestion->icpms calculation Surface Density Calculation icpms->calculation

Caption: Workflow for quantifying thiol ligand density on gold nanoparticles using ICP-MS.

Self-Assembly of this compound on a Gold Surface

Caption: Schematic of this compound self-assembled monolayer on a gold surface.

References

comparing the efficiency of EDC vs HATU for Thiol-PEG2-acid activation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug delivery, the efficient activation of carboxylic acids is a critical step for covalently linking molecules. For researchers working with Thiol-PEG2-acid, a versatile linker possessing both a thiol and a carboxylic acid functional group, the choice of activating agent is paramount to ensure high yield and purity of the final conjugate. This guide provides a comprehensive comparison of two popular carboxylic acid activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Executive Summary

Both EDC/NHS and HATU are effective reagents for activating the carboxylic acid of this compound to facilitate its conjugation to primary amines. However, they differ significantly in their efficiency, reaction conditions, and potential for side reactions.

HATU generally emerges as the more efficient and faster-acting reagent, particularly for sterically hindered or challenging couplings. Its use often leads to higher yields and shorter reaction times. However, HATU is also more expensive and requires careful handling due to its reactivity.

EDC, in combination with NHS, represents a more cost-effective and widely used alternative. While generally less reactive than HATU, the EDC/NHS system is robust and provides good yields in many standard applications. Careful optimization of reaction conditions, particularly pH, is crucial for maximizing its efficiency.

The presence of a free thiol group in the starting material necessitates careful consideration of potential side reactions, although for both reagents, the primary reaction pathway involves the activation of the carboxylic acid.

Performance Comparison: EDC vs. HATU

While direct quantitative data for the activation of this compound is not extensively available in a single comparative study, the following table summarizes the key performance characteristics based on established principles and data from related amide coupling reactions.

FeatureEDC/NHSHATU
Reaction Yield Good to excellent, but can be lower with sterically hindered substrates. A study on amide bond formation with electron-deficient amines reported a yield of 19% with EDC.[1]Generally higher yields, especially for challenging couplings. The same study showed a 38% yield with HATU under similar conditions.[1]
Reaction Time Typically 15-60 minutes for activation, followed by several hours for coupling.Activation is very rapid (minutes), and coupling is often complete within 1-2 hours.
Reactivity Moderately reactive. The O-acylisourea intermediate is prone to hydrolysis.Highly reactive, forming a more stable OAt-active ester.[2][3]
Cost Relatively inexpensive and widely available.Significantly more expensive than EDC.
Side Reactions Formation of N-acylurea byproduct, hydrolysis of the active intermediate. Minimal reactivity with thiols under controlled pH.Potential for guanidinylation of primary amines if the carboxylic acid is not pre-activated. Low reported reactivity with thiols.
Optimal pH Activation: pH 4.5-6.5; Coupling to amines: pH 7.0-8.5.Typically performed in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.
Solubility EDC is water-soluble, making it suitable for aqueous reactions. The urea byproduct is also water-soluble.[2]Soluble in polar aprotic solvents like DMF and NMP.

Chemical Mechanisms: A Visual Guide

The efficiency of these reagents stems from their distinct mechanisms for activating the carboxylic acid group, making it susceptible to nucleophilic attack by a primary amine.

EDC/NHS Activation Pathway

EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with amines.

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5-6.5) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reactions Side Reactions Thiol-PEG2-COOH Thiol-PEG2-COOH O-acylisourea O-acylisourea (unstable intermediate) Thiol-PEG2-COOH->O-acylisourea + EDC EDC EDC O-acylisourea->Thiol-PEG2-COOH + H2O NHS_ester Thiol-PEG2-NHS ester (amine-reactive) O-acylisourea->NHS_ester + NHS N_acylurea N-acylurea (inactive) O-acylisourea->N_acylurea Rearrangement NHS NHS Conjugate Thiol-PEG2-Amide Conjugate NHS_ester->Conjugate + R-NH2 Amine R-NH2 Hydrolysis Hydrolysis

Caption: EDC/NHS activation and coupling pathway for this compound.

HATU Activation Pathway

HATU is an aminium-based coupling reagent that reacts with a carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. This active ester is more stable than the O-acylisourea intermediate formed by EDC and reacts very efficiently with primary amines to form the amide bond. The pyridine nitrogen in the HOAt leaving group is thought to catalyze the aminolysis step, contributing to HATU's high efficiency.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Thiol-PEG2-COOH Thiol-PEG2-COOH OAt_ester Thiol-PEG2-OAt ester (highly reactive) Thiol-PEG2-COOH->OAt_ester + HATU, DIPEA HATU HATU Guanidinylation Guanidinylation of R-NH2 HATU->Guanidinylation if no pre-activation DIPEA DIPEA Conjugate Thiol-PEG2-Amide Conjugate OAt_ester->Conjugate + R-NH2 Amine R-NH2

Caption: HATU activation and coupling pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the activation of this compound using both EDC/NHS and HATU.

Protocol 1: EDC/NHS Activation of this compound

This two-step protocol is suitable for conjugating this compound to an amine-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • EDC-HCl

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

Procedure:

  • Dissolution: Dissolve this compound in Activation Buffer to the desired concentration.

  • Activation: Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1.5 to 2-fold molar excess of the activated linker over the amine is often used.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

EDC_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Finalization dissolve Dissolve this compound in Activation Buffer add_reagents Add EDC and NHS dissolve->add_reagents incubate Incubate 15-30 min at RT add_reagents->incubate add_amine Add Amine-Molecule in Coupling Buffer incubate->add_amine react React 2h at RT or O/N at 4°C add_amine->react quench Quench Reaction react->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for EDC/NHS activation and conjugation.

Protocol 2: HATU Activation of this compound

This protocol is suitable for reactions in organic solvents and is particularly useful for sensitive or sterically hindered substrates.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, NMP)

  • Amine-containing molecule

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Pre-activation: Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Incubation: Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the OAt-active ester.

  • Conjugation: Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product. Purify by flash chromatography or HPLC.

HATU_Workflow cluster_prep Preparation cluster_activation Pre-activation cluster_conjugation Conjugation cluster_final Finalization dissolve Dissolve this compound in Anhydrous Solvent add_reagents Add HATU and DIPEA dissolve->add_reagents incubate Stir 15-30 min at RT add_reagents->incubate add_amine Add Amine-Molecule incubate->add_amine react React 1-4h at RT add_amine->react workup Work-up react->workup purify Purify Conjugate workup->purify

Caption: Experimental workflow for HATU activation and conjugation.

Conclusion and Recommendations

The choice between EDC/NHS and HATU for the activation of this compound depends on the specific requirements of the research, including the nature of the substrates, desired reaction efficiency, and budget.

  • For routine conjugations, especially in aqueous media, and when cost is a significant factor, EDC/NHS is a reliable and effective choice. Optimization of the stoichiometry and pH is key to achieving good yields.

  • For challenging conjugations, such as those involving sterically hindered amines, acid-labile substrates, or when high yields and rapid reaction times are critical, HATU is the superior reagent. Its higher cost is often justified by its exceptional performance.

In all cases, it is advisable to perform small-scale pilot reactions to determine the optimal conditions for the specific this compound conjugate being synthesized. Careful purification and characterization of the final product are essential to ensure its identity and purity.

References

In Vivo Stability of Thiol-PEG2-Acid Linkages: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the in vivo stability of a linker is a critical determinant of a bioconjugate's therapeutic index, directly impacting its efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target effects and reduced delivery of the active molecule to the target site. Conversely, a linker that is too stable may hinder the release of the therapeutic payload at the intended location. This guide provides an objective comparison of the in vivo stability of linkages formed using Thiol-PEG2-acid, evaluated against other common linkage chemistries, and is supported by experimental data from relevant literature.

A this compound linker is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The in vivo stability of a bioconjugate utilizing this linker is primarily determined by the chemical bonds formed at these reactive ends during conjugation. Typically, the thiol group reacts with a maleimide on a protein or antibody to form a thioether bond , while the carboxylic acid reacts with an amine or hydroxyl group on a payload to form an amide or ester bond , respectively. The stability of the resulting thioether and amide or ester linkages is therefore paramount.

Comparative In Vivo Stability Data

The following tables summarize quantitative data on the in vivo stability of the key chemical linkages relevant to a this compound-based conjugate, compared with alternative linker technologies.

Table 1: In Vivo Stability of Thioether Linkages

Linkage TypeConjugate ContextAnimal ModelPlasma Half-life / StabilityReference
Thioether (from Maleimide)THIOMAB-MMAEHuman Plasma (in vitro)Labile at certain sites, susceptible to thioether exchange.[1][2]
Thioether (from Bromoacetamide)1F6-C4v2-bac-MMAFMiceNo measurable systemic drug release for 2 weeks.[3]
Thioether (from Phenyloxadiazole Sulfone)MBP-CysHuman Plasma (in vitro)Half-life doubled relative to the maleimide conjugate.[1][2]

Table 2: In Vivo Stability of Amide vs. Ester Linkages

Linkage TypeConjugate ContextAnimal ModelPlasma Half-life / StabilityReference
Amide (Peptide-based)cAC10-valine-citrulline-MMAEMice~144 hours (6.0 days)
Amide (Peptide-based)cAC10-valine-citrulline-MMAECynomolgus Monkey~230 hours (9.6 days)
EsterDexamethasone ADCMouse and Human Plasma (in vitro)Highly dependent on conjugation site; rapidly cleaved at exposed sites, stable at hindered sites.

Key Determinants of Linker Stability

The stability of a bioconjugate in vivo is governed by the chemical nature of its linker. Linkers are broadly categorized as cleavable or non-cleavable.

  • Non-cleavable Linkers: These, such as those based on a stable thioether or amide bond, rely on the complete degradation of the carrier protein (e.g., an antibody in an ADC) within the target cell to release the payload. This mechanism generally leads to higher stability in circulation.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the target microenvironment, such as low pH in endosomes (e.g., hydrazones) or specific enzymes that are upregulated in tumors (e.g., cathepsins for valine-citrulline linkers).

Based on the analysis of its constituent bonds, a this compound linker typically forms non-cleavable linkages. The stability of these linkages generally follows this trend:

Amide > Thioether > Ester

The short PEG2 spacer in the this compound linker is generally considered stable in vivo, although the length of the PEG chain can influence the overall pharmacokinetics of the bioconjugate, with longer PEG chains often leading to a longer circulation half-life.

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of bioconjugate stability in vivo is crucial for development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact Bioconjugate

This method is used to measure the concentration of the intact bioconjugate over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the bioconjugate intravenously to the selected animal model (e.g., mice, rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the carrier molecule (e.g., the antibody in an ADC). Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload molecule. This will only bind to the bioconjugate that has retained its payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact bioconjugate in the sample.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of payload that has been prematurely released from the bioconjugate into the circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the bioconjugate and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules in the plasma.

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: A standard curve is generated using known concentrations of the free payload. The concentration of free payload in the plasma samples is determined by comparing their signal to the standard curve.

Visualizing Experimental Workflows

Experimental_Workflow cluster_ELISA ELISA for Intact Bioconjugate cluster_LCMS LC-MS/MS for Free Payload elisa_start Dose Animal with Bioconjugate elisa_sample Collect Plasma Samples elisa_start->elisa_sample elisa_coat Coat Plate with Capture Antibody elisa_sample->elisa_coat elisa_block Block Plate elisa_coat->elisa_block elisa_incubate Incubate with Plasma Samples elisa_block->elisa_incubate elisa_detect Add Detection Antibody (anti-payload) elisa_incubate->elisa_detect elisa_read Add Substrate & Read Signal elisa_detect->elisa_read elisa_end Quantify Intact Bioconjugate elisa_read->elisa_end lcms_start Dose Animal with Bioconjugate lcms_sample Collect Plasma Samples lcms_start->lcms_sample lcms_precip Protein Precipitation lcms_sample->lcms_precip lcms_centrifuge Centrifugation lcms_precip->lcms_centrifuge lcms_supernatant Collect Supernatant lcms_centrifuge->lcms_supernatant lcms_analyze LC-MS/MS Analysis lcms_supernatant->lcms_analyze lcms_end Quantify Free Payload lcms_analyze->lcms_end

Caption: Workflow for in vivo stability assessment.

Linker_Stability_Hierarchy Stability High Stability Moderate Stability Low Stability Amide Amide Bond Stability:f0->Amide Most Stable Thioether Thioether Bond Stability:f1->Thioether Ester Ester Bond Stability:f2->Ester Least Stable

Caption: General in vivo stability of common linkages.

Conclusion

The in vivo stability of bioconjugates formed using a this compound linker is contingent on the stability of the thioether and amide or ester bonds created during the conjugation process. The resulting amide linkages offer high in vivo stability, with reported plasma half-lives of approximately 7 days. Thioether linkages, particularly those formed from traditional thiol-maleimide reactions, can exhibit lability, though more stable thioether chemistries are available. Ester linkages are generally the most susceptible to hydrolysis by plasma esterases, and their stability is highly context-dependent.

The choice of linkage chemistry is a critical decision in the design of a bioconjugate. For applications requiring high stability and a long circulation half-life, forming an amide bond with the this compound linker is the preferred strategy. If a thioether linkage is necessary, employing advanced, more stable maleimide alternatives or other thiol-reactive chemistries should be considered to mitigate premature cleavage. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of the in vivo stability of novel bioconjugates, enabling data-driven decisions in the development of safer and more effective targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of Thiol-PEG2-acid: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Thiol-PEG2-acid, a bifunctional PROTAC linker commonly used in drug development. Adherence to these guidelines will help mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of this compound and its waste should be conducted within a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

For safe handling and storage, refer to the following quantitative information.

ParameterValueSource
Storage Temperature-20°C to -80°C[4][5]
Purity~95%
Hazardous Waste Storage Limit (General)< 55 gallons
Acute Hazardous Waste Storage Limit (P-listed)< 1 quart

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow established hazardous waste procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Container Selection:

  • Use a designated, chemically compatible waste container that is in good condition with no cracks or leaks. The original container may be used if it is intact.
  • The container must have a secure, leak-proof screw-on cap.
  • Do not use food-grade containers for hazardous waste storage.

2. Labeling of Hazardous Waste:

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
  • The label must include the following information:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound" (no abbreviations or chemical formulas).
  • Associated hazards (e.g., Irritant, Corrosive - Acid).
  • The date the container becomes full.

3. Segregation and Storage:

  • Store the this compound waste in a designated Satellite Accumulation Area (SAA), such as a labeled section of a fume hood or a secondary containment bin.
  • Crucially, segregate the waste by compatibility. As an acidic compound, this compound waste must be stored separately from bases, cyanides, and sulfides. It should also be kept away from oxidizing agents.
  • Ensure the waste container is kept closed at all times, except when adding waste.

4. Disposal of Empty Containers:

  • An empty container that has held this compound should be triple-rinsed with a suitable solvent, such as water or another appropriate solvent capable of removing the chemical residue.
  • The rinsate from this cleaning process must be collected and treated as hazardous waste, and added to your designated this compound waste container.
  • After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.

5. Request for Waste Pickup:

  • Once the waste container is full, or if it has been in the SAA for close to one year, submit a request for chemical waste collection through your institution's Environmental Health and Safety (EH&S) department.
  • Do not transport hazardous waste to a central collection facility yourself; this must be done by trained EH&S personnel.

Experimental Workflow for Disposal

G A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Add Waste to Container in Fume Hood D->E F Store in Designated SAA Segregated from Incompatibles E->F G Container Full or Nearing 1-Year Limit? F->G H Submit Waste Pickup Request to EH&S G->H Yes I Continue Waste Collection G->I No J End: EH&S Collects Waste H->J I->E

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Thiol-PEG2-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Thiol-PEG2-acid, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, this document synthesizes data from SDSs of analogous thiol-containing and PEGylated compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds are known for their strong, unpleasant odors and potential health hazards. Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][4] A face shield may be required for splash hazards.To protect against splashes and vapors.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.To prevent skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.To control vapor exposure.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber) are essential. Gloves must be inspected prior to use.To prevent skin contact.
Body Protection A lab coat should be worn and kept fastened.To protect from spills and contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risk and ensure the integrity of the experiment.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

  • Container Handling: Keep the container of this compound tightly sealed when not in use.

Handling Procedures:

  • Don all required PPE before handling the chemical.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Use only non-sparking tools for transfers.

  • Dispense the smallest quantity necessary for the experiment.

Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste containing this compound, including unused product and reaction residues, in a designated, labeled, and sealed container. The label must explicitly state that the container holds thiol-containing waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.

  • Decontamination Solution: Any solution used for decontamination should be collected in a separate, labeled hazardous waste container for disposal.

Disposal Procedure:

  • Ensure the waste container is tightly sealed to prevent the release of vapors.

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Dispose of the chemical waste through a licensed waste disposal contractor. Do not empty into drains or release into the environment.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Emergency Equipment Check Emergency Equipment Check Risk Assessment->Emergency Equipment Check Fume Hood Verification Fume Hood Verification Emergency Equipment Check->Fume Hood Verification Don PPE Don PPE Fume Hood Verification->Don PPE Weighing and Dispensing Weighing and Dispensing Don PPE->Weighing and Dispensing Proceed to Handling Performing Reaction Performing Reaction Weighing and Dispensing->Performing Reaction Work-up Procedures Work-up Procedures Performing Reaction->Work-up Procedures Segregate Waste Segregate Waste Work-up Procedures->Segregate Waste Proceed to Disposal Label and Seal Containers Label and Seal Containers Segregate Waste->Label and Seal Containers Store in Designated Area Store in Designated Area Label and Seal Containers->Store in Designated Area Professional Disposal Professional Disposal Store in Designated Area->Professional Disposal End End Professional Disposal->End

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiol-PEG2-acid
Reactant of Route 2
Thiol-PEG2-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.